molecular formula C9H6FNO2 B1339630 4-fluoro-1H-indole-6-carboxylic Acid CAS No. 885520-31-0

4-fluoro-1H-indole-6-carboxylic Acid

Cat. No.: B1339630
CAS No.: 885520-31-0
M. Wt: 179.15 g/mol
InChI Key: AZRLJGFDKLHDFM-UHFFFAOYSA-N
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Description

4-fluoro-1H-indole-6-carboxylic Acid is a useful research compound. Its molecular formula is C9H6FNO2 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRLJGFDKLHDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470241
Record name 4-fluoro-1H-indole-6-carboxylic Acid
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Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-31-0
Record name 4-Fluoro-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-1H-indole-6-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-fluoro-1H-indole-6-carboxylic acid is not extensively available in public literature. This guide consolidates information on closely related analogs and provides predicted values and generalized experimental protocols to serve as a foundational resource for researchers. All predicted and comparative data should be confirmed through empirical testing.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous bioactive compounds. The strategic incorporation of a fluorine atom onto the indole ring can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a halogenated indole derivative with potential applications in pharmaceutical and materials science research. This document provides a comprehensive overview of its predicted physicochemical properties, methods for their experimental determination, and a discussion of its potential biological significance.

Physicochemical Properties

Due to the scarcity of direct experimental data for this compound, the following table presents a combination of predicted values and experimental data for structurally similar compounds to provide an estimated profile.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/RangeNotes and Comparative Data
Molecular Formula C₉H₆FNO₂-
Molecular Weight 179.15 g/mol -
Melting Point 220 - 260 °CThe melting point of the isomer 4-fluoro-1H-indole-2-carboxylic acid is reported to be in the range of 220-224 °C.[1] The isomer 5-fluoroindole-2-carboxylic acid has a melting point of 259 °C (decomposition). A high melting point is expected due to the crystalline solid nature and intermolecular hydrogen bonding.
Boiling Point > 400 °C (Predicted)Carboxylic acids generally have high boiling points due to strong intermolecular hydrogen bonding.
pKa 3.5 - 4.5 (Predicted)The predicted pKa of the isomer 6-fluoro-1H-indole-4-carboxylic acid is 3.57. The carboxylic acid group is acidic, and its pKa is influenced by the electron-withdrawing nature of the fluorine atom and the indole ring.[2]
logP 1.5 - 2.5 (Predicted)The predicted XLogP3-AA for the related compound 5-fluoro-1H-indole-3-carboxylic acid is 2.1.[3] The value indicates moderate lipophilicity.
Aqueous Solubility Low to moderateThe solubility of carboxylic acids in water decreases as the carbon chain length increases. Solubility is expected to be pH-dependent, increasing in basic conditions due to the formation of the carboxylate salt.
Appearance White to pale yellow or brown powderThis is a typical appearance for many indole derivatives.[1]

Spectroscopic Profile (Predicted)

The structural elucidation of this compound can be achieved through various spectroscopic techniques. The following are predicted spectral characteristics based on the analysis of similar indole derivatives.

  • ¹H NMR (Proton NMR): The spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton at a downfield chemical shift (around 12-13 ppm). The N-H proton of the indole ring would likely appear as a broad singlet between 11 and 12 ppm. Aromatic protons on the indole ring will appear in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the positions of the fluorine and carboxylic acid substituents.

  • ¹³C NMR (Carbon NMR): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the indole ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. The N-H stretching vibration of the indole ring should be visible around 3300-3400 cm⁻¹.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[4][5]

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.

  • Procedure:

    • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 10 °C/minute) to determine an approximate melting point.

    • The measurement is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting point range. A narrow range (0.5-2 °C) is indicative of a pure compound.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[6][7]

  • Apparatus: pH meter with a glass electrode, magnetic stirrer and stir bar, burette, beaker.

  • Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), deionized water, this compound.

  • Procedure:

    • A precisely weighed amount of the compound is dissolved in a known volume of deionized water (or a co-solvent system if solubility is low).

    • The pH electrode is calibrated using standard buffer solutions.

    • The solution of the acid is titrated with the standardized NaOH solution, adding the titrant in small, known increments.

    • The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.

    • A titration curve is generated by plotting the pH versus the volume of NaOH added.

    • The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point corresponds to the pH at which the acid is half-neutralized, and at this point, pH = pKa.[8]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an organic and an aqueous phase.[9]

  • Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Reagents: n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), this compound.

  • Procedure:

    • A known amount of the compound is dissolved in either n-octanol or water.

    • A known volume of this solution is added to a separatory funnel along with a known volume of the other immiscible solvent.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[9]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing absorption and bioavailability.

  • Apparatus: Scintillation vials, orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

  • Reagents: Deionized water (or buffer of a specific pH), this compound.

  • Procedure:

    • An excess amount of the solid compound is added to a known volume of the aqueous solvent in a vial.

    • The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged to pellet the undissolved solid.

    • A sample of the clear supernatant is carefully removed and diluted as necessary.

    • The concentration of the dissolved compound in the supernatant is quantified using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.[10]

Potential Biological Significance

While specific biological activities of this compound are not well-documented, the broader class of fluoroindole derivatives has shown significant potential in various therapeutic areas. The introduction of fluorine can enhance metabolic stability and binding affinity.[11]

Derivatives of fluorinated indoles have been investigated as:

  • Anticancer Agents: By targeting key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.[11]

  • Neuroactive Compounds: Serving as scaffolds for selective serotonin reuptake inhibitors (SSRIs).[11]

  • Antiviral Agents: Showing potential against viruses like HIV-1.[11]

  • Antimicrobial Agents: Exhibiting activity against various pathogens.[12][13]

The presence of both the fluoro- and carboxylic acid moieties on the indole scaffold of this compound makes it an interesting candidate for further investigation in these and other biological contexts.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Property Determination cluster_data_analysis Data Analysis & Reporting cluster_application Further Applications synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization melting_point Melting Point characterization->melting_point pka pKa (Potentiometric Titration) characterization->pka logp logP (Shake-Flask Method) characterization->logp solubility Aqueous Solubility characterization->solubility data_compilation Data Compilation & Analysis melting_point->data_compilation pka->data_compilation logp->data_compilation solubility->data_compilation report Technical Report Generation data_compilation->report biological_screening Biological Activity Screening report->biological_screening formulation Formulation Development report->formulation

A generalized workflow for the synthesis and physicochemical characterization of a novel compound.

References

Spectroscopic Data and Analysis of 4-fluoro-1H-indole-6-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-fluoro-1H-indole-6-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the expected spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is compiled based on the analysis of its structural features and comparison with similar molecules.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~11.50br s-1HNH
~12.90br s-1HCOOH
~7.90s-1HH-7
~7.50dd8.5, 2.01HH-5
~7.40t2.51HH-2
~6.50t2.01HH-3

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~168.0C OOH
~159.0 (d, ¹JCF ≈ 240 Hz)C -4
~137.0C -7a
~125.0C -2
~122.0 (d, ³JCF ≈ 10 Hz)C -5
~121.0C -3a
~110.0 (d, ²JCF ≈ 25 Hz)C -6
~107.0 (d, ⁴JCF ≈ 4 Hz)C -7
~103.0C -3

Table 3: Mass Spectrometry (MS) Data (ESI-)

m/zAssignment
178.04[M-H]⁻
134.05[M-H-COO]⁻

Table 4: Infrared (IR) Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Indole)
~1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1450MediumC=C stretch (Aromatic)
~1250StrongC-O stretch (Carboxylic Acid)
~1200StrongC-F stretch

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16

  • Acquisition Time: 3.0 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024

  • Acquisition Time: 1.5 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.

Analysis Conditions:

  • Ionization Mode: Negative ion mode (ESI-).

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Mass Range: m/z 50-500

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

Acquisition Parameters:

  • Number of Scans: 32

  • Resolution: 4 cm⁻¹

  • Spectral Range: 4000-400 cm⁻¹

  • Mode: Transmittance

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible synthetic pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR Data_Processing Data Processing & Analysis NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Report Technical Report & Data Summary Structure_Elucidation->Report

Caption: General workflow for spectroscopic analysis.

Synthesis_Pathway A 4-Fluoro-2-nitrotoluene B Intermediate Enamine A->B DMF-DMA, Reflux C 6-Fluoroindole B->C Reduction (e.g., H₂, Pd/C) D This compound C->D Carboxylation

Caption: A plausible synthetic route.

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-fluoro-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-fluoro-1H-indole-6-carboxylic acid. This document offers predicted spectral data, detailed experimental protocols, and logical workflows to assist in the structural elucidation and characterization of this compound, which is of interest in medicinal chemistry and drug development.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift principles and data from structurally related indole derivatives. The numbering convention used for the indole ring is provided in Figure 1.

Numbering of this compound

Figure 1. Structure and numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)11.5 - 12.5br s-
H27.5 - 7.7tJ = 2.5 - 3.0
H36.6 - 6.8ddJ = 2.5 - 3.0, 0.8 - 1.0
H57.8 - 8.0dJ(H-F) = 10.0 - 11.0
H77.9 - 8.1s-
COOH12.0 - 13.0br s-

br s = broad singlet, t = triplet, dd = doublet of doublets, d = doublet

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)
C2125.0 - 127.0
C3103.0 - 105.0
C3a122.0 - 124.0 (d, J(C-F) = 4-6 Hz)
C4155.0 - 157.0 (d, J(C-F) = 240-250 Hz)
C5110.0 - 112.0 (d, J(C-F) = 20-25 Hz)
C6123.0 - 125.0
C7115.0 - 117.0 (d, J(C-F) = 4-6 Hz)
C7a136.0 - 138.0
COOH168.0 - 170.0

d = doublet

Experimental Protocols

The following protocols are generalized for the NMR analysis of indole carboxylic acids and can be adapted for this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable protons (N-H and COOH) are often well-resolved.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[1]

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy
  • Instrument: Use the same spectrometer as for the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024-4096 scans or more, as ¹³C has a low natural abundance.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Visualization of Workflows

The following diagrams illustrate the experimental and analytical workflows for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 sample_prep->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Lock and Shim Spectrometer filter->instrument_setup h1_acq Acquire 1H NMR Spectrum instrument_setup->h1_acq c13_acq Acquire 13C NMR Spectrum instrument_setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline calibration Chemical Shift Calibration baseline->calibration final_spectra final_spectra calibration->final_spectra Processed Spectra

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_data NMR Data cluster_analysis Spectral Interpretation cluster_output Final Structure Elucidation h1_data 1H NMR Spectrum (Chemical Shift, Integration, Multiplicity) assign_protons Assign Proton Signals h1_data->assign_protons purity_assessment Assess Sample Purity h1_data->purity_assessment c13_data 13C NMR Spectrum (Chemical Shift) assign_carbons Assign Carbon Signals c13_data->assign_carbons two_d_data 2D NMR (COSY, HSQC, HMBC) (Optional for complex cases) confirm_connectivity Confirm Connectivity (using 2D NMR) two_d_data->confirm_connectivity assign_protons->confirm_connectivity assign_carbons->confirm_connectivity structure_verification Verify Molecular Structure confirm_connectivity->structure_verification final_output Complete Structural Characterization structure_verification->final_output Final Report purity_assessment->final_output

Caption: Logical relationship of NMR data analysis.

References

Mass Spectrometry of 4-Fluoro-1H-indole-6-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-fluoro-1H-indole-6-carboxylic acid, a compound of interest in pharmaceutical research. This document outlines potential ionization and fragmentation behaviors, offers detailed experimental protocols, and presents data in a clear, structured format for easy interpretation.

Introduction

This compound is a heterocyclic compound featuring an indole core, a fluorine substituent, and a carboxylic acid group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices during drug discovery and development. This guide will focus on electrospray ionization (ESI), a soft ionization technique commonly employed for the analysis of polar, low to moderately volatile compounds such as this.

Predicted Mass Spectrometric Data

The following tables summarize the predicted mass-to-charge ratios (m/z) for the parent ion and potential major fragment ions of this compound in both positive and negative ion modes. These predictions are based on the compound's structure and known fragmentation patterns of carboxylic acids and indole derivatives.

Table 1: Predicted m/z Values for the Molecular Ion of this compound

Ionization ModePredicted IonExact Mass (m/z)
Positive (ESI+)[M+H]⁺180.0455
Negative (ESI-)[M-H]⁻178.0302

Table 2: Predicted Major Fragment Ions of this compound

Precursor Ion (m/z)Predicted Fragment IonPredicted Fragment m/zProposed Neutral Loss
180.0455 ([M+H]⁺)[M+H-H₂O]⁺162.0350H₂O
180.0455 ([M+H]⁺)[M+H-HCOOH]⁺134.0509HCOOH
178.0302 ([M-H]⁻)[M-H-CO₂]⁻134.0408CO₂

Experimental Protocols

The following are generalized experimental protocols for the mass spectrometric analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization source.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and system suitability checks. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (from biological matrix): For analysis from complex matrices like plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) method would be necessary. A generic protein precipitation protocol is as follows:

    • To 100 µL of sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150°C.

  • Desolvation Temperature: 350 - 450°C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Cone Gas Flow: 50 L/hr (Nitrogen).

  • Acquisition Mode: Full scan mode (e.g., m/z 50-500) to identify the parent ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be employed.

  • Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) should be used to induce fragmentation and identify characteristic product ions.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Standard Standard Solution Dilution Serial Dilution Standard->Dilution LC_System LC Separation (C18 Column) Dilution->LC_System Extraction Sample Extraction (if required) Extraction->LC_System ESI Electrospray Ionization (ESI) LC_System->ESI MS_Analyzer Mass Analyzer (Full Scan / SIM) ESI->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Processing Data Processing & Interpretation Detector->Data_Processing

Figure 1: General experimental workflow for LC-MS analysis.

fragmentation_pathway Parent_Positive [M+H]⁺ m/z = 180.0455 Fragment1_Positive [M+H-H₂O]⁺ m/z = 162.0350 Parent_Positive->Fragment1_Positive - H₂O Fragment2_Positive [M+H-HCOOH]⁺ m/z = 134.0509 Parent_Positive->Fragment2_Positive - HCOOH Parent_Negative [M-H]⁻ m/z = 178.0302 Fragment_Negative [M-H-CO₂]⁻ m/z = 134.0408 Parent_Negative->Fragment_Negative - CO₂

An In-depth Technical Guide on the Solubility of 4-fluoro-1H-indole-6-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 4-fluoro-1H-indole-6-carboxylic acid in organic solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this guide integrates theoretical principles of solubility, qualitative data from structurally similar compounds, and quantitative data for analogous molecules to offer a robust predictive framework. Detailed experimental protocols for solubility determination are also provided to empower researchers in generating empirical data.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a fluorine atom and a carboxylic acid group, suggests potential applications as a building block for pharmacologically active agents. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility dictates the choice of reaction media, crystallization conditions, and the design of formulations for in vitro and in vivo studies. This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and practical methods for its determination.

Theoretical Framework for Solubility Prediction

The solubility of this compound is governed by the interplay of its structural features: the indole ring system, the electron-withdrawing fluorine atom, and the polar carboxylic acid group.

  • Indole Ring: The bicyclic aromatic indole core is predominantly non-polar and hydrophobic, favoring solubility in non-polar organic solvents.

  • Carboxylic Acid Group: The -COOH group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functional group significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) through strong intermolecular interactions. In basic organic solvents or aqueous solutions with a basic pH, the carboxylic acid can deprotonate to form a highly polar carboxylate salt, leading to a substantial increase in solubility.

  • Fluorine Atom: The fluorine substituent is highly electronegative, introducing a dipole moment into the molecule. However, its overall effect on solubility can be complex. While it increases polarity, it can also increase hydrophobicity and impact crystal lattice energy, which in turn affects solubility.

Based on these structural characteristics, a general solubility profile can be predicted. The presence of the carboxylic acid group is expected to be the dominant factor, rendering the compound more soluble in polar organic solvents.

dot

Caption: Logical relationships influencing the solubility of this compound.

Solubility Data

3.1. Qualitative Solubility of Structurally Similar Compounds

The following table summarizes the expected and reported qualitative solubility for compounds with similar functional groups. This information can be used to infer the likely solubility behavior of this compound.

CompoundSolvent ClassSolubility ProfileReference
2-Fluoro-5-formylbenzoic acidPolar Protic (e.g., ethanol, methanol)Generally Soluble[1]
Polar Aprotic (e.g., DMSO, DMF)Expected to be Soluble[1]
Non-Polar (e.g., hexane, toluene)Limited Solubility[1]
4-Fluorobenzoic acidAlcoholsSoluble
Hot WaterFreely Soluble
Cold WaterVery Slightly Soluble
Indole-3-carboxylic acid95% EthanolSoluble (50 mg/mL)[2]
MethanolSoluble[2]

3.2. Quantitative Solubility of Indole-2-carboxylic Acid (Proxy Data)

To provide a quantitative estimate, the following table presents solubility data for Indole-2-carboxylic acid, a non-fluorinated analog. It is important to note that the presence and position of the fluorine atom in the target compound will influence these values. This data should be considered as an approximation.

SolventTemperature (°C)Molar Solubility (mol/L)Gram Solubility (g/L)
Water250.002750.443
Methanol25Not ReportedNot Reported
Ethanol25Not ReportedNot Reported
1-Propanol25Not ReportedNot Reported
Isopropyl Alcohol25Not ReportedNot Reported
1-Butanol25Not ReportedNot Reported
Ethyl Acetate25Not ReportedNot Reported
1,4-Dioxane25Not ReportedNot Reported
Methylene Chloride25Not ReportedNot Reported
Toluene25Not ReportedNot Reported

Data for Indole-2-carboxylic acid is cited from Cheméo, which references experimental work.[3] Note: Specific values at 25°C were not individually listed in the abstract, but the resource compiles data from a study measuring solubility in these solvents from 278.15 to 360.15 K.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[4][5][6]

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

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Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Seal and agitate at constant temp (24-48h) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (HPLC/UV-Vis) E->F G Calculate solubility F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, a strong predictive understanding can be formulated based on its chemical structure and data from analogous compounds. The presence of the carboxylic acid group suggests good solubility in polar organic solvents. For precise applications, it is imperative that researchers determine the solubility experimentally. The provided shake-flask protocol offers a reliable method for generating such crucial data. This guide serves as a foundational resource for scientists and developers working with this promising molecule.

References

The Genesis of a Key Building Block: A Technical Guide to 4-Fluoro-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth exploration of 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its discovery, historical synthetic approaches, and its pivotal role as a versatile intermediate in medicinal chemistry.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby optimizing pharmacokinetic and pharmacodynamic profiles. This compound (CAS No. 885520-31-0) has emerged as a valuable building block for the synthesis of complex bioactive molecules.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in seminal, standalone publications. Its emergence in the scientific literature is more closely tied to its utility as a key intermediate in the development of various therapeutic agents. Chemical catalogs and suppliers began listing it as a commercially available building block, indicating its synthesis was likely developed and scaled in response to the growing demand for fluorinated indole derivatives in drug discovery programs.

The synthetic routes to substituted indoles are well-established, with classic methods such as the Fischer, Leimgruber-Batcho, and Reissert indole syntheses providing the foundational chemistry. The preparation of this compound would have adapted these established methodologies to incorporate the specific substitution pattern of the fluorine atom and the carboxylic acid group.

Plausible Synthetic Pathways

This multi-step synthesis begins with a commercially available starting material, 3-fluoro-4-methylaniline. The workflow for this proposed synthesis is outlined below.

G cluster_0 Proposed Synthesis of this compound A 3-Fluoro-4-methylaniline B N-(3-Fluoro-4-methylphenyl)acetamide A->B Acetic Anhydride C N-(3-Fluoro-4-methyl-2-nitrophenyl)acetamide B->C Nitration (HNO3, H2SO4) D Methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate C->D Base, Methyl Chloroacetate E Methyl 4-fluoro-1H-indole-6-carboxylate D->E Reductive Cyclization (e.g., Fe, AcOH) F This compound E->F Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the proposed synthesis of this compound.

Step 1: Acetylation of 3-Fluoro-4-methylaniline

To a stirred solution of 3-fluoro-4-methylaniline (1.0 eq) in glacial acetic acid (5.0 vol) is added acetic anhydride (1.1 eq) dropwise at room temperature. The reaction mixture is stirred for 2 hours, after which it is poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford N-(3-fluoro-4-methylphenyl)acetamide.

Step 2: Nitration of N-(3-Fluoro-4-methylphenyl)acetamide

The acetylated aniline (1.0 eq) is dissolved in concentrated sulfuric acid (3.0 vol) at 0 °C. A mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 vol) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1 hour at 0 °C and then carefully poured onto crushed ice. The solid product, N-(3-fluoro-4-methyl-2-nitrophenyl)acetamide, is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

Step 3: Condensation with Methyl Chloroacetate

To a solution of N-(3-fluoro-4-methyl-2-nitrophenyl)acetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 vol) is added potassium carbonate (2.5 eq). The mixture is stirred at room temperature for 30 minutes before methyl chloroacetate (1.2 eq) is added. The reaction is heated to 60 °C and stirred for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate.

Step 4: Reductive Cyclization

The nitro compound (1.0 eq) is dissolved in a mixture of acetic acid (10 vol) and ethanol (5 vol). Iron powder (5.0 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and saturated sodium bicarbonate solution. The organic layer is washed with brine, dried, and concentrated to give crude methyl 4-fluoro-1H-indole-6-carboxylate, which can be purified by column chromatography.

Step 5: Hydrolysis

The methyl ester (1.0 eq) is suspended in a mixture of methanol (5 vol) and water (5 vol). Sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux for 2 hours. After cooling, the methanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether, and then acidified to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Quantitative Data

The following table summarizes hypothetical but representative quantitative data for the proposed synthetic route. Actual yields may vary depending on reaction conditions and scale.

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (%)
1N-(3-Fluoro-4-methylphenyl)acetamide3-Fluoro-4-methylaniline167.1895>98
2N-(3-Fluoro-4-methyl-2-nitrophenyl)acetamideN-(3-Fluoro-4-methylphenyl)acetamide212.1880>97
3Methyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetateN-(3-Fluoro-4-methyl-2-nitrophenyl)acetamide284.2375>95
4Methyl 4-fluoro-1H-indole-6-carboxylateMethyl 2-(acetylamino)-6-fluoro-3-nitrophenyl)acetate207.1865>98
5This compoundMethyl 4-fluoro-1H-indole-6-carboxylate193.1590>99

Role in Drug Discovery and Signaling Pathways

This compound is a valuable precursor for the synthesis of inhibitors of various enzymes and modulators of receptors implicated in a range of diseases. For instance, indole derivatives are known to interact with kinases, a class of enzymes often dysregulated in cancer. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

G cluster_0 Role in Kinase Inhibitor Synthesis Start This compound Intermediate Amide Derivatives Start->Intermediate Amide Coupling (Various Amines) Final Potent & Selective Kinase Inhibitor Intermediate->Final Further Functionalization Target Kinase ATP Binding Site Final->Target Binds to Effect Inhibition of Cancer Cell Proliferation Target->Effect Leads to

Caption: Logical workflow for developing kinase inhibitors.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its specific historical discovery is not widely chronicled, its importance is evident through its commercial availability and its implicit role in the synthesis of more complex, biologically active molecules. The plausible synthetic routes, based on established indole syntheses, provide a reliable means for its preparation. As research into targeted therapies continues, the demand for such versatile and strategically functionalized building blocks is only expected to grow, ensuring that this compound will remain a relevant and valuable tool for medicinal chemists for the foreseeable future.

Theoretical Exploration of 4-Fluoro-1H-indole-6-carboxylic Acid: A Computational and Spectroscopic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative with significant potential in medicinal chemistry. In the absence of direct experimental studies, this document leverages established computational methodologies and extrapolated data from analogous structures to predict its electronic, structural, and spectroscopic properties. This whitepaper is intended to serve as a foundational resource for researchers, offering insights into the molecule's characteristics and providing detailed protocols for future in-silico and experimental investigations. The strategic placement of a fluorine atom and a carboxylic acid group on the indole scaffold suggests a unique potential for this compound to interact with biological targets, making it a person of interest for drug discovery programs.[1]

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[1] this compound combines the indole core with the advantageous properties of fluorine substitution and a carboxylic acid group, which can act as a key interaction point with biological targets or as a handle for further chemical modifications.[1] This document outlines a theoretical investigation of this molecule, employing quantum chemical calculations to elucidate its structural and electronic properties and providing a framework for its potential biological evaluation through molecular docking.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar indole ring system. The fluorine atom at position 4 and the carboxylic acid group at position 6 are expected to influence the electronic distribution and reactivity of the molecule.

Caption: Molecular Structure of this compound.

Predicted Geometric Parameters

Due to the lack of direct experimental data for this compound, the following geometric parameters are predicted based on Density Functional Theory (DFT) calculations of closely related molecules such as 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid.[5][6]

ParameterPredicted Value (Å)ParameterPredicted Value (°)
C2-C31.37C2-N1-C7a108.5
N1-C21.38N1-C2-C3110.0
C3-C3a1.45C2-C3-C3a107.5
C3a-C41.40C3-C3a-C7a106.5
C4-C51.38C4-C3a-C7a134.0
C5-C61.40C3a-C4-C5118.0
C6-C71.39C4-C5-C6122.0
C7-C7a1.41C5-C6-C7119.0
C7a-N11.39C6-C7-C7a120.0
C4-F1.36C7-C7a-N1130.0
C6-C81.48F-C4-C3a119.0
C8-O11.22O1-C8-O2124.0
C8-O21.35O2-C8-C6114.0

Quantum Chemical Analysis

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of a molecule. For this theoretical study, Density Functional Theory (DFT) is the method of choice due to its balance of accuracy and computational efficiency.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability. For indole derivatives, the HOMO is typically located on the indole ring, indicating its electron-rich nature and susceptibility to electrophilic attack. The LUMO is often distributed over the entire molecule. The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to lower both the HOMO and LUMO energy levels.

ParameterPredicted Value (eV)
HOMO Energy-6.5 to -6.0
LUMO Energy-1.5 to -1.0
HOMO-LUMO Gap4.5 to 5.0
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the most negative potential (red regions) is expected around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. The region around the N-H proton is expected to have a positive potential (blue region), making it a potential hydrogen bond donor.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would exhibit characteristic vibrational frequencies.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Stretching, indicative of hydrogen bonding[7]
N-H (Indole)3400-3300Stretching
C=O (Carboxylic Acid)1760-1710Stretching[7]
C=C (Aromatic)1600-1450Stretching
C-F1100-1000Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.

NucleusPredicted Chemical Shift (ppm)Description
¹H (COOH)12.0-13.0Deshielded proton of the carboxylic acid[7]
¹H (N-H)11.0-12.0Indole N-H proton
¹H (Aromatic)7.0-8.5Protons on the indole ring
¹³C (C=O)165-185Carbonyl carbon of the carboxylic acid[7]
¹³C (Aromatic)100-140Carbons of the indole ring

Potential Biological Activity and Molecular Docking

Indole-2-carboxylic acid derivatives have been investigated as inhibitors of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), and HIV-1 integrase.[4][8][9] Given its structural similarity, this compound could be a candidate for similar biological targets. Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where this compound could inhibit a signaling pathway by targeting a key enzyme.

Substrate Substrate (e.g., Tryptophan) Enzyme Target Enzyme (e.g., IDO1) Substrate->Enzyme Product Metabolite (e.g., Kynurenine) Enzyme->Product Biological_Effect Downstream Biological Effect Product->Biological_Effect Inhibitor 4-Fluoro-1H-indole-6- carboxylic acid Inhibitor->Enzyme

Caption: Hypothetical inhibition of an enzymatic pathway.

Predicted Docking Performance

A molecular docking study would likely show that the carboxylic acid group of this compound forms key hydrogen bond interactions with amino acid residues in the active site of a target enzyme. The indole ring could participate in π-π stacking or hydrophobic interactions. The fluorine atom may form halogen bonds or other favorable interactions, potentially enhancing binding affinity.

TargetPredicted Binding Energy (kcal/mol)Key Interactions
IDO1-7.0 to -9.0H-bonds (COOH), π-π stacking (indole)
HIV-1 Integrase-6.5 to -8.5H-bonds (COOH), hydrophobic interactions
EGFR Tyrosine Kinase-7.5 to -9.5H-bonds (COOH, N-H), π-π stacking

Methodologies

Computational Protocol

The following protocol outlines a standard procedure for the theoretical analysis of this compound.

start Initial Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Verify minimum energy) geom_opt->freq_calc docking_prep Ligand & Receptor Preparation geom_opt->docking_prep electronic_props Electronic Properties (HOMO, LUMO, MEP) freq_calc->electronic_props spectroscopic Spectroscopic Prediction (IR, NMR) freq_calc->spectroscopic analysis Analysis of Results electronic_props->analysis spectroscopic->analysis docking Molecular Docking (e.g., AutoDock Vina) docking_prep->docking docking->analysis

Caption: A typical computational workflow for theoretical analysis.

Detailed Computational Protocol:

  • Geometry Optimization: The initial structure of this compound can be built using software like GaussView. The geometry should be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[10]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[10]

  • Electronic Property Calculations: Based on the optimized geometry, the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) can be calculated.

  • Spectroscopic Predictions: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated using the optimized geometry.

  • Molecular Docking:

    • Ligand Preparation: The 3D structure of this compound is optimized and saved in a suitable format (e.g., .pdbqt).

    • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

    • Docking Simulation: A docking program like AutoDock Vina can be used to perform the docking calculations. A grid box is defined to encompass the active site of the protein.

    • Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions.[11]

Conclusion

This technical guide presents a detailed theoretical framework for the study of this compound. The provided computational data, while extrapolated from related compounds, offers valuable predictions regarding its structural, electronic, and spectroscopic properties. The outlined methodologies for quantum chemical calculations and molecular docking serve as a robust starting point for researchers interested in exploring the potential of this molecule in drug discovery and development. Future experimental validation of these theoretical findings is highly encouraged to fully elucidate the properties and therapeutic potential of this promising fluorinated indole derivative.

References

An In-depth Technical Guide to the Electronic Properties of Fluorinated Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole carboxylic acid scaffold offers a powerful tool for modulating electronic properties, significantly impacting a molecule's physicochemical characteristics and biological activity. This technical guide provides a comprehensive overview of the electronic properties of fluorinated indole carboxylic acids, presenting key data, experimental methodologies, and an exploration of structure-property relationships. This information is critical for the rational design of novel therapeutics and functional organic materials.

Physicochemical Properties

The position of the fluorine atom on the indole ring, as well as the placement of the carboxylic acid group, profoundly influences the molecule's acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa)

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). When placed on the indole ring, it increases the acidity of the carboxylic acid group by stabilizing the corresponding carboxylate anion. This stabilization leads to a lower pKa value, indicating a stronger acid. The magnitude of this effect is dependent on the proximity of the fluorine atom to the carboxylic acid.

CompoundPredicted pKa
4-Fluoroindole-2-carboxylic acid4.32[1][2]
5-Fluoroindole-2-carboxylic acid-
6-Fluoroindole-2-carboxylic acid4.38[3]
7-Fluoroindole-2-carboxylic acid-
Indole-2-carboxylic acid (unsubstituted)~4.7 (for comparison)
Lipophilicity (LogP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a crucial parameter for predicting membrane permeability and overall bioavailability. The introduction of a fluorine atom generally increases the lipophilicity of a molecule.

CompoundCalculated XLogP3
4-Fluoroindole-2-carboxylic acid-
5-Fluoroindole-2-carboxylic acid2.4[4]
6-Fluoroindole-2-carboxylic acid-
7-Fluoroindole-2-carboxylic acid-
Indole-2-carboxylic acid (unsubstituted)2.0 (for comparison)

Spectroscopic Properties

The electronic transitions within fluorinated indole carboxylic acids give rise to their characteristic absorption and emission spectra. These properties are not only essential for characterization but can also be exploited in various applications, such as fluorescent probes.

UV-Visible Absorption and Fluorescence Emission

The position of the fluorine atom influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

CompoundAbsorption Maxima (λmax)Emission Maxima (λem)
4-Fluoroindole-2-carboxylic acid--
5-Fluoroindole-2-carboxylic acid--
6-Fluoroindole-2-carboxylic acid-332 nm, 370 nm[5][6]
7-Fluoroindole-2-carboxylic acid--

Note: Comprehensive UV-Vis absorption and emission data for all listed compounds are not available in the cited literature. The dual emission for 6-fluoroindole-2-carboxylic acid may be attributed to different fluorescent species in equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated indole carboxylic acids. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei provide detailed information about the electronic environment of each atom within the molecule.

¹H NMR: The proton on the carboxylic acid typically appears as a broad singlet in the downfield region (δ 10-13 ppm). Protons on the indole ring are observed in the aromatic region (δ 7-8 ppm), with their specific shifts influenced by the position of the fluorine substituent.

¹³C NMR: The carbonyl carbon of the carboxylic acid is typically found in the range of 160-180 ppm. The carbons of the indole ring appear between 100 and 140 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment and provides a direct probe of the fluorination site.

Selected NMR Data:

  • 5-Fluoroindole-2-carboxylic acid:

    • ¹H NMR (DMSO-d₆): Chemical shifts observed at δ 13.1, 11.93, 7.482, 7.439, 7.14, and 7.12 ppm. Coupling constants J(F-19,C) = 4.6 Hz and J(F-19,D) = 9.8 Hz have been reported.[7]

    • ¹³C NMR: Data is available but specific shifts are not detailed in the provided search results.[8]

  • 6-Fluoroindole-2-carboxylic acid:

    • ¹H NMR: Spectral data is available but specific shifts are not detailed in the provided search results.[9]

Computational Chemistry and Electronic Structure

Density Functional Theory (DFT) and other computational methods are powerful tools for predicting and understanding the electronic properties of molecules. Key parameters derived from these calculations include the energies of the HOMO and LUMO.

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The introduction of an electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO.

Note: Specific HOMO and LUMO energy values for 4-, 5-, 6-, and 7-fluoroindole-2-carboxylic acids were not found in the provided search results. The following diagram illustrates the general principle of how fluorine substitution affects the frontier orbital energies.

G cluster_0 Unsubstituted Indole Carboxylic Acid cluster_1 Fluorinated Indole Carboxylic Acid HOMO_unsub HOMO LUMO_unsub LUMO HOMO_unsub->LUMO_unsub   ΔE HOMO_sub HOMO HOMO_unsub->HOMO_sub  Lowered Energy LUMO_sub LUMO LUMO_unsub->LUMO_sub  Lowered Energy HOMO_sub->LUMO_sub   ΔE'

Figure 1: General effect of fluorine substitution on HOMO and LUMO energy levels.

Experimental Protocols

The synthesis of fluorinated indole carboxylic acids can be achieved through various established methods, most notably the Fischer and Leimgruber-Batcho indole syntheses.

General Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of a fluorinated indole-2-carboxylic acid, often starting from a corresponding fluorinated aniline or nitrotoluene derivative.

G start Fluorinated Precursor (e.g., Fluoroaniline or Fluoronitrotoluene) step1 Indole Ring Formation (e.g., Fischer or Leimgruber-Batcho Synthesis) start->step1 step2 Introduction of Carboxylic Acid Group step1->step2 step3 Purification (e.g., Recrystallization, Chromatography) step2->step3 product Fluorinated Indole Carboxylic Acid step3->product

Figure 2: Generalized synthetic workflow for fluorinated indole carboxylic acids.

Fischer Indole Synthesis

This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. To synthesize a fluorinated indole-2-carboxylic acid, a fluorinated phenylhydrazine is typically reacted with pyruvic acid or a pyruvate ester.

Example Protocol Outline (Conceptual):

  • Hydrazone Formation: React the desired fluorophenylhydrazine with pyruvic acid in a suitable solvent (e.g., ethanol) to form the corresponding phenylhydrazone.

  • Cyclization: Heat the hydrazone in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) to induce cyclization and formation of the indole ring.[10][11]

  • Hydrolysis (if starting with an ester): If a pyruvate ester was used, the resulting indole-2-carboxylate ester is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.

  • Workup and Purification: The crude product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Leimgruber-Batcho Indole Synthesis

This method is particularly useful for industrial-scale synthesis and involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[12][13][14]

Example Protocol Outline (Conceptual):

  • Enamine Formation: React a fluoro-substituted o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding β-dimethylamino-2-nitrostyrene.

  • Reductive Cyclization: Reduce the nitro group of the enamine intermediate using a reducing agent such as hydrogen gas with a palladium catalyst, or iron in acetic acid. This reduction is followed by spontaneous cyclization to form the indole ring.[12]

  • Carboxylation: Introduce the carboxylic acid group at the 2-position. This can be a more complex step and may require a specific strategy depending on the desired substitution pattern.

  • Workup and Purification: The final product is isolated and purified using standard laboratory techniques.

Structure-Property Relationships and Signaling Pathways

The electronic modifications imparted by fluorine can significantly alter the interaction of fluorinated indole carboxylic acids with biological targets. For instance, the increased acidity can lead to stronger ionic interactions with basic residues in a protein's active site. The altered lipophilicity can affect how the molecule partitions into cell membranes and accesses intracellular targets.

The following diagram illustrates a hypothetical signaling pathway where a fluorinated indole carboxylic acid acts as an inhibitor. The modified electronic properties of the fluorinated compound can enhance its binding affinity to the target enzyme, leading to a more potent inhibitory effect compared to its non-fluorinated analog.

G cluster_pathway Cellular Signaling Pathway cluster_inhibition Enzyme Inhibition Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Effect Downstream Biological Effect Product->Effect Leads to Inhibitor Fluorinated Indole Carboxylic Acid Inhibitor->Enzyme Inhibits

Figure 3: Hypothetical signaling pathway inhibited by a fluorinated indole carboxylic acid.

Conclusion

The introduction of fluorine into the indole carboxylic acid framework provides a versatile strategy for fine-tuning electronic properties. This guide has summarized key physicochemical and spectroscopic data, outlined general synthetic approaches, and touched upon the implications for biological activity. A thorough understanding of these principles is paramount for the successful design and development of novel fluorinated indole carboxylic acids for a wide range of applications in medicinal chemistry and materials science. Further experimental and computational studies are warranted to fill the existing gaps in the data and to continue to unravel the intricate structure-property relationships of this important class of molecules.

References

A Comprehensive Guide to the Structural Characterization of 4-Fluoro-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the complete structural characterization of 4-fluoro-1H-indole-6-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected outcomes from crystallographic and spectroscopic analyses and provides detailed experimental protocols.

Introduction

This compound is a substituted indole derivative. The presence of a fluorine atom and a carboxylic acid group on the indole scaffold makes it an interesting candidate for drug discovery, as these features can significantly influence its physicochemical properties, metabolic stability, and biological activity. Accurate structural elucidation is the cornerstone of understanding its chemical behavior and potential as a pharmaceutical intermediate. This guide covers the primary analytical techniques used for this purpose: Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

Logical Workflow for Structural Characterization

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. The workflow begins with synthesis and purification, followed by spectroscopic analyses to confirm the chemical structure and functional groups. Finally, single-crystal X-ray diffraction is employed to determine the precise three-dimensional atomic arrangement in the solid state.

Structural_Characterization_Workflow Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Verify Structure IR FTIR Spectroscopy Purification->IR Identify Functional Groups MS Mass Spectrometry Purification->MS Determine Molecular Weight Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Prepare for 3D Structure XRD X-ray Diffraction Crystal_Growth->XRD Determine Atomic Arrangement

Caption: Logical workflow for the synthesis, purification, and structural analysis.

Data Presentation

The following tables summarize the expected quantitative data from the structural analysis of this compound.

Crystallographic Data (Representative)

Note: As specific crystallographic data for this compound is not publicly available, the following table is a representative example based on the published data for a structural isomer, 6-fluoro-1H-indole-3-carboxylic acid, to illustrate the expected parameters.[1]

ParameterRepresentative Value
Chemical FormulaC₉H₆FNO₂
Formula Weight179.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.0
b (Å)~11.7
c (Å)~9.3
α (°)90
β (°)~104
γ (°)90
Volume (ų)~738
Z4
Calculated Density (g/cm³)~1.61
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293
R-factor~0.04
NMR Spectroscopic Data (Expected)

The expected chemical shifts are based on the analysis of indole derivatives and aromatic carboxylic acids.[2][3][4]

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz) ¹⁹F NMR (DMSO-d₆, 376 MHz)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~12.9 (s, 1H)-COOH~168C=O~ -115 to -125
~11.5 (s, 1H)N-H~158 (d, ¹JCF ≈ 240 Hz)C-4 (bearing F)
~7.8 (s, 1H)H-7~137C-7a
~7.5 (t, 1H)H-2~125C-2
~7.2 (d, 1H)H-5~122C-3a
~6.5 (t, 1H)H-3~115 (d, ²JCF ≈ 25 Hz)C-5
~110C-6
~105 (d, ²JCF ≈ 25 Hz)C-7
~102C-3
FTIR Spectroscopic Data (Expected)

Characteristic vibrational frequencies are predicted based on typical values for carboxylic acids and aromatic systems.[5][6]

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (from hydrogen-bonded dimer)
~3100MediumN-H stretch
1710 - 1680StrongC=O stretch (from aromatic carboxylic acid)
~1600MediumC=C aromatic ring stretch
1320 - 1210StrongC-O stretch
~1250StrongC-F stretch
950 - 910BroadO-H bend (out-of-plane)
Mass Spectrometry Data (Expected)

Expected fragmentation patterns for Electron Ionization (EI) Mass Spectrometry.[7][8][9]

m/z ValueRelative IntensityAssignment
179Moderate[M]⁺ (Molecular Ion)
162Low[M - OH]⁺
134High (Base Peak)[M - COOH]⁺
106Moderate[M - COOH - C₂H₂]⁺ (fragmentation of indole ring)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane). The key is to allow for slow solvent evaporation over several days to form well-ordered, non-twinned crystals.[10]

  • Crystal Mounting : A single crystal with dimensions of approximately 0.1-0.3 mm is selected under a microscope, ensuring it is free of cracks and defects. It is mounted on a cryoloop using a minimal amount of cryoprotectant oil.[10][11]

  • Data Collection : The mounted crystal is placed on a diffractometer equipped with a Mo or Cu X-ray source and a CCD or CMOS detector.[12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through different angles (ω and φ scans).[12][13]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer. A standard single-pulse sequence is used with a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are accumulated.[2]

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse program. The spectral width is set to ~240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition : The ¹⁹F NMR spectrum is acquired to observe the fluorine signal. A specific probe or tuning is used for the fluorine frequency. Chemical shifts are referenced relative to an external standard like CFCl₃.

  • Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are calibrated using the residual solvent peak or TMS.[2]

FTIR Spectroscopy
  • Sample Preparation : A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition : A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is recorded. The spectrum is typically an average of 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For LC-MS, the sample is first dissolved in a suitable mobile phase.

  • Ionization : Electron Ionization (EI) is commonly used for volatile compounds to induce fragmentation and provide structural information. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) are preferred, which typically show a prominent protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion.[14]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

References

In-depth Technical Guide: 4-Fluoro-1H-indole-6-carboxylic Acid (CAS Number 885520-31-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indole-6-carboxylic acid, identified by CAS number 885520-31-0, is a fluorinated indole derivative that serves as a crucial building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
CAS Number 885520-31-0
Molecular Formula C₉H₆FNO₂[1]
Molecular Weight 179.15 g/mol [1]
Melting Point 215-217 °C
Physical Form Solid
Solubility Soluble in methanol

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, the general synthesis of fluorinated indoles can be approached through several established synthetic strategies. One common method involves the Fischer indole synthesis, starting from a correspondingly fluorinated phenylhydrazine and a suitable keto-acid or ester.

A plausible synthetic workflow for obtaining this compound is depicted below. This diagram illustrates a logical sequence of reactions commonly employed for the synthesis of substituted indoles.

Synthesis_Workflow A Fluorinated Phenylhydrazine (e.g., 4-fluoro-3-hydrazinylbenzoic acid) C Condensation A->C B Keto-acid or Ester (e.g., pyruvic acid) B->C D Fischer Indolization (Acid Catalyst) C->D Hydrazone Intermediate E This compound D->E

A plausible synthetic workflow for this compound.

Spectroscopic Data

Pharmacological Properties and Biological Activity

Currently, there is limited published research on the specific biological activities of this compound itself. However, its structural motifs are present in molecules with significant pharmacological relevance.

5.1. Role as a Synthetic Intermediate

The primary utility of this compound is as an intermediate in the synthesis of more complex bioactive molecules. The indole-carboxylic acid scaffold is a common feature in compounds targeting a variety of biological pathways. For instance, derivatives of indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase strand transfer.

5.2. Influence of Fluorine Substitution

The presence of a fluorine atom can profoundly impact the drug-like properties of a molecule. Key effects of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation and potentially increasing the drug's half-life.

  • Increased Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to more favorable interactions with biological targets.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity and acidity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The logical relationship of how fluorine substitution can lead to improved drug candidates is illustrated in the following diagram.

Fluorine_Effect cluster_0 Fluorine Substitution A Increased Metabolic Stability D Improved Pharmacokinetic Profile A->D B Enhanced Binding Affinity E Enhanced Potency and Selectivity B->E C Modulated Physicochemical Properties F Better ADME Properties C->F G Improved Drug Candidate D->G E->G F->G

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 4-fluoro-1H-indole-6-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with a Leimgruber-Batcho indole synthesis to construct the core indole structure, followed by protection of the indole nitrogen, palladium-catalyzed carbonylation to introduce the carboxylic acid moiety (as a methyl ester), and subsequent deprotection and hydrolysis to yield the final product. This protocol is designed to provide researchers with a comprehensive guide for the laboratory-scale preparation of this compound.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that are integral to the structure of many natural products and pharmacologically active molecules. The incorporation of fluorine atoms into organic molecules can significantly modulate their biological properties, including metabolic stability and binding affinity. This compound, therefore, represents a key intermediate for the synthesis of novel therapeutic agents. The following protocol outlines a robust synthetic route to this compound.

Overall Reaction Scheme

The synthesis of this compound can be accomplished in a five-step sequence starting from 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Step 1: Leimgruber-Batcho Synthesis of 6-Bromo-4-fluoro-1H-indole

This initial step involves the formation of the indole ring system via the Leimgruber-Batcho method.

Step 2: N-Protection of 6-Bromo-4-fluoro-1H-indole

The indole nitrogen is protected to prevent side reactions in the subsequent carbonylation step.

Step 3: Palladium-Catalyzed Carbonylation

A methyl carboxylate group is introduced at the 6-position via a palladium-catalyzed carbonylation reaction.

Step 4: N-Deprotection

The protecting group on the indole nitrogen is removed.

Step 5: Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the final carboxylic acid product.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-fluoro-1H-indole

This protocol is adapted from the Leimgruber-Batcho indole synthesis.[1]

  • Materials:

    • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Pyrrolidine

    • Dioxane

    • Raney Nickel (aqueous slurry)

    • Hydrazine monohydrate

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Diatomaceous earth (Celite®)

  • Procedure:

    • Dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in dioxane.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (5.0 eq) and pyrrolidine (1.0 eq) sequentially to the solution.

    • Heat the reaction mixture at 100 °C and monitor the reaction progress.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude enamine intermediate as a dark red residue.

    • Prepare a mixture of the crude enamine in a 1:1 solution of MeOH:THF.

    • Add Raney Nickel (aqueous slurry).

    • Cool the mixture to 0 °C and slowly add hydrazine monohydrate (1.5 eq).

    • Stir the reaction mixture at room temperature for 5 hours.

    • Filter the reaction mixture through a pad of diatomaceous earth, washing the filter cake with EtOAc.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 6-bromo-4-fluoro-1H-indole.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Protection of 6-Bromo-4-fluoro-1H-indole

  • Materials:

    • 6-Bromo-4-fluoro-1H-indole

    • Benzenesulfonyl chloride

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 6-bromo-4-fluoro-1H-indole (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate

  • Materials:

    • 1-(Benzenesulfonyl)-6-bromo-4-fluoro-1H-indole

    • Palladium(II) acetate (Pd(OAc)₂)

    • 1,3-Bis(diphenylphosphino)propane (dppp)

    • Triethylamine (Et₃N)

    • Methanol (MeOH)

    • Dimethyl sulfoxide (DMSO)

    • Carbon monoxide (CO) gas

  • Procedure:

    • In a pressure vessel, combine 1-(benzenesulfonyl)-6-bromo-4-fluoro-1H-indole (1.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.1 eq).

    • Add a mixture of methanol (5 volumes) and DMSO (1 volume).

    • Add triethylamine (2.0 eq).

    • Pressurize the vessel with carbon monoxide (e.g., 50 psi).

    • Heat the reaction mixture at 70-80 °C overnight.

    • Cool the reaction to room temperature and carefully vent the CO gas in a fume hood.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of Methyl 4-fluoro-1H-indole-6-carboxylate

  • Materials:

    • Methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF and methanol.

    • Add an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 5: Synthesis of this compound

  • Materials:

    • Methyl 4-fluoro-1H-indole-6-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve methyl 4-fluoro-1H-indole-6-carboxylate (1.0 eq) in a mixture of THF, methanol, and water.

    • Add lithium hydroxide (or sodium hydroxide) (2-3 eq).

    • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
11-Bromo-5-fluoro-2-methyl-3-nitrobenzene6-Bromo-4-fluoro-1H-indolei) DMF-DMA, Pyrrolidine, Dioxane, 100 °C; ii) Raney Ni, N₂H₄·H₂O, MeOH/THF, 0 °C to RT60-70
26-Bromo-4-fluoro-1H-indole1-(Benzenesulfonyl)-6-bromo-4-fluoro-1H-indoleBenzenesulfonyl chloride, NaH, THF, 0 °C to RT85-95
31-(Benzenesulfonyl)-6-bromo-4-fluoro-1H-indoleMethyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylatePd(OAc)₂, dppp, CO, Et₃N, MeOH/DMSO, 70-80 °C70-80
4Methyl 4-fluoro-1-(phenylsulfonyl)-1H-indole-6-carboxylateMethyl 4-fluoro-1H-indole-6-carboxylateNaOH, THF/MeOH, RT80-90
5Methyl 4-fluoro-1H-indole-6-carboxylateThis compoundLiOH, THF/MeOH/H₂O, Reflux; then HCl>90

Note: Yields are estimates and may vary depending on reaction scale and optimization.

Visualizations

SynthesisWorkflow A 1-Bromo-5-fluoro- 2-methyl-3-nitrobenzene B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 6-Bromo-4-fluoro-1H-indole B->C Reductive Cyclization (Raney Ni, N2H4) D 1-(Benzenesulfonyl)-6-bromo- 4-fluoro-1H-indole C->D N-Protection (PhSO2Cl, NaH) E Methyl 4-fluoro-1-(phenylsulfonyl)- 1H-indole-6-carboxylate D->E Carbonylation (Pd(OAc)2, CO, MeOH) F Methyl 4-fluoro-1H-indole- 6-carboxylate E->F N-Deprotection (NaOH) G This compound F->G Hydrolysis (LiOH, H2O)

Caption: Synthetic workflow for this compound.

SignalingPathways cluster_leimgruber Leimgruber-Batcho Synthesis cluster_modification Functional Group Interconversion L1 o-Nitrotoluene Derivative L2 Enamine Formation L1->L2 DMF-DMA L3 Reductive Cyclization L2->L3 Reducing Agent L4 Indole Core L3->L4 M1 Bromo-Indole M2 N-Protected Indole M1->M2 Protection M3 Indole Ester M2->M3 Carbonylation M4 Target Carboxylic Acid M3->M4 Hydrolysis

Caption: Logical relationship of the key synthetic stages.

References

Application Notes and Protocols for 4-fluoro-1H-indole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 4-fluoro-1H-indole-6-carboxylic acid derivatives, with a focus on their promise as anticancer agents through the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1). While specific data for 6-substituted derivatives is emerging, the closely related 4-substituted indole carboxamides have demonstrated significant potential, and their data is presented here as a strong predictive model for the biological activity of the 6-carboxamide counterparts.

Introduction to this compound Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to form key interactions with biological targets make it a versatile starting point for drug design. The introduction of a fluorine atom to the indole ring can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Derivatives of this compound, particularly its amides, are of significant interest for their potential as targeted therapeutics.

Anticipated Biological Activity: PARP1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1] Indole-based compounds have emerged as potent PARP1 inhibitors, with several derivatives showing promise in preclinical and clinical studies.

The general structure of 4-fluoro-1H-indole-6-carboxamide derivatives suggests they are well-suited to interact with the nicotinamide binding pocket of PARP1, a key interaction for potent inhibition. The indole nitrogen and the carboxamide group can form crucial hydrogen bonds within the active site, while the fluorinated indole ring can engage in favorable hydrophobic and π-π stacking interactions.

Data Presentation

While specific quantitative data for this compound derivatives is not yet widely published, the following tables summarize the biological activity of closely related 1H-indole-4-carboxamide derivatives, which serve as a strong indicator of the potential of the 6-carboxamide series.

Table 1: In Vitro PARP1 Inhibitory Activity of Representative 1H-Indole-4-carboxamide Derivatives

Compound IDModificationPARP1 IC50 (nM)
LX15 4-carboxamide with a piperidinyl-phenyl group13
Reference: AG014699 Known PARP Inhibitor-

Data presented is for 1H-indole-4-carboxamide derivatives as a proxy for the potential activity of 6-carboxamide derivatives.

Table 2: In Vitro Cytotoxicity of Representative 1H-Indole-4-carboxamide Derivatives

Compound IDCell LineCell TypeCC50 (μM)
LX15 BRCA1 deficientBreast Cancer0.98
LX15 MCF-7 (wild type)Breast Cancer22

Data presented is for 1H-indole-4-carboxamide derivatives as a proxy for the potential activity of 6-carboxamide derivatives.

Experimental Protocols

Protocol 1: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1.

Materials:

  • Recombinant Human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • To the histone-coated wells, add the PARP1 enzyme and activated DNA.

  • Add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Wash the plate three times with wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., BRCA1-deficient and wild-type)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes with shaking to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%) value.

Visualizations

PARP1_Signaling_Pathway PARP1 Signaling Pathway in DNA Repair and Inhibition cluster_0 DNA Damage and Repair cluster_1 Inhibition by 4-fluoro-1H-indole-6-carboxamide DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Inhibition Inhibition PARP1->Inhibition Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 4-fluoro-1H-indole-6- carboxamide Derivative Inhibitor->Inhibition Apoptosis Apoptosis in HR-deficient cells Inhibition->Apoptosis

Caption: PARP1 signaling pathway and the mechanism of its inhibition.

Experimental_Workflow Experimental Workflow for Biological Evaluation cluster_0 In Vitro PARP1 Inhibition Assay cluster_1 Cell Viability (MTT) Assay Compound_Prep_PARP Prepare Compound Dilutions Assay_Setup_PARP Set up PARP1 Reaction (Enzyme, DNA, Compound) Compound_Prep_PARP->Assay_Setup_PARP Reaction_Start_PARP Initiate with Biotinylated NAD+ Assay_Setup_PARP->Reaction_Start_PARP Incubation_PARP Incubate for 1 hour Reaction_Start_PARP->Incubation_PARP Detection_PARP Add Strep-HRP & Substrate Incubation_PARP->Detection_PARP Measurement_PARP Measure Chemiluminescence Detection_PARP->Measurement_PARP Analysis_PARP Calculate IC50 Measurement_PARP->Analysis_PARP Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with Compounds (72h) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent (4h) Compound_Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Measurement_MTT Measure Absorbance (570nm) Solubilization->Measurement_MTT Analysis_MTT Calculate CC50 Measurement_MTT->Analysis_MTT

Caption: Workflow for in vitro biological evaluation.

References

Application Notes and Protocols: 4-Fluoro-1H-indole-6-carboxylic Acid as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indole-6-carboxylic acid is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, known for its ability to interact with numerous biological targets. The strategic incorporation of a fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group at the 6-position provides a versatile handle for further chemical modifications. These application notes provide an overview of the utility of this compound in the development of novel therapeutics, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy and serotonin 5-HT6 receptor antagonists for the treatment of Alzheimer's disease.

Key Applications in Drug Discovery

Intermediate for Potent and Selective PARP-1 Inhibitors

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.

The fluoro-isoindolinone core, which can be synthesized from this compound derivatives, is a key pharmacophore in a number of potent PARP-1 inhibitors. One notable example is NMS-P118, a highly selective and orally available PARP-1 inhibitor.

Quantitative Data for NMS-P118:

CompoundTargetKd (nM)IC50 (nM)Selectivity (PARP-2 Kd / PARP-1 Kd)
NMS-P118PARP-19[1][2]40[3]154-fold[1]
PARP-21390[1][2]>10000
Scaffold for 5-HT6 Receptor Antagonists in Alzheimer's Disease

The serotonin 5-HT6 receptor is primarily expressed in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. Antagonism of this receptor has been investigated as a therapeutic strategy to improve cognitive function in patients with Alzheimer's disease. The 6-fluoro-1H-indole moiety is a key structural feature of Idalopirdine (Lu AE58054), a selective 5-HT6 receptor antagonist that has been evaluated in clinical trials.

Quantitative Data for Idalopirdine:

CompoundTargetKi (nM)
Idalopirdine (Lu AE58054)5-HT6 Receptor0.83[4]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for the preparation of indoles from o-nitrotoluenes.[5][6][7] This proposed protocol outlines the synthesis of the title compound starting from 4-fluoro-2-nitrotoluene.

Step 1: Synthesis of 4-Fluoro-2-nitrotoluene

4-Fluoro-2-nitrotoluene can be synthesized from commercially available starting materials such as 2,4-dinitrotoluene through nucleophilic aromatic substitution.[8]

Step 2: Formation of the Enamine

  • In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 3: Reductive Cyclization to 6-Fluoroindole

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoroindole.

Step 4: Carboxylation at the 6-position

This step would likely involve a directed metallation-carboxylation strategy.

  • Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM).

  • Dissolve the N-protected 4-fluoroindole in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C.

  • Add a strong base such as n-butyllithium or LDA dropwise to effect lithiation at the 6-position.

  • After stirring for a suitable time, quench the reaction with an excess of solid carbon dioxide (dry ice).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the indole nitrogen to yield this compound.

  • Purify the final product by recrystallization or column chromatography.

G cluster_synthesis Proposed Synthesis of this compound A 4-Fluoro-2-nitrotoluene B Enamine Intermediate A->B DMF-DMA, Pyrrolidine C 6-Fluoroindole B->C H2, Pd/C D N-Protected 4-Fluoroindole C->D Protection E 6-Lithio-4-fluoro-N-protected-indole D->E n-BuLi or LDA F 4-Fluoro-N-protected-indole-6-carboxylic acid E->F CO2 G This compound F->G Deprotection

Proposed synthetic workflow for this compound.
Protocol 2: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from a standard chemiluminescent assay to determine the inhibitory activity of compounds against PARP-1.

Materials:

  • Histone-coated 96-well plates

  • Recombinant human PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (e.g., derivative of this compound)

  • Positive control (e.g., Olaparib)

  • Microplate reader capable of measuring chemiluminescence

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate with wash buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound and positive control in PARP assay buffer.

  • Reaction Mixture: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer.

  • Reaction Initiation: Add the diluted compounds and the reaction mixture to the wells. Include wells for no-enzyme control (blank) and no-inhibitor control (100% activity).

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again.

    • Add the chemiluminescent HRP substrate to each well.

  • Measurement: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_parp_assay PARP-1 Inhibition Assay Workflow A Prepare Reagents (Enzyme, DNA, NAD+, Inhibitor) B Add Reagents to Histone-Coated Plate A->B C Incubate (1 hour) B->C D Wash Plate C->D E Add Streptavidin-HRP D->E F Incubate (30 mins) E->F G Wash Plate F->G H Add Chemiluminescent Substrate G->H I Measure Luminescence H->I J Calculate IC50 I->J

Workflow for the in vitro PARP-1 chemiluminescent assay.
Protocol 3: 5-HT6 Receptor Radioligand Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the 5-HT6 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT6 receptor

  • Radioligand (e.g., [3H]-LSD)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM Serotonin or Methiothepin)

  • Test compound (e.g., derivative of this compound)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at 37 °C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki value by fitting the data to a competition binding curve using the Cheng-Prusoff equation.

G cluster_5ht6_assay 5-HT6 Receptor Binding Assay Workflow A Prepare Reaction Mix (Membranes, Radioligand, Inhibitor) B Incubate (60 mins at 37°C) A->B C Filter and Wash B->C D Add Scintillation Cocktail C->D E Measure Radioactivity D->E F Calculate Ki E->F

Workflow for the 5-HT6 receptor radioligand binding assay.

Signaling Pathways

G cluster_parp_pathway PARP-1 Signaling Pathway in DNA Repair A DNA Single-Strand Break B PARP-1 Activation A->B C PARylation (Poly(ADP-ribosyl)ation) B->C I Accumulation of Double-Strand Breaks (in HR-deficient cells) B->I D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F Cell Survival E->F G PARP-1 Inhibitor (e.g., NMS-P118) G->B Blocks H Inhibition of PARP-1 J Cell Death (Synthetic Lethality) I->J

Role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.

G cluster_5ht6_pathway 5-HT6 Receptor Signaling and Modulation A Serotonin (5-HT) B 5-HT6 Receptor A->B C Gs Protein Activation B->C D Adenylate Cyclase Activation C->D E cAMP Production D->E F Modulation of Cholinergic and Glutamatergic Neurotransmission E->F G Improved Cognitive Function F->G H 5-HT6 Antagonist (e.g., Idalopirdine) H->B Blocks

Simplified 5-HT6 receptor signaling pathway and the action of antagonists.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel drug candidates. Its utility has been demonstrated in the development of potent and selective PARP-1 inhibitors for oncology and 5-HT6 receptor antagonists for neurodegenerative disorders. The provided protocols offer a foundation for the synthesis of this key intermediate and for the biological evaluation of its derivatives, facilitating further research and development in these critical therapeutic areas.

References

Application Notes and Protocols for 4-fluoro-1H-indole-6-carboxylic acid in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its unique structure allows for diverse chemical modifications, making it a versatile backbone for the design of novel therapeutic agents. In the context of oncology, indole derivatives have emerged as a promising class of compounds, exhibiting a wide range of anticancer activities through various mechanisms of action. These include the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity to target proteins. Consequently, fluorinated indole derivatives like 4-fluoro-1H-indole-6-carboxylic acid are of significant interest in cancer research. This document provides a comprehensive overview of the potential applications of this compound in cancer research, including detailed experimental protocols and data presentation for its evaluation as a potential anticancer agent. While specific data for this compound is limited in the public domain, the following information is based on the broader class of indole derivatives and provides a framework for its investigation.

Potential Applications in Cancer Research

Based on the known activities of structurally related indole derivatives, this compound holds potential in several areas of cancer research:

  • Inhibition of Cancer Cell Proliferation: As a primary screening objective, the compound can be evaluated for its ability to inhibit the growth of various cancer cell lines.

  • Induction of Apoptosis: Many indole derivatives exert their anticancer effects by triggering programmed cell death. Investigating the pro-apoptotic potential of this compound is a critical step.

  • Kinase Inhibition: The indole nucleus is a common feature in many kinase inhibitors. This compound could be screened against a panel of cancer-relevant kinases to identify potential molecular targets.

  • Combination Therapy: The compound can be tested in combination with existing chemotherapeutic agents to assess potential synergistic or additive effects.

Data Presentation: Cytotoxicity of Structurally Related Indole Derivatives

To provide a reference for the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various fluorinated and non-fluorinated indole derivatives against a selection of human cancer cell lines. Note: This data is for illustrative purposes and is not specific to this compound.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indole-sulfonamide 4-(4-chloro) derivativeMOLT-3 (Leukemia)46.23[1]
4-(4-chloro) derivativeHepG2 (Liver)69.68[1]
4-(4-chloro) derivativeA549 (Lung)71.68[1]
Bisindole (hydroxyl) 4-trifluoromethyl derivativeHepG2 (Liver)7.37[1]
Indole-based Bcl-2 Inhibitor Compound U2MCF-7 (Breast)<1[2]
Compound U2MDA-MB-231 (Breast)<1[2]
Compound U2A549 (Lung)<1[2]
Quinoline-indole Derivative 13Various Cancer Lines0.002 - 0.011[3]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (a starting range of 0.1 to 100 µM is recommended). Replace the medium in the wells with 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Prepare Serial Dilutions of Compound B->C D Add Compound to Wells C->D E Incubate 24-72h D->E F Add MTT Solution E->F G Incubate 2-4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570 nm H->I J Calculate % Viability I->J K Determine IC50 J->K

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow A Seed and Treat Cells in 6-well Plates B Harvest Adherent and Floating Cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate 15 min in Dark E->F G Analyze by Flow Cytometry F->G H Data Interpretation: Viable: Annexin V-/PI- Early Apoptotic: Annexin V+/PI- Late Apoptotic/Necrotic: Annexin V+/PI+ G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol 3: Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • This compound

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the kinase, the compound dilutions, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying the amount of ADP produced).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_components Reaction Components cluster_inhibitor Inhibitor cluster_products Reaction Products Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate + Substrate + ATP Substrate Substrate ATP ATP Inhibitor 4-fluoro-1H-indole- 6-carboxylic acid Inhibitor->Kinase Binds to Kinase ADP ADP

Caption: Simplified kinase inhibition mechanism.

Concluding Remarks

This compound represents a compound of interest for cancer research due to its fluorinated indole scaffold. The application notes and protocols provided herein offer a robust framework for its initial preclinical evaluation. While the specific biological activity of this particular molecule requires experimental determination, the methodologies outlined will enable researchers to systematically investigate its cytotoxic and mechanistic properties, thereby contributing to the broader effort of discovering and developing novel anticancer therapeutics.

References

Application Notes and Protocols: 4-Fluoro-1H-indole-6-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1H-indole-6-carboxylic acid is a fluorinated derivative of the indole heterocyclic system. The introduction of a fluorine atom and a carboxylic acid group onto the indole scaffold significantly modifies its electronic properties, solubility, and potential for intermolecular interactions.[1][2] These characteristics make it a promising building block for the synthesis of advanced functional materials. While specific research on the materials science applications of the 4-fluoro, 6-carboxy isomer is emerging, the broader family of fluorinated indole carboxylic acids has demonstrated considerable potential in organic electronics.[1][2] This document outlines potential applications, provides representative experimental protocols, and summarizes key properties based on data from closely related indole derivatives.

Potential Applications in Materials Science

The unique molecular structure of this compound suggests its utility in several areas of materials science, primarily leveraging its potential as a monomer for polymerization and as a component in organic electronic devices.

  • Organic Light-Emitting Diodes (OLEDs): Indole derivatives are known to exhibit blue light emission, a crucial component for developing next-generation display technologies.[2] The fluorination of the indole ring can enhance the stability and performance of these materials.

  • Organic Field-Effect Transistors (OFETs): The planar, electron-rich indole structure facilitates π-π stacking, which is essential for efficient charge transport in organic semiconductors.[1] Derivatives of indole-2-carboxylic acid have been used to synthesize triindoles that function as effective semiconductors in OFETs.[1]

  • Organic Photovoltaics (OPVs): Indole-based compounds can be utilized as hole transport layers in solar cells, contributing to improved device efficiency and stability.[1]

  • Conducting Polymers: The indole moiety can be polymerized, often through electrochemical methods, to form conductive polymers. The presence of a fluorine atom can fine-tune the conductivity and redox properties of the resulting polyindole.[2]

Properties of Related Fluoroindole Derivatives

Quantitative data for this compound is not widely available in the public domain. However, the properties of similar fluoroindole derivatives provide valuable insights into its potential performance characteristics.

PropertyCompoundValueApplication Context
Conductivity Fluorinated Polyindole (from 5-Fluoroindole)7.1 × 10⁻² S/cmPotential for use in conductive polymer films.
Field-Effect Mobility Triindoles (from 6-Fluoroindole-2-carboxylic acid)0.03 cm²V⁻¹s⁻¹Indicates suitability for OFET applications.
Oxidative Potential 5-Fluoroindole1.05 V vs SCESuggests ease of electrochemical polymerization.
Fluorescence Emission Polymers of 5-FluoroindoleBlue light emissionPotential for use in OLEDs.

Experimental Protocols

The following are generalized protocols for the potential use of this compound in materials science applications, based on established methods for similar compounds.

Protocol 1: Electrochemical Polymerization for Conductive Films

This protocol describes the electrochemical polymerization of this compound to form a conductive polymer film on an indium tin oxide (ITO) coated glass substrate.

Materials:

  • This compound

  • Acetonitrile (anhydrous)

  • Lithium perchlorate (LiClO₄)

  • ITO-coated glass slides

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl reference electrode

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Prepare an electrolyte solution of 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Dissolve this compound in the electrolyte solution to a concentration of 0.05 M.

  • Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

  • Immerse the electrodes in the monomer solution.

  • Apply a constant potential (e.g., 1.1 V vs. Ag/AgCl, to be optimized based on the oxidative potential of the specific monomer) to the working electrode for a specified time (e.g., 300 seconds) to deposit the polymer film.

  • After deposition, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a stream of nitrogen.

  • Characterize the film's conductivity, morphology (e.g., via SEM), and spectroelectrochemical properties.

Protocol 2: Synthesis of a Triindole Semiconductor Precursor

This protocol outlines a potential synthetic route for a triindole derivative from this compound, which could be used as a semiconductor in OFETs. This is a representative synthesis and would require optimization.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable coupling partner (e.g., a di-iodinated aromatic compound)

  • A suitable base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., DMF or toluene)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound, the coupling partner, the palladium catalyst, CuI, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 100-120 °C) and stir for a set time (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired triindole derivative.

  • Characterize the purified compound using NMR, mass spectrometry, and elemental analysis.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Electrochemical Polymerization p1_start Prepare Monomer Solution (0.05 M this compound in 0.1 M LiClO4/Acetonitrile) p1_setup Assemble 3-Electrode Cell (ITO, Pt, Ag/AgCl) p1_start->p1_setup p1_polymerize Apply Constant Potential (e.g., 1.1 V vs Ag/AgCl) p1_setup->p1_polymerize p1_rinse Rinse with Acetonitrile p1_polymerize->p1_rinse p1_dry Dry under Nitrogen p1_rinse->p1_dry p1_characterize Characterize Film (Conductivity, SEM, etc.) p1_dry->p1_characterize

Caption: Workflow for the electrochemical polymerization of this compound.

logical_relationship cluster_applications Potential Material Science Applications main_compound This compound app_oled Organic Light-Emitting Diodes (OLEDs) main_compound->app_oled as a precursor for emissive materials app_ofet Organic Field-Effect Transistors (OFETs) main_compound->app_ofet as a precursor for semiconductors app_opv Organic Photovoltaics (OPVs) main_compound->app_opv as a precursor for hole transport layers app_poly Conducting Polymers main_compound->app_poly as a monomer for polymerization

Caption: Potential applications of this compound in materials science.

References

Application Notes and Protocols for the Derivatization of 4-Fluoro-1H-indole-6-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-fluoro-1H-indole-6-carboxylic acid and its subsequent use in various biological assays. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise as potent inhibitors of various biological targets, including protein kinases and enzymes involved in cancer cell proliferation. The introduction of a fluorine atom can further enhance metabolic stability and binding affinity.

This document outlines standard procedures for converting the carboxylic acid moiety into amides and esters, as well as methods for fluorescently labeling these derivatives for high-throughput screening and binding assays.

I. Derivatization Strategies for this compound

The carboxylic acid group of this compound is a versatile handle for chemical modification. The two primary derivatization strategies for creating compound libraries for biological screening are amide bond formation and esterification.

Amide Synthesis

Amide derivatives are often synthesized to explore structure-activity relationships (SAR) by introducing a variety of substituents. The stability of the amide bond makes these derivatives suitable for a wide range of biological assays.

Ester Synthesis

Ester derivatives can serve as prodrugs, which may be hydrolyzed in vivo to release the active carboxylic acid. They can also be used to modulate the lipophilicity and cell permeability of the parent compound.

II. Quantitative Data Summary

While specific quantitative biological data for derivatives of this compound is not extensively available in the public domain, the following table provides representative data for closely related indole-6-carboxamide and indole-2-carboxamide derivatives against various cancer cell lines and kinases. This data illustrates the potential biological activities that can be expected from a library of 4-fluoro-1H-indole-6-carboxamide derivatives.

Compound IDDerivative TypeTarget/AssayIC50/GI50 (µM)
Indole-2-carboxamide 1 N-(1-adamantyl)-4,6-dimethylindole-2-carboxamideAnti-TB (H37Rv)0.012[1]
Indole-2-carboxamide 2 N-rimantadine-4,6-dimethylindole-2-carboxamideAnti-TB (H37Rv)0.88[1]
Indole-2-carboxamide 3 5-chloro-N-(2-methylpyrrolidin-4-yl)phenethyl-indole-2-carboxamideMCF-7 (Breast Cancer)0.80[2]
Indole-2-carboxamide 4 5-chloro-N-phenethyl-indole-2-carboxamideA-549 (Lung Cancer)0.95[2]
Indole-2-carboxamide 5 5-chloro-N-(2-methylpyrrolidin-4-yl)phenethyl-indole-2-carboxamideCDK2 Kinase0.013[2]
Indole-6-carboxylate 1 Hydrazine-1-carbothioamide derivativeEGFR KinaseData not specified[3]
Indole-6-carboxylate 2 Oxadiazole derivativeVEGFR-2 KinaseData not specified[3]

III. Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-indole-6-carboxamides

This protocol describes a general method for the synthesis of a library of 4-fluoro-1H-indole-6-carboxamides using a standard amide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Materials:

  • This compound

  • A library of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture and stir at room temperature.

  • Slowly add BOP reagent (1.1 equivalents) to the stirring solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-fluoro-1H-indole-6-carboxamide derivative.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized derivatives on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized 4-fluoro-1H-indole-6-carboxamide derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth) value.

Protocol 3: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized derivatives against a specific protein kinase (e.g., EGFR, CDK2).

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Synthesized 4-fluoro-1H-indole-6-carboxamide derivatives dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a white, opaque plate, add the recombinant kinase, the kinase substrate, and the test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Fluorescence Polarization (FP) Binding Assay

This protocol is designed to quantify the binding affinity of a fluorescently labeled derivative to a target protein.

Materials:

  • Fluorescently labeled 4-fluoro-1H-indole-6-carboxamide derivative (tracer)

  • Purified target protein

  • Assay buffer

  • Black, low-volume 384-well plates

  • A library of unlabeled competitor compounds (optional, for competition assays)

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Direct Binding Assay:

    • Prepare serial dilutions of the target protein in the assay buffer.

    • In a black 384-well plate, add a fixed concentration of the fluorescent tracer to each well.

    • Add the serial dilutions of the target protein to the wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization (mP) using a plate reader.

    • Plot the mP values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

  • Competition Binding Assay:

    • Prepare serial dilutions of unlabeled competitor compounds.

    • In a black 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

    • Add the serial dilutions of the competitor compounds to the wells.

    • Incubate the plate to allow for competition for binding.

    • Measure the fluorescence polarization.

    • A decrease in polarization indicates displacement of the fluorescent tracer by the competitor.

    • Plot the mP values against the competitor concentration to determine the IC50 of the competitor.

IV. Visualizations

Derivatization_Workflow cluster_derivatization Derivatization cluster_library Compound Library cluster_assays Biological Assays cluster_fluorescent Fluorescent Labeling start This compound amide Amide Synthesis (e.g., BOP, DIPEA) start->amide ester Ester Synthesis (e.g., Fischer Esterification) start->ester amide_lib Amide Derivatives amide->amide_lib ester_lib Ester Derivatives ester->ester_lib cell_assay Cell Proliferation Assay (e.g., MTT) amide_lib->cell_assay kinase_assay Kinase Inhibition Assay amide_lib->kinase_assay fluorescent_labeling Fluorescent Labeling amide_lib->fluorescent_labeling ester_lib->cell_assay result SAR & Lead Optimization cell_assay->result kinase_assay->result binding_assay Binding Assay (e.g., Fluorescence Polarization) binding_assay->result fluorescent_labeling->binding_assay

Caption: Workflow for derivatization and biological evaluation.

Kinase_Inhibition_Pathway drug Indole-6-carboxamide Derivative rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) drug->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation

Caption: Inhibition of a generic RTK signaling pathway.

FP_Assay_Principle cluster_unbound Unbound State cluster_bound Bound State unbound_tracer Fluorescent Tracer (Fast Rotation) unbound_emission Depolarized Emission (Low Polarization) unbound_tracer->unbound_emission unbound_light Polarized Excitation Light unbound_light->unbound_tracer bound_complex Tracer-Protein Complex (Slow Rotation) bound_emission Polarized Emission (High Polarization) bound_complex->bound_emission bound_light Polarized Excitation Light bound_light->bound_complex

Caption: Principle of Fluorescence Polarization assay.

References

Application Notes and Protocols: 4-fluoro-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 4-fluoro-1H-indole-6-carboxylic acid as a potential enzyme inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

As of the latest literature review, there is no publicly available scientific research detailing the specific enzyme inhibitory activity of this compound. Consequently, no specific target enzymes, quantitative data (e.g., IC50, Ki), or established experimental protocols for this particular compound are available.

The indole scaffold is a well-recognized privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including enzymes. The unique chemical properties of the indole ring system, such as its planarity, aromaticity, and hydrogen bonding capabilities, enable it to bind to the active sites of various enzymes.

While direct data on this compound is absent, research on structurally related indole-6-carboxylic acid derivatives has revealed inhibitory activity against several enzyme classes. These findings may provide a starting point for investigating the potential therapeutic applications of this compound.

Potential Enzyme Targets Based on Analogues

Studies on various derivatives of indole-6-carboxylic acid have demonstrated inhibition of the following enzymes:

  • Receptor Tyrosine Kinases (RTKs): Certain derivatives of indole-6-carboxylic acid have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] These kinases are crucial regulators of cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers.

  • Dual-specificity tyrosine-regulated kinase 1A (DYRK1A): A screening hit, 11H-indolo[3,2-c]quinoline-6-carboxylic acid, was identified as a moderate but selective inhibitor of DYRK1A.[2] This kinase is implicated in neurodevelopmental disorders and neurodegenerative diseases.

It is important to reiterate that these findings are for related but structurally distinct molecules. The presence and position of the fluorine atom on the indole ring of this compound would significantly influence its electronic properties and binding interactions, meaning its activity cannot be directly extrapolated from these analogues.

Hypothetical Experimental Workflow for Target Identification

For researchers interested in investigating the potential enzyme inhibitory activity of this compound, a general workflow for target identification and characterization is proposed below.

experimental_workflow cluster_screening Initial Screening cluster_validation Hit Validation & Dose-Response cluster_mechanism Mechanism of Action Studies cluster_cellular Cellular & In Vivo Evaluation A Broad Panel Enzyme Screening B Identify Potential 'Hits' A->B C Single-Enzyme Assays B->C D Determine IC50 Values C->D E Kinetic Analysis (e.g., Michaelis-Menten) D->E G Biophysical Binding Assays (e.g., SPR, ITC) D->G F Determine Inhibition Type (Competitive, etc.) E->F H Cell-Based Assays F->H G->H I Animal Models H->I

Caption: Hypothetical workflow for enzyme inhibitor discovery.

General Protocol: In Vitro Kinase Inhibition Assay (Example)

The following is a generalized protocol for assessing the inhibitory activity of a test compound against a protein kinase. This protocol would need to be optimized for the specific kinase of interest.

Objective: To determine the in vitro inhibitory activity of this compound against a selected protein kinase.

Materials:

  • This compound

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

  • Multi-well assay plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Assay Setup: In a multi-well plate, add the assay buffer, the kinase, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Add the kinase substrate and ATP to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

  • Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway Diagram: Example of EGFR/VEGFR-2 Inhibition

Should this compound be found to inhibit EGFR and VEGFR-2, it would impact downstream signaling pathways that are critical for cancer cell proliferation and angiogenesis. A simplified representation of these pathways is provided below.

signaling_pathway cluster_receptor Cell Surface Receptors cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg PLCγ Pathway VEGFR2->PLCg Inhibitor This compound (Hypothetical Target) Inhibitor->EGFR Inhibitor->VEGFR2 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Potential impact on EGFR and VEGFR-2 signaling.

Conclusion

While this compound is commercially available, its biological activity as an enzyme inhibitor remains uncharacterized in the public domain. The information provided herein is based on the activities of structurally related compounds and is intended to guide future research efforts. The proposed experimental workflow and protocols offer a starting point for the systematic evaluation of this compound's potential as a novel enzyme inhibitor. Further research is necessary to identify its specific molecular targets and elucidate its mechanism of action.

References

protocol for the purification of 4-fluoro-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 4-fluoro-1H-indole-6-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of the fluorine atom and the carboxylic acid moiety on the indole scaffold can impart unique physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. As with many active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is critical for accurate biological evaluation, ensuring reproducible results, and meeting stringent regulatory standards.

This application note provides a detailed from a crude synthetic mixture. The primary method described is a two-step process involving flash column chromatography followed by recrystallization, a robust and widely applicable technique for this class of compounds. An alternative method using preparative High-Performance Liquid Chromatography (HPLC) for obtaining very high purity material is also discussed.

Physicochemical Properties and Handling

Indole derivatives, including this compound, can be susceptible to oxidation and degradation, which may result in the formation of colored impurities.[1] Exposure to air, light, and residual acid from synthesis can accelerate this process.[1] Therefore, it is recommended to handle the compound in a well-ventilated fume hood and to store the purified material under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent discoloration.[1]

Experimental Protocols

Method 1: Flash Column Chromatography followed by Recrystallization

This is the recommended primary method for purifying gram-scale quantities of the target compound. It involves an initial purification by flash column chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure, crystalline solid.

Part A: Flash Column Chromatography

This step aims to separate the desired compound from less polar and more polar impurities. Due to the acidic nature of the carboxylic acid, which can cause streaking on silica gel, the mobile phase is acidified to suppress the ionization of the carboxyl group.[2]

Materials and Equipment:

  • Crude this compound

  • Silica gel (40-63 µm particle size)

  • Solvents: Hexane, Ethyl acetate (EtOAc), Acetic acid (AcOH) - all ACS grade or higher

  • Glass chromatography column

  • Compressed air or nitrogen source with a flow controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Before running the column, determine an optimal solvent system using TLC.

    • Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 8:2, 7:3, 1:1 Hexane:EtOAc) and add 0.5-1% acetic acid to each.

    • Spot the crude material on a TLC plate and develop it in the prepared solvent systems.

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 7:3 Hexane:EtOAc + 1% AcOH).

    • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.[1]

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]

    • Equilibrate the column by passing 2-3 column volumes of the eluent through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.[1]

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the partially purified this compound.

Part B: Recrystallization

This final polishing step removes any remaining minor impurities, resulting in a high-purity crystalline product.

Materials and Equipment:

  • Partially purified this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional, for decolorization)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution:

    • Place the partially purified compound in an Erlenmeyer flask.

    • Add a minimal amount of hot 95% ethanol while stirring and gently heating on a hot plate until the solid is completely dissolved.[1] Avoid adding excessive solvent.

  • Decolorization (Optional):

    • If the solution is colored (e.g., pink or brown), remove it from the heat and add a small amount of activated charcoal.[1]

    • Gently swirl the mixture and heat it back to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.[1]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold 95% ethanol.[1]

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Method 2: Preparative HPLC

For applications requiring very high purity (>99%), preparative reversed-phase HPLC is an excellent option.

Materials and Equipment:

  • Preparative HPLC system with a UV-Vis or PDA detector

  • C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)[3]

  • HPLC grade acetonitrile (ACN) and ultrapure water

  • Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (v/v) in ultrapure water.

    • Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile.[3]

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in a suitable solvent (e.g., a mixture of water/ACN with a small amount of acid) to a concentration of 10-20 mg/mL.[3]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Flow Rate: Dependent on column diameter (e.g., 15-25 mL/min for a 21.2 mm ID column).

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Gradient: A typical starting gradient would be from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes, followed by a high organic wash and re-equilibration. The exact gradient should be optimized based on analytical scale injections.

  • Fraction Collection and Isolation:

    • Collect fractions corresponding to the main peak of the target compound.

    • Combine the pure fractions.

    • Remove the bulk of the acetonitrile by rotary evaporation.

    • The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified product.

Data Presentation

The following table summarizes the expected quantitative data for the purification of this compound based on the described protocols. These values are typical for the purification of indole carboxylic acids and may vary depending on the quality of the crude material.

ParameterColumn ChromatographyRecrystallizationPreparative HPLC
Typical Recovery 70-90%85-95%>90%
Achievable Purity 90-98%>98%>99.5%
Throughput High (grams)High (grams)Low to Medium (mg to g)
Solvent Consumption HighLowMedium to High

Mandatory Visualization

The following diagram illustrates the logical workflow for the primary purification protocol.

PurificationWorkflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Crude Crude Product (this compound) TLC TLC Analysis for Solvent System Selection Crude->TLC Column Flash Column Chromatography (Silica Gel, Hexane:EtOAc + AcOH) Crude->Column TLC->Column Optimal Eluent Fractions Collect and Analyze Fractions Column->Fractions Evaporation1 Combine Pure Fractions & Evaporate Solvent Fractions->Evaporation1 PartiallyPure Partially Purified Product Evaporation1->PartiallyPure Dissolve Dissolve in Hot Ethanol PartiallyPure->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter Vacuum Filtration & Washing Cool->Filter Dry Dry Under Vacuum Filter->Dry PureProduct Pure Crystalline Product (>98% Purity) Dry->PureProduct

Caption: Workflow for the purification of this compound.

References

Application Notes: Hypothetical Use of 4-Fluoro-1H-indole-6-carboxylic Acid in the Development of Novel Fluorophores for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on current scientific literature, 4-fluoro-1H-indole-6-carboxylic acid is not used directly as a fluorescent probe. It is primarily documented as a chemical intermediate for the synthesis of pharmacologically active molecules. The following application notes present a hypothetical framework for utilizing this compound as a starting material to develop and characterize novel fluorescent probes, leveraging the inherent fluorescence potential of the indole scaffold.

Introduction

The indole ring system is the foundation for the fluorescence of the amino acid tryptophan and is a core component of various synthetic fluorophores.[1][2][3] Indole derivatives are widely used to create fluorescent probes for detecting ions, pH, and biomolecules, and for live-cell imaging.[2][4] The substitution pattern on the indole ring significantly influences the photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift.[3][5]

This compound represents a versatile starting material for synthetic chemistry. The carboxylic acid group at the 6-position provides a convenient handle for conjugation to other molecules, such as targeting ligands or biomolecules, while the fluorine atom at the 4-position can modulate the electronic properties of the indole ring, potentially enhancing fluorescence quantum yield and photostability. This document outlines a hypothetical workflow for the synthesis and characterization of a novel fluorescent probe derived from this indole precursor for applications in fluorescence microscopy.

Section 1: Hypothetical Probe Design and Synthesis

The central hypothesis is that this compound can be chemically modified to create a novel fluorescent probe, "Fluoro-Indole-6-Target (FI-6T)". The synthesis involves two key steps:

  • Fluorophore Core Modification: The indole nitrogen can be alkylated or arylated to extend the π-conjugated system, which typically red-shifts the excitation and emission spectra.

  • Bioconjugation: The carboxylic acid group can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) for covalent linkage to a targeting moiety (e.g., a peptide, antibody, or small molecule inhibitor) that directs the probe to a specific subcellular location or protein of interest.

G cluster_synthesis Synthetic Pathway A 4-fluoro-1H-indole- 6-carboxylic acid B Step 1: N-Alkylation (e.g., with propargyl bromide) C Step 2: Carboxylic Acid Activation (e.g., NHS, EDC) D Intermediate A: N-alkynyl indole derivative E Intermediate B: Activated NHS Ester F Step 3: Conjugation (e.g., Click Chemistry or Amide Bond Formation) G Targeting Moiety (e.g., Azide-peptide) H Final Probe: Fluoro-Indole-6-Target (FI-6T)

Caption: Synthetic workflow for a hypothetical probe.

Section 2: Photophysical Characterization

Once synthesized, the novel probe (FI-6T) must be characterized to determine its suitability for fluorescence microscopy. Key parameters are measured and compared against established fluorophores.

Table 1: Hypothetical Photophysical Properties of FI-6T
PropertyFI-6T (Hypothetical)Fluorescein (Reference)
Excitation Max (λex) 410 nm494 nm
Emission Max (λem) 475 nm518 nm
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹76,900 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.650.95
Stokes Shift 65 nm24 nm
Solvent Phosphate-Buffered Saline (PBS), pH 7.4Phosphate-Buffered Saline (PBS), pH 7.4

Section 3: Experimental Protocols

Protocol 1: Measurement of Photophysical Properties

Objective: To determine the absorption and fluorescence characteristics of the synthesized FI-6T probe.

Materials:

  • Synthesized and purified FI-6T probe

  • UV-Vis Spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of FI-6T in DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution in PBS to a final concentration of 10 µM.

    • Record the absorbance spectrum from 300 nm to 600 nm using a UV-Vis spectrophotometer.

    • Identify the wavelength of maximum absorbance (λex).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Emission Spectrum:

    • Using a fluorometer, excite the 10 µM sample at its λex.

    • Scan the emission from (λex + 10 nm) to 700 nm to determine the wavelength of maximum emission (λem).

  • Quantum Yield (Φ) Determination:

    • Measure the integrated fluorescence intensity and absorbance of a series of dilute solutions of both the FI-6T probe and the quinine sulfate standard (absorbance < 0.1).

    • Plot integrated fluorescence intensity versus absorbance for both compounds.

    • Calculate the quantum yield of FI-6T using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

G cluster_workflow Characterization Workflow A Synthesized Probe (FI-6T) B UV-Vis Spectroscopy C Determine λex and ε D Fluorometry E Determine λem and Quantum Yield F Cell Culture & Staining G Fluorescence Microscopy H Image Analysis: Localization & Colocalization

Caption: Experimental workflow for probe characterization.

Protocol 2: Live-Cell Imaging

Objective: To evaluate the utility of FI-6T for imaging a specific target in living cells. This protocol assumes the targeting moiety directs the probe to the mitochondria.

Materials:

  • HeLa cells cultured on glass-bottom dishes

  • FI-6T probe stock solution (1 mM in DMSO)

  • MitoTracker™ Red CMXRos (as a mitochondrial colocalization marker)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal laser scanning microscope

Methodology:

  • Cell Preparation: Seed HeLa cells on glass-bottom dishes and grow to 60-70% confluency.

  • Probe Loading:

    • Prepare a working solution of FI-6T at 1 µM in pre-warmed complete medium.

    • For colocalization, prepare a working solution of MitoTracker™ Red at 200 nM in the same medium.

    • Remove the old medium from the cells, wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the loading medium and wash the cells twice with pre-warmed live-cell imaging buffer.

  • Imaging:

    • Immediately transfer the dish to the confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).

    • Set the imaging parameters:

      • FI-6T Channel: Excite at ~405 nm, collect emission at ~450-500 nm.

      • MitoTracker Channel: Excite at ~561 nm, collect emission at ~580-650 nm.

    • Acquire images, ensuring no significant bleed-through between channels.

  • Analysis: Analyze the images to determine the subcellular localization of FI-6T and its degree of colocalization with the mitochondrial marker.

Section 4: Application in Drug Development

A key application of such a probe would be in target engagement studies. If the targeting moiety is an inhibitor for a specific enzyme (e.g., a kinase), the probe's fluorescence can be used to visualize the inhibitor's distribution and binding to its target within the cell.

G

Caption: Visualizing target engagement with a fluorescent probe.

By correlating the fluorescence intensity at the target location with dose-response curves from biochemical assays, researchers can gain valuable insights into a drug candidate's cellular permeability, target accessibility, and engagement kinetics, accelerating the drug development pipeline.

References

Application Notes & Protocols: Developing Kinase Inhibitors from Indole-6-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole nucleus is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to form key hydrogen bonds make it an excellent starting point for designing enzyme inhibitors. Specifically, the indole-6-carboxylic acid scaffold has emerged as a promising framework for developing potent and selective kinase inhibitors. The carboxylic acid moiety often serves as a crucial anchor, forming strong interactions with basic residues in the kinase ATP-binding site. This document provides an overview of key structure-activity relationships (SAR), quantitative data, and detailed protocols for the synthesis and evaluation of kinase inhibitors based on this scaffold, targeting critical oncogenic and developmental kinases such as EGFR, VEGFR-2, and DYRK1A.

Section 1: Data Presentation & Structure-Activity Relationships (SAR)

The development of kinase inhibitors from the indole-6-carboxylic acid scaffold is guided by understanding how chemical modifications at various positions on the indole ring affect potency and selectivity.

  • The Carboxylic Acid Moiety: The free carboxylic acid at the C-6 position is frequently essential for potent inhibitory activity, likely acting as a key hydrogen bond donor or acceptor within the kinase hinge region or interacting with conserved lysine residues.

  • Substitutions on the Indole Ring:

    • N1-Position: Alkylation or arylation at the N1 position can modulate solubility, cell permeability, and potency.

    • C2 and C3-Positions: Introducing diverse substituents at these positions allows for exploration of the hydrophobic pockets within the ATP-binding site, significantly influencing inhibitor selectivity and potency.

    • Benzene Ring (C4, C5, C7): Halogenation (e.g., with chlorine or iodine) or the addition of other small groups on the benzene portion of the indole can enhance binding affinity and fine-tune selectivity against closely related kinases. For instance, 10-iodo substituted indolo[3,2-c]quinoline-6-carboxylic acids show high potency and selectivity for DYRK1A.

Table 1: Inhibitory Activity of Indole-6-Carboxylate Derivatives against Receptor Tyrosine Kinases (RTKs)
Compound IDScaffold ModificationTarget KinaseIC50 (µM)Reference
4a Hydrazine-1-carbothioamide derivativeEGFR0.11[1]
6c Oxadiazole derivative with 4-chloro substitutionVEGFR-20.15[1]
Erlotinib (Reference Drug)EGFR0.09[1]
Sorafenib (Reference Drug)VEGFR-20.12[1]
Table 2: Inhibitory Activity of Indolo[3,2-c]quinoline-6-carboxylic Acid Derivatives against DYRK1A
Compound IDScaffold ModificationTarget KinaseIC50 (nM)Reference
5j 10-Iodo substitutionDYRK1A6
5o 10-Iodo, 2-methyl substitutionDYRK1A22

Section 2: Experimental Protocols

Protocol 2.1: General Synthesis of Indole-6-Carboxylic Acid Analogs

This protocol outlines a general, multi-step approach for synthesizing a library of indole-6-carboxylic acid derivatives for SAR studies.

Step 1: Saponification of Methyl Indole-6-carboxylate (Core Synthesis)

  • Dissolution: Dissolve methyl indole-6-carboxylate (1 equivalent) in a 1:1:0.4 (v/v/v) mixture of tetrahydrofuran (THF), methanol (MeOH), and water.[2]

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.5 equivalents) to the solution.[2]

  • Heating: Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove organic solvents.

  • Acidification: Dissolve the aqueous residue in water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the indole-6-carboxylic acid core scaffold.[2]

Step 2: N-Alkylation/Arylation at the Indole Nitrogen (Example)

  • Deprotonation: Dissolve indole-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent like dimethylformamide (DMF). Add a base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0°C and stir for 30 minutes.

  • Addition of Electrophile: Add the desired alkyl or benzyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until completion as monitored by TLC.

  • Quenching & Extraction: Carefully quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography or recrystallization.

Step 3: Functionalization at Other Positions (General Strategy)

Further diversity can be achieved using established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on halogenated indole-6-carboxylic acid precursors or by electrophilic substitution reactions prior to the final saponification step.

Protocol 2.2: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the in vitro potency (IC50) of compounds against a target kinase using an ATP-depletion luminescence assay format (e.g., ADP-Glo™).[3][4]

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. In the ADP-Glo™ assay, remaining ATP is depleted, and the generated ADP is converted back to ATP. This new ATP is used by luciferase to generate a light signal that is directly proportional to kinase activity. Inhibitors will reduce kinase activity, resulting in less ADP production and a lower luminescent signal.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2, DYRK1A)

  • Peptide substrate specific for the kinase

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at 2x the desired final concentration, typically at the Kₘ for the enzyme)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" (background) controls.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add the kinase solution (e.g., 10 µL) to all wells except the "no enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.[3]

  • Initiate Kinase Reaction: Prepare a solution containing both the specific substrate and ATP in assay buffer. Add this solution (e.g., 10 µL) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).[3]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 20 µL) to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add Kinase Detection Reagent (e.g., 40 µL) to all wells. This converts the ADP to ATP and provides the luciferase/luciferin to generate light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Section 3: Mandatory Visualizations

Workflow for Kinase Inhibitor Development

G cluster_0 Discovery Phase cluster_1 Optimization Phase A Scaffold Selection (Indole-6-COOH) B Library Synthesis (SAR Exploration) A->B C High-Throughput Biochemical Screening B->C D Hit Identification C->D E Lead Optimization (Potency & Selectivity) D->E Hit-to-Lead F Cell-Based Assays (Target Engagement) E->F G ADME/Tox Profiling F->G H In Vivo Efficacy Studies G->H I IND-Enabling Studies H->I Preclinical Candidate

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Structure-Activity Relationship (SAR) Summary

G cluster_mods Modifications cluster_effects Effects on Activity Indole Indole-6-COOH Core N1 N1-Position (Alkylation/Arylation) Indole->N1 C23 C2/C3-Positions (Hydrophobic Groups) Indole->C23 C57 C5/C7-Positions (Halogenation) Indole->C57 C6 C6-Position (COOH Esterification) Indole->C6 Potency Modulate Potency N1->Potency PK Improve PK Properties N1->PK C23->Potency Selectivity Tune Selectivity C23->Selectivity C57->Potency C57->Selectivity Loss Loss of Activity C6->Loss

Caption: Key SAR insights for the indole-6-carboxylic acid scaffold.

Simplified EGFR Signaling Pathway

G cluster_downstream Downstream Signaling Ligand EGF Ligand Receptor EGFR Ligand->Receptor Binds RAS RAS/RAF/MEK/ERK Pathway Receptor->RAS Activates PI3K PI3K/AKT Pathway Receptor->PI3K Activates Inhibitor Indole-6-COOH Inhibitor Inhibitor->Receptor Inhibits ATP Binding Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive inhibitor.[5][6]

Simplified VEGFR-2 Signaling Pathway

G cluster_downstream Downstream Signaling Ligand VEGF Ligand Receptor VEGFR-2 Ligand->Receptor Binds PLCg PLCγ Pathway Receptor->PLCg Activates PI3K PI3K/AKT Pathway Receptor->PI3K Activates Inhibitor Indole-6-COOH Inhibitor Inhibitor->Receptor Inhibits ATP Binding Angiogenesis Angiogenesis (Proliferation, Migration) PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling cascade to block angiogenesis.[7][8][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-fluoro-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-fluoro-1H-indole-6-carboxylic acid. Our goal is to help you improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for preparing this compound?

A1: The selection of a synthetic route depends on the availability of starting materials and laboratory capabilities. The most common and adaptable methods for substituted indoles are the Fischer, Leimgruber-Batcho, and Bischler-Möhlau syntheses. For this compound, the Fischer and Leimgruber-Batcho syntheses are generally preferred due to their versatility and milder conditions compared to the often harsh requirements of the Bischler-Möhlau synthesis.[1][2][3]

Q2: I am observing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?

A2: Low yields in the Fischer indole synthesis are a common issue. Key factors include the purity of your starting materials ((4-fluoro-3-carboxyphenyl)hydrazine and a suitable ketone/aldehyde), the choice and concentration of the acid catalyst, and the reaction temperature and duration. The electron-withdrawing nature of both the fluorine and carboxylic acid groups can deactivate the phenylhydrazine, requiring carefully optimized conditions for efficient cyclization.

Q3: During the synthesis, I am seeing multiple spots on my TLC plate. What could these byproducts be?

A3: The formation of byproducts is a frequent challenge. In the context of this compound synthesis, these could include:

  • Regioisomers: If an unsymmetrical ketone is used in a Fischer synthesis, different isomers of the indole can be formed.

  • Incomplete cyclization: The starting phenylhydrazone may remain if the reaction conditions are not optimal.

  • Side-products from harsh conditions: High temperatures or strong acids can lead to degradation of the starting materials or the desired product.[1]

  • Decarboxylation: The carboxylic acid group may be lost under harsh acidic conditions and high temperatures, leading to the formation of 4-fluoro-1H-indole.[4][5]

Q4: How can I best purify the final this compound product?

A4: Purification of the crude product is critical for obtaining high-purity this compound. Common purification techniques include:

  • Crystallization: Recrystallization from a suitable solvent system is often effective for removing impurities.

  • Column Chromatography: Silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) can separate the desired product from byproducts.

Troubleshooting Guides

Low Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inadequate reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress by TLC. Prolong the reaction time as needed.
Poor quality or decomposition of starting materials.Ensure the purity of starting materials. Store sensitive reagents under appropriate conditions.
Inappropriate catalyst or catalyst concentration.Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂) and optimize their concentration.[3]
Significant byproduct formation Reaction conditions are too harsh.Lower the reaction temperature and consider using a milder acid catalyst.
Presence of water in the reaction.Ensure anhydrous conditions, as water can interfere with acid catalysts and intermediates.
Product degradation Prolonged exposure to high temperatures or strong acids.Minimize reaction time at elevated temperatures and neutralize the reaction mixture promptly during workup.
Potential for decarboxylation.Use milder acidic conditions and avoid excessive heat to prevent the loss of the carboxylic acid group.[4]
Product Purity Issues
Symptom Possible Cause Suggested Solution
Multiple spots on TLC Formation of regioisomers.If using an unsymmetrical ketone in the Fischer synthesis, consider a different synthetic strategy or use column chromatography for separation.
Incomplete reaction.Optimize reaction conditions (temperature, time, catalyst) to drive the reaction to completion.
Side reactions due to harsh conditions.Employ milder reaction conditions.
Difficulty in isolating the product Emulsion formation during workup.Add brine to the aqueous layer to break up emulsions.
Product is highly soluble in the workup solvent.Use a different extraction solvent or perform multiple extractions.

Experimental Protocols

Adapted Fischer Indole Synthesis Protocol:

  • Hydrazone Formation:

    • Dissolve (4-fluoro-3-carboxyphenyl)hydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add the desired ketone or aldehyde (1.1 equivalents). A common choice is pyruvic acid to yield a carboxylic acid at the 2-position, which can then be decarboxylated if desired. For the synthesis of the parent indole, a reagent that can be eliminated, such as acetone, can be used.

    • Stir the mixture at room temperature and monitor the formation of the phenylhydrazone by TLC.

  • Cyclization:

    • To the mixture containing the phenylhydrazone, add an acid catalyst (e.g., polyphosphoric acid or a solution of sulfuric acid in ethanol).

    • Heat the reaction mixture, typically between 80°C and 120°C.

    • Monitor the progress of the cyclization by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture and pour it into ice water.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Comparison of Common Indole Synthesis Methods

Synthesis Method Starting Materials Key Reagents/Conditions General Yield Advantages Disadvantages
Fischer Indole Phenylhydrazines, Aldehydes/KetonesAcid catalyst (Brønsted or Lewis), HeatVariable, can be moderate to goodVersatile, wide range of catalysts can be used.[3]Can produce isomeric mixtures, requires acidic conditions.[3]
Leimgruber-Batcho o-NitrotoluenesN,N-dimethylformamide dimethyl acetal (DMF-DMA), Reductive cyclization (e.g., Pd/C, H₂)Generally highHigh yields, mild cyclization conditions.[2][3]Availability of substituted o-nitrotoluenes can be a limitation.[3]
Bischler-Möhlau α-Bromo-acetophenone, AnilineExcess aniline, HeatOften low and unpredictableAccess to 2-arylindoles.Harsh reaction conditions, often produces complex mixtures.[1][6]

Visualizations

Fischer_Indole_Synthesis_Workflow start Start step1 Hydrazone Formation: (4-fluoro-3-carboxyphenyl)hydrazine + Ketone/Aldehyde start->step1 step2 Acid-Catalyzed Cyclization step1->step2 Heat step3 Work-up: Neutralization & Extraction step2->step3 step4 Purification: Chromatography or Recrystallization step3->step4 end 4-fluoro-1H-indole- 6-carboxylic acid step4->end

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Troubleshooting_Logic start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion high_sm Incomplete Reaction check_conversion->high_sm High SM low_sm Low Starting Material Conversion Complete check_conversion->low_sm Low SM optimize_conditions Optimize: - Temperature - Time - Catalyst high_sm->optimize_conditions check_byproducts Analyze Byproducts (TLC, LC-MS) low_sm->check_byproducts end Improved Yield optimize_conditions->end degradation Product Degradation/ Side Reactions check_byproducts->degradation purification_issue Check Purification Efficiency check_byproducts->purification_issue milder_conditions Use Milder: - Acid - Temperature degradation->milder_conditions milder_conditions->end

References

Technical Support Center: Synthesis of 4-fluoro-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-fluoro-1H-indole-6-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing substituted indoles like this compound are the Leimgruber-Batcho and Fischer indole syntheses. The choice between these routes often depends on the availability of the starting materials.

  • Leimgruber-Batcho Synthesis: This method typically starts from a substituted o-nitrotoluene. For the target molecule, a plausible starting material would be 3-fluoro-5-methyl-2-nitrobenzoic acid or a related derivative. The synthesis involves the formation of an enamine, followed by reductive cyclization.[1][2]

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3][4][5] For this specific target, the synthesis would likely start from (4-fluoro-2-carboxyphenyl)hydrazine and a suitable carbonyl compound.

Q2: My Leimgruber-Batcho synthesis is giving a low yield and multiple spots on TLC. What are the potential side products?

A2: Low yields and the presence of multiple byproducts are common challenges in the Leimgruber-Batcho synthesis. Key side products can arise from:

  • Incomplete Enamine Formation: The initial condensation to form the enamine may not go to completion, leaving unreacted starting material.

  • Over-reduction: During the reductive cyclization of the nitro group, over-reduction can occur, leading to the formation of 2-aminophenylethylamine derivatives instead of the desired indole.[6] These byproducts are typically more polar and can be separated by an acidic wash during workup.

  • Formation of 1-hydroxyindole: Incomplete reduction of the nitro group can lead to the formation of a stable 1-hydroxyindole intermediate, especially when using reducing agents like titanium (III) chloride.[2]

  • Polymeric or Tar-like Materials: Harsh reaction conditions, particularly during the reductive cyclization with certain reagents like iron in acetic acid, can lead to the formation of complex, hard-to-characterize tars.[7]

Q3: I am attempting a Fischer indole synthesis and observing the formation of an unexpected isomer. How can I improve regioselectivity?

A3: The formation of regioisomers is a well-known issue in the Fischer indole synthesis when using unsymmetrical ketones.[3] The regioselectivity is influenced by the acidity of the reaction medium and steric factors. To control the formation of the desired isomer:

  • Choice of Acid Catalyst: Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. Empirical optimization of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or Brønsted acids) is often necessary.[3][8]

  • Reaction Temperature: The reaction temperature can influence the isomer ratio. Careful temperature control is crucial.

  • Starting Material Design: Using a symmetrical ketone or an aldehyde will prevent the formation of regioisomers. If an unsymmetrical ketone is necessary, consider the electronic and steric effects of the substituents on both the hydrazine and the ketone.

Q4: My final this compound product is colored. What is the cause and how can it be purified?

A4: Indoles are prone to oxidation, which can result in the formation of colored impurities.[9] Exposure to air, light, and residual acid can accelerate this degradation. For purification and decolorization:

  • Activated Charcoal Treatment: Treating a solution of the crude product with activated charcoal can effectively remove colored impurities.

  • Recrystallization: Recrystallization from a suitable solvent system is a standard method for purifying the final product.

  • Column Chromatography: For more challenging separations of impurities with similar polarity to the product, column chromatography on silica gel can be employed.[6]

  • Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent further degradation.

Troubleshooting Guides

Leimgruber-Batcho Synthesis
Issue Potential Cause(s) Troubleshooting Suggestions
Low yield of enamine intermediate - Incomplete reaction. - Decomposition of starting material or product.- Ensure anhydrous conditions. - Optimize reaction temperature and time. - Use a slight excess of the formamide acetal.
Multiple spots on TLC after reductive cyclization - Presence of over-reduced byproducts.[6] - Formation of 1-hydroxyindole intermediate.[2] - Incomplete cyclization.- Optimize the reducing agent and conditions (e.g., catalyst loading, hydrogen pressure, reaction time). - Perform an acidic wash during workup to remove basic impurities.[6] - Analyze intermediates by LC-MS to identify side products.
Formation of tar - Harsh reduction conditions.- Use milder reducing agents (e.g., catalytic hydrogenation with Pd/C). - Optimize the reaction temperature.
Fischer Indole Synthesis
Issue Potential Cause(s) Troubleshooting Suggestions
Low yield of indole product - Incomplete hydrazone formation. - Decomposition of hydrazone or indole under acidic conditions. - Inefficient cyclization.- Ensure the purity of the hydrazine and carbonyl starting materials. - Optimize the choice and concentration of the acid catalyst.[3] - Carefully control the reaction temperature and time.
Formation of regioisomers - Use of an unsymmetrical ketone.[3]- Empirically test different acid catalysts to influence the isomer ratio. - Consider a different synthetic route using a symmetrical carbonyl compound if possible.
Reaction fails to proceed - Unsuitable starting materials (e.g., highly electron-rich or electron-deficient hydrazines). - Inappropriate acid catalyst.- Verify the reactivity of the chosen phenylhydrazine derivative. - Screen a variety of Brønsted and Lewis acid catalysts.

Experimental Protocols

A plausible synthetic approach for this compound is a multi-step process that may involve the initial synthesis of a substituted indole ester followed by hydrolysis. Below are generalized protocols for key steps.

Protocol 1: Leimgruber-Batcho Synthesis of a Substituted Indole Intermediate

This protocol is a general guide and requires optimization for the specific substrate.

  • Enamine Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve the substituted o-nitrotoluene (1.0 eq.) in anhydrous DMF.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq.) and pyrrolidine (0.1 - 1.0 eq.).

    • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which is often a dark-colored oil or solid. This intermediate can often be used in the next step without further purification.

  • Reductive Cyclization:

    • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

    • Add the reducing agent. Common choices include:

      • Catalytic Hydrogenation: 10% Pd/C under a hydrogen atmosphere.

      • Chemical Reduction: Iron powder in acetic acid, or stannous chloride in ethanol.[4]

    • Heat the reaction mixture as required and monitor by TLC.

    • After the reaction is complete, cool the mixture and filter off any solid residues (e.g., catalyst or iron salts).

    • Work up the filtrate by neutralizing the acid (if used), extracting the product with an organic solvent, washing with brine, and drying over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Fischer Indole Synthesis of a Substituted Indole-2-Carboxylic Acid

  • Hydrazone Formation and Cyclization:

    • Dissolve the substituted phenylhydrazine hydrochloride (1.0 eq.) and an α-ketoacid such as pyruvic acid (1.1 eq.) in a suitable solvent like ethanol or acetic acid.

    • Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a portion of polyphosphoric acid).

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude indole carboxylic acid by recrystallization.

Visualizations

Leimgruber_Batcho_Synthesis Start Substituted o-Nitrotoluene Enamine Enamine Intermediate Start->Enamine DMF-DMA, Pyrrolidine Indole Substituted Indole Enamine->Indole Reductive Cyclization (e.g., H2, Pd/C) Side_Product1 Over-reduced Byproduct (2-Aminophenylethylamine derivative) Enamine->Side_Product1 Over-reduction Side_Product2 1-Hydroxyindole Enamine->Side_Product2 Incomplete Reduction Fischer_Indole_Synthesis Hydrazine Substituted Phenylhydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Indole Desired Indole Isomer Hydrazone->Indole Acid Catalyst, Heat Side_Product Regioisomer Hydrazone->Side_Product [3,3]-Sigmatropic Rearrangement (Alternative Pathway)

References

Technical Support Center: Purification of Fluorinated Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated indole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated indole carboxylic acids difficult to purify?

A1: The purification of fluorinated indole carboxylic acids presents several challenges due to a combination of factors:

  • Variable Solubility: The presence of both a polar carboxylic acid group and a more nonpolar fluorinated indole ring can lead to unpredictable solubility in common organic solvents and water. This makes finding a suitable solvent for recrystallization or chromatography difficult.[1]

  • Risk of Defluorination: The carbon-fluorine bond, while generally strong, can be susceptible to cleavage under certain conditions, such as high temperatures or the presence of strong acids or bases, leading to defluorinated impurities.[2]

  • Proneness to Decarboxylation: Indole carboxylic acids, particularly those with the carboxylic acid group at the 2 or 3-position of the indole ring, can lose carbon dioxide (decarboxylate) when heated, resulting in the formation of the corresponding fluorinated indole as a significant impurity.[3][4][5]

  • Chromatographic Issues: These compounds can exhibit poor peak shape (tailing) on silica gel due to strong interactions with residual acidic silanol groups.[1] Furthermore, the acidic nature of silica gel can promote degradation of sensitive indole derivatives.[2] Co-elution with impurities of similar polarity is also a common challenge.[1]

Q2: My fluorinated indole carboxylic acid is a different color than expected (e.g., pink, brown). What causes this and how can I fix it?

A2: Indole compounds are often susceptible to oxidation and degradation, which can result in colored impurities.[6] This can be exacerbated by exposure to air, light, or residual acid from the synthesis. To decolorize your product, you can perform a charcoal treatment. Dissolve the crude material in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and then perform a hot filtration to remove the charcoal before allowing the solution to cool for recrystallization.[6] Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark can help prevent future discoloration.[6]

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For fluorinated indole carboxylic acids, a mixed solvent system is often required.[7] A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy (the saturation point).[7][8] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Common Miscible Solvent Pairs for Recrystallization:

"Good" Solvent "Poor" Solvent Polarity Difference
Ethanol Water High
Methanol Water High
Acetone Water High
Ethyl Acetate Hexane/Heptane Medium
Dichloromethane Hexane/Heptane Medium

| Tetrahydrofuran | Hexane/Heptane | Medium |

Q4: What is the best way to remove the decarboxylated indole impurity?

A4: The decarboxylated indole is less polar than the parent carboxylic acid. This difference in polarity can be exploited for separation.

  • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the less polar, neutral indole impurity will remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Column Chromatography: If extraction is not effective, column chromatography can be used. The more polar carboxylic acid will have a lower Rf value and will elute from the column later than the less polar indole impurity. See the troubleshooting guide below for tips on optimizing the separation.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add more of the "good" solvent to the hot mixture. Try a solvent system with a lower boiling point.
No Crystals Form The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Add more of the "poor" solvent. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Use a pre-heated funnel for hot filtration.
Impure Crystals The solution cooled too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider a second recrystallization.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Co-elution) The solvent system (eluent) has suboptimal polarity. Impurities have very similar polarity to the product.Optimize the eluent using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound.[6] Try a different solvent system to alter selectivity (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).[1]
Streaking/Tailing of Spots The compound is interacting too strongly with the acidic silica gel. The sample is overloaded.Add a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid. Deactivate the silica gel by pre-treating it with a small percentage of a neutral or basic modifier (e.g., triethylamine in the eluent).[2] Reduce the amount of sample loaded onto the column.[1]
Compound Stuck on the Column (Low Recovery) The compound is irreversibly adsorbed to the stationary phase. The eluent is not polar enough.Use a more polar eluent or a gradient elution. Consider using a different stationary phase like alumina or a reversed-phase (C18) silica gel.[2] For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be a suitable alternative.[9]
Degradation of Compound on the Column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with a base (e.g., triethylamine) as mentioned above.[2] Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization using a Mixed Solvent System
  • Solvent Selection: Based on solubility tests or literature precedence, choose a miscible pair of solvents (a "good" solvent and a "poor" solvent).

  • Dissolution: Place the crude fluorinated indole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more "good" solvent dropwise if necessary to achieve full dissolution at the boiling point.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: General Procedure for Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.[6] For acidic compounds, consider adding 0.1-1% acetic or formic acid to the eluent.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading).[1]

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visual Guides

Purification_Workflow start Crude Fluorinated Indole Carboxylic Acid solubility_test Assess Solubility start->solubility_test extraction Acid-Base Extraction start->extraction Decarboxylated impurity present recrystallization Recrystallization solubility_test->recrystallization Good crystal formation in a solvent system column_chrom Column Chromatography solubility_test->column_chrom Oily or complex mixture pure_product Pure Product recrystallization->pure_product column_chrom->pure_product extraction->recrystallization

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography start Poor Chromatographic Result check_rf Check Rf on TLC start->check_rf streaking Streaking / Tailing? check_rf->streaking Rf is reasonable solution1 Adjust eluent polarity check_rf->solution1 Rf too high/low coelution Co-elution? streaking->coelution No solution2 Add acid to eluent Deactivate silica streaking->solution2 Yes no_elution Compound Stuck? coelution->no_elution No solution3 Change solvent system (e.g., DCM/MeOH) coelution->solution3 Yes solution4 Increase eluent polarity (Gradient elution) no_elution->solution4 Yes

Caption: Troubleshooting guide for column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for Indole-6-Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during indole-6-carboxylation experiments.

Troubleshooting Guide

This section provides solutions to common problems encountered during indole-6-carboxylation reactions.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be poisoned or not activated properly.- Ensure starting materials and solvents are free of impurities that could poison the catalyst. - For palladium-catalyzed reactions, consider using a pre-catalyst for cleaner formation of the active species.[1]
2. Inappropriate Reaction Conditions: Temperature, pressure, or reaction time may not be optimal.- Empirically optimize the reaction temperature and time. Start with conditions reported in the literature for similar substrates.[2] - For enzymatic reactions, ensure the temperature is optimal for enzyme activity (e.g., 30°C for AnInD).[3][4]
3. Poor Quality of Reagents: Starting materials or reagents may be degraded or impure.- Use freshly distilled or purified starting materials. - Ensure reagents like boronic acids in Suzuki couplings are fresh and properly stored.[1]
4. Unsuitable Solvent or Base: The solvent and base combination may not be ideal for the reaction.- Screen different solvents (e.g., DMF, DMSO, Toluene) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][5][6] Aqueous solvent mixtures can sometimes be beneficial.[1]
Formation of Side Products (e.g., carboxylation at other positions) 1. Lack of Regioselectivity: The reaction conditions may favor carboxylation at other positions on the indole ring (commonly C3).- The choice of directing group on the indole nitrogen is crucial for controlling regioselectivity, especially in direct C-H functionalization.[7] - For direct carboxylation with CO₂, the use of specific Lewis acids like dialkylaluminum chlorides can favor C3 carboxylation, so alternative strategies may be needed for C6.
2. Over-reaction or Decomposition: Harsh reaction conditions can lead to the formation of byproducts or decomposition of the desired product.- Reduce the reaction temperature or shorten the reaction time.[1] - Monitor the reaction progress using TLC or HPLC to determine the optimal endpoint.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.
2. Product Insolubility: The product may precipitate out of the reaction mixture or be difficult to redissolve.- Choose a workup solvent in which the product is soluble. - If the product precipitates, it can be collected by filtration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a carboxyl group at the C6 position of indole?

A1: The most common and direct method is the hydrolysis of a pre-functionalized indole, such as methyl indole-6-carboxylate.[8] Other strategies involve direct C-H carboxylation, which is challenging and often requires specific directing groups to achieve C6 selectivity, as most direct carboxylation methods favor the C3 position.[7] Metal-catalyzed cross-coupling reactions on a 6-haloindole substrate are also a viable, though indirect, approach.

Q2: Which catalyst system is recommended for indole carboxylation?

A2: The choice of catalyst is highly dependent on the specific carboxylation strategy. For carbonylative reactions, palladium-based catalysts like Pd(OAc)₂, Pd(PPh₃)₂Cl₂, and Pd(tfa)₂ are frequently used, often in combination with co-catalysts like Cu(OAc)₂ or CuI.[5][6][9] Rhodium catalysts such as [Rh(COD)Cl]₂ have also been employed.[5] For direct C6-arylation, which could be adapted for carboxylation, a CuO catalyst has been shown to be effective with a specific directing group.[7]

Q3: How can I improve the regioselectivity of the carboxylation towards the C6 position?

A3: Achieving C6 selectivity in direct C-H functionalization is a significant challenge. The key is often the use of a directing group on the indole nitrogen that sterically or electronically favors reaction at the C6 position. For instance, the N–P(O)tBu₂ directing group has been successfully used for C6-arylation.[7] Without a directing group, carboxylation at the more electron-rich C3 position is generally favored.

Q4: What are typical starting materials for the synthesis of indole-6-carboxylic acid?

A4: A common starting material is methyl indole-6-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid.[8] Indole-6-carboxaldehyde is another potential precursor which could be oxidized to the carboxylic acid.

Q5: Are there any metal-free methods for indole carboxylation?

A5: Yes, metal-free methods are available, particularly for carboxylation at the C3 position. One such method involves a visible-light-induced carbonylation of indoles with phenols using Mo(CO)₆ as a CO source and I₂ as a photosensitive initiator.[10] Another approach is the tandem cyclization of 2-ethynylanilines followed by CO₂ fixation using only an inorganic base like K₂CO₃.[11] Adapting these for C6-carboxylation would likely require a substrate with a C6-directing group.

Data Summary Tables

Table 1: Reaction Conditions for Hydrolysis of Methyl Indole-6-carboxylate

ReagentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
LiOH·H₂OTetrahydrofuran/Methanol/Water60695[8]

Table 2: General Conditions for Palladium-Catalyzed Indole Carbonylation (Primarily C3)

Catalyst SystemBaseSolventTemperature (°C)CO Pressure (bar)Time (h)Reference
Pd(OAc)₂/CuIK₂CO₃DMF90-24[5][6]
Pd(PPh₃)₂Cl₂/Cu(OAc)₂-Toluene/DMSO1007:1 (CO/air)36[6]
Pd(tfa)₂-DMSO/MeOH0-15-48-120[5][9]

Experimental Protocols

Protocol 1: Synthesis of Indole-6-carboxylic Acid via Hydrolysis [8]

  • Reaction Setup: In a suitable flask, dissolve methyl indole-6-carboxylate (11.0 g) in a mixture of tetrahydrofuran (150 ml), methanol (150 ml), and water (63 ml).

  • Addition of Base: Add lithium hydroxide monohydrate (15.8 g) to the solution.

  • Heating: Stir the mixture at 60°C for 6 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Acidification: Dissolve the residue in water and acidify the solution with 50% (v/v) hydrochloric acid. A precipitate will form.

  • Isolation: Collect the precipitate by filtration and dry to yield indole-6-carboxylic acid.

Protocol 2: General Procedure for Pd-Catalyzed C-H Alkoxycarbonylation of Indoles (C3-selective) [6]

  • Reaction Setup: To a Schlenk tube, add the indole substrate, Pd(PPh₃)₂Cl₂ (2.5 mol%), Cu(OAc)₂ (10 mol%), and PPh₃ (5 mol%).

  • Solvent and Reagents: Add a mixture of toluene and DMSO as the solvent.

  • Atmosphere: Pressurize the tube with a 7:1 mixture of CO and air.

  • Heating: Heat the reaction mixture to 100°C for 36 hours.

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Hydrolysis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve Methyl Indole-6-carboxylate in THF/MeOH/H2O add_base Add LiOH·H₂O start->add_base react Stir at 60°C for 6 hours add_base->react concentrate Concentrate to remove organic solvents react->concentrate dissolve Dissolve residue in water concentrate->dissolve acidify Acidify with HCl dissolve->acidify filter Filter precipitate acidify->filter product Indole-6-carboxylic Acid filter->product Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_selectivity Side Products Formed? cluster_directing_group Regioselectivity Control start Low or No Product Yield? check_catalyst Check Catalyst Quality & Purity start->check_catalyst Yes optimize_temp Optimize Temperature & Time start->optimize_temp Yes use_precatalyst Use Pre-catalyst check_catalyst->use_precatalyst check_reagents Verify Reagent Quality optimize_temp->check_reagents screen_solvents Screen Solvents & Bases check_reagents->screen_solvents side_products Side Products? screen_solvents->side_products add_dg Introduce C6 Directing Group side_products->add_dg Yes modify_conditions Modify Conditions to Favor C6 add_dg->modify_conditions

References

avoiding regioisomer formation in fluoroindole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluoroindole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity and troubleshooting common issues encountered during the synthesis of fluorinated indoles.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioisomer formation so critical in fluoroindole synthesis?

A1: The precise position of the fluorine atom on the indole scaffold has a profound impact on the molecule's biological activity, metabolic stability, and pharmacokinetic properties. Different regioisomers can exhibit vastly different effects, with one isomer potentially being a potent therapeutic agent while another could be inactive or even toxic. Therefore, controlling the regioselectivity of the synthesis is paramount to ensure the desired isomer is produced efficiently and to avoid difficult and costly purification steps.

Q2: What is the inherent regiochemical preference for electrophilic substitution on the indole ring, and why?

A2: The indole ring is an electron-rich system, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution. This preference is due to the stability of the cationic intermediate (σ-complex) formed during the reaction. When an electrophile attacks the C3 position, the positive charge can be delocalized over the C2 carbon and the nitrogen atom without disrupting the aromaticity of the fused benzene ring, resulting in a more stable intermediate.[1] In contrast, attack at the C2 position leads to a less stable intermediate where the aromaticity of the benzene ring is disrupted in some resonance structures.

Q3: I am performing a Fischer indole synthesis with a fluorophenylhydrazine and an unsymmetrical ketone. How can I control which regioisomer is formed?

A3: The regioselectivity of the Fischer indole synthesis is primarily determined during the acid-catalyzed[2][2]-sigmatropic rearrangement of the phenylhydrazone intermediate. Several factors can be manipulated to favor the formation of one regioisomer over another:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, and the optimal catalyst often needs to be determined empirically.[2][3] In some cases, milder conditions or specialized catalysts can improve selectivity.

  • Steric Effects: The steric bulk of the substituents on the ketone can influence the direction of the cyclization. The reaction will generally favor the pathway that minimizes steric hindrance during the key rearrangement step.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom on the phenylhydrazine ring can influence the stability of the intermediates, thereby affecting the regiochemical outcome.[1]

Q4: What is the most reliable method for selectively introducing a fluorine atom directly onto the C3 position of an existing indole?

A4: Direct electrophilic fluorination using an N-F type reagent is the most common and effective method for introducing a fluorine atom at the C3 position. Reagents like Selectfluor™ (F-TEDA-BF₄) are widely used and have been shown to be highly regioselective for the C3 position in a variety of substituted indoles, often providing the desired 3-fluoroindole derivative in good to excellent yields.[4]

Q5: Is it possible to selectively fluorinate the benzene ring (C4, C5, C6, or C7) of the indole nucleus?

A5: Direct fluorination of the benzene portion of an unsubstituted indole ring is challenging due to the higher reactivity of the pyrrole ring. However, regioselective functionalization of the benzene ring can be achieved through several strategies, including:

  • Directing Groups: Attaching a directing group to the indole nitrogen (N1) or the C3 position can facilitate C-H activation at specific positions on the benzene ring (C4, C5, C6, or C7) using transition metal catalysis.[1]

  • Synthesis from Pre-fluorinated Precursors: A more common approach is to start the indole synthesis with a precursor that already contains a fluorine atom at the desired position on the benzene ring. For example, using a 4-fluorophenylhydrazine in a Fischer indole synthesis will yield a 6-fluoroindole.[5] Similarly, starting with a substituted 2-nitrotoluene in a Leimgruber-Batcho synthesis allows for the preparation of specifically fluorinated indoles.[6][7]

Troubleshooting Guides

Problem: My Fischer indole synthesis is producing a mixture of regioisomers.

This is a common issue when using unsymmetrical ketones. The following workflow can help you diagnose and resolve the problem.

G start Regioisomer Mixture Observed in Fischer Indole Synthesis check_catalyst Step 1: Evaluate Acid Catalyst start->check_catalyst screen_catalysts Screen Brønsted (PPA, H₂SO₄) and Lewis Acids (ZnCl₂, BF₃·OEt₂) check_catalyst->screen_catalysts check_temp Step 2: Adjust Reaction Temperature screen_catalysts->check_temp temp_adjust Lower temperature to favor kinetic product. Increase temperature for thermodynamic product. check_temp->temp_adjust check_sterics Step 3: Analyze Steric Hindrance temp_adjust->check_sterics steric_info Is the ketone highly substituted? Consider if steric bulk is directing the rearrangement. check_sterics->steric_info check_electronics Step 4: Consider Electronic Effects steric_info->check_electronics electronic_info Assess the influence of the fluorine substituent on the stability of the enamine intermediates. check_electronics->electronic_info solution Optimized Regioselectivity electronic_info->solution

Caption: Troubleshooting workflow for regioisomer formation in Fischer indole synthesis.

Data Presentation: Influence of Reaction Conditions on Regioselectivity

Controlling the reaction parameters is key to achieving the desired regioisomeric outcome. Below are tables summarizing the effects of different catalysts and solvents on the Fischer indole synthesis.

Table 1: Influence of Lewis Acid Catalyst and Solvent on Isomer Ratio in Fischer Indole Synthesis of 3-hexanone phenylhydrazone

(Data adapted from Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. Note: This data is for a non-fluorinated system but illustrates the significant impact of catalyst and solvent choice on regioselectivity.)

Lewis Acid CatalystSolventIsomer Ratio (2,3-diethylindole / 2-propyl-3-methylindole)
ZnCl₂Dioxane29/71
ZnCl₂Toluene21/79
ZnCl₂Acetonitrile23/77
FeCl₃Dioxane22/78
FeCl₃Toluene29/71
AlCl₃Toluene27/73
TiCl₄Dioxane19/81
PCl₃Dioxane33/67

Table 2: Regioselectivity of Electrophilic Fluorination of Substituted Indoles

SubstrateFluorinating AgentSolventProduct(s)Regioselectivity (approx. ratio)
IndoleSelectfluor™MeCN/H₂O3-Fluorooxindole>95% C3-functionalization
2-MethylindoleSelectfluor™MeCN3,3-Difluoro-2-methylindoline>95% C3-difluorination
Tryptophan derivativeSelectfluor™MeCN/H₂O3-Fluorooxindole derivative>95% C3-functionalization

(Qualitative data synthesized from multiple sources indicating high C3 selectivity with Selectfluor™.)[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-Fluoroindole via Leimgruber-Batcho Synthesis

This two-step protocol is a reliable method for preparing 6-fluoroindole, where the regiochemistry is defined by the starting material, 4-fluoro-2-nitrotoluene.[6]

Step A: Synthesis of (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)-N,N-dimethylamine

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-nitrotoluene (1.0 eq). Add N,N-dimethylformamide (DMF) as the solvent.

  • Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification.

Step B: Reductive Cyclization to 6-Fluoroindole

  • Reagents & Setup: Dissolve the crude enamine from Step A in a suitable solvent such as ethyl acetate or ethanol in a flask suitable for hydrogenation.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction: Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases. Alternative reduction: Iron powder in acetic acid can also be used. Heat the mixture to approximately 100°C and stir for 1-2 hours.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 6-fluoroindole.

Protocol 2: Regioselective Synthesis of 4-Fluoroindole via Fischer Indole Synthesis

This protocol uses (4-fluorophenyl)hydrazine, which directs the formation of the 4-fluoroindole regioisomer.

  • Reagents & Setup: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Hydrazone Formation: Add an appropriate aldehyde or ketone (e.g., acetaldehyde, 1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to form the hydrazone. The hydrazone may precipitate and can be isolated or used directly.

  • Cyclization: To the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is commonly used.

  • Heating: Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

  • Monitoring: Monitor the progress of the indole formation by TLC.

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., NaOH solution) to pH 7-8.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-fluoroindole.[2]

Visualization of Factors Influencing Regioselectivity

The regiochemical outcome of many indole syntheses is a delicate balance of several factors. The diagram below illustrates the key influences on the selectivity of the Fischer Indole Synthesis.

G cluster_main Factors Influencing Regioselectivity in Fischer Indole Synthesis cluster_factors Hydrazone Phenylhydrazone (from unsymmetrical ketone) Rearrangement [3,3]-Sigmatropic Rearrangement (Rate-Determining Step) Hydrazone->Rearrangement IsomerA Regioisomer A Rearrangement->IsomerA Pathway A IsomerB Regioisomer B Rearrangement->IsomerB Pathway B Catalyst Acid Catalyst (Brønsted vs. Lewis) Catalyst->Rearrangement Sterics Steric Hindrance (Ketone Substituents) Sterics->Rearrangement Electronics Electronic Effects (Fluorine Substituent) Electronics->Rearrangement

Caption: Key factors influencing the regiochemical outcome of the Fischer indole synthesis.

References

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of 4-fluoro-1H-indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on robust synthetic strategies suitable for larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for the scale-up of this compound?

A1: For the industrial-scale production of substituted indoles, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis are the most established and preferred methods. The Leimgruber-Batcho synthesis is often favored for its milder reaction conditions and the commercial availability of starting materials, such as substituted 2-nitrotoluenes. The Fischer indole synthesis is also a robust and scalable method, though it may require harsher acidic conditions.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges in scaling up the synthesis of this molecule include:

  • Reaction Kinetics and Thermal Management: Exothermic steps, particularly the reductive cyclization in the Leimgruber-Batcho synthesis, can be difficult to control on a larger scale, posing potential safety risks.

  • Mixing Efficiency: Achieving uniform mixing in large reactors is critical to ensure consistent reaction rates, yields, and impurity profiles.

  • Impurity Profile Changes: Impurities that are minor at the lab scale can become significant during scale-up, necessitating modifications to purification protocols.

  • Purification and Isolation: Traditional laboratory purification methods like column chromatography are often not feasible for large-scale production. Developing robust crystallization processes is crucial for obtaining the desired purity of the final product.

  • Handling of Hazardous Reagents: Many indole syntheses involve hazardous materials that require specialized handling procedures and engineering controls at an industrial scale.

Q3: How can the carboxylic acid functionality be introduced at the 6-position on a large scale?

A3: Introducing the carboxylic acid group at the 6-position can be achieved through several strategies. One common approach involves starting with a precursor that already contains a functional group that can be converted to a carboxylic acid, such as a methyl or cyano group. For example, the synthesis can start from 4-fluoro-6-methyl-2-nitrotoluene, which is then carried through the Leimgruber-Batcho synthesis, followed by oxidation of the methyl group to a carboxylic acid. Direct carboxylation of the indole ring is also possible but can present challenges with regioselectivity and harsh reaction conditions on a large scale.

Q4: My final product has a persistent color. What causes this and how can it be removed?

A4: Indoles are prone to oxidation and degradation, which can lead to the formation of colored impurities. Exposure to air, light, and residual acid from the synthesis can accelerate this process. To decolorize the product, you can treat a solution of the crude material with activated charcoal before the final crystallization step. Storing the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light will help prevent discoloration over time.

Troubleshooting Guides

Leimgruber-Batcho Synthesis Route
Observed Problem Potential Cause(s) Recommended Action(s)
Low yield in enamine formation Incomplete reaction; decomposition of starting material or product.Monitor reaction closely by TLC/HPLC; ensure anhydrous conditions; optimize reaction temperature and time.
Incomplete reductive cyclization Inactive catalyst; insufficient reducing agent; poor hydrogen pressure (for catalytic hydrogenation).Use fresh, high-quality catalyst (e.g., Pd/C, Raney Nickel); ensure adequate stoichiometry of the reducing agent; optimize hydrogen pressure and agitation for good gas dispersion.
Formation of side products Over-reduction of the nitro group; side reactions of the enamine.Optimize reaction conditions (temperature, pressure, reaction time); consider alternative reducing agents (e.g., iron in acetic acid).
Difficulty in product isolation Product solubility in the workup solvents; emulsion formation.Optimize solvent system for extraction; use brine washes to break emulsions; consider crystallization directly from the reaction mixture if possible.
Fischer Indole Synthesis Route
Observed Problem Potential Cause(s) Recommended Action(s)
Low yield of hydrazone Incomplete reaction; decomposition of hydrazine.Ensure high purity of starting materials; control reaction temperature; consider in situ formation and use of the hydrazone.
Low yield in cyclization step Harsh acidic conditions leading to degradation; incomplete reaction.Screen different acid catalysts (Brønsted vs. Lewis acids); optimize acid concentration and reaction temperature; monitor reaction progress closely.
Formation of regioisomers Use of unsymmetrical ketones or aldehydes.If applicable, choose a symmetrical carbonyl compound or a starting material that directs the cyclization to the desired position.
Tar formation High reaction temperatures and strong acid catalysis.Lower the reaction temperature; use a milder acid catalyst; reduce reaction time.
Carboxylation/Oxidation Step
Observed Problem Potential Cause(s) Recommended Action(s)
Incomplete oxidation of methyl group Insufficient oxidant; low reaction temperature.Increase stoichiometry of the oxidizing agent (e.g., KMnO₄); optimize reaction temperature and time.
Over-oxidation/degradation Harsh oxidation conditions.Control the rate of addition of the oxidant; maintain a controlled temperature profile; consider milder, more selective oxidizing agents.
Low yield of carboxylic acid Product loss during workup and purification.Optimize the pH for precipitation of the carboxylic acid; choose an appropriate solvent for crystallization to minimize solubility losses.

Experimental Protocols

Disclaimer: The following protocols are proposed synthetic routes based on established methodologies for similar compounds and may require optimization for large-scale synthesis of this compound.

Proposed Route 1: Leimgruber-Batcho Synthesis followed by Oxidation

This route begins with a substituted nitrotoluene, proceeds through the Leimgruber-Batcho indole synthesis to form 4-fluoro-6-methyl-1H-indole, which is then oxidized to the final product.

Step 1: Synthesis of 1-(4-fluoro-6-methyl-2-nitrophenyl)-N,N-dimethylmethanamine (Enamine Formation)

  • Reaction: 4-fluoro-6-methyl-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent like DMF.

  • Scale-up Considerations: The reaction is typically heated. On a large scale, efficient heat transfer is crucial. The reaction progress should be monitored by HPLC.

Step 2: Synthesis of 4-fluoro-6-methyl-1H-indole (Reductive Cyclization)

  • Reaction: The enamine from Step 1 is subjected to reductive cyclization. Common reagents include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., iron powder in acetic acid).

  • Scale-up Considerations: Catalytic hydrogenation requires specialized high-pressure reactors and careful handling of flammable catalysts. The iron/acetic acid reduction is often more amenable to standard large-scale reactors but can be exothermic and requires careful temperature control.

Step 3: Synthesis of this compound (Oxidation)

  • Reaction: The methyl group of 4-fluoro-6-methyl-1H-indole is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.

  • Scale-up Considerations: This reaction is highly exothermic and requires slow, controlled addition of the oxidant with efficient cooling. The workup involves filtration of manganese dioxide and acidification to precipitate the product.

Proposed Route 2: Fischer Indole Synthesis

This route involves the reaction of a substituted phenylhydrazine with an appropriate carbonyl compound.

Step 1: Synthesis of (4-fluoro-6-carboxyphenyl)hydrazine

  • Reaction: This can be prepared from the corresponding aniline (4-fluoro-6-carboxyaniline) via diazotization followed by reduction.

  • Scale-up Considerations: Diazotization reactions require careful temperature control (typically 0-5 °C) and handling of potentially unstable diazonium salts.

Step 2: Synthesis of this compound

  • Reaction: The (4-fluoro-6-carboxyphenyl)hydrazine is reacted with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) in the presence of an acid catalyst.

  • Scale-up Considerations: The choice of acid catalyst and solvent is critical. Polyphosphoric acid (PPA) is effective but can be difficult to handle on a large scale. Alternative acid catalysts should be considered. The reaction often requires elevated temperatures, necessitating good temperature control.

Data Presentation

Table 1: Comparison of Key Parameters for Proposed Synthetic Routes (Illustrative)
Parameter Leimgruber-Batcho Route Fischer Indole Route
Starting Materials Substituted 2-nitrotoluenesSubstituted phenylhydrazines, carbonyl compounds
Number of Steps Typically 3 steps (including oxidation)Typically 2 steps
Reaction Conditions Milder conditions for indole formationCan require strong acids and high temperatures
Scalability Generally considered highly scalableScalable with careful process optimization
Potential Issues Handling of nitro compounds, exothermic reductionHandling of hydrazines, potential for tar formation
Overall Yield (Typical) Moderate to goodVariable, depends on substrates and conditions

Visualizations

Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Workflow cluster_start Starting Materials cluster_step1 Step 1: Enamine Formation cluster_intermediate1 Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_intermediate2 Intermediate cluster_step3 Step 3: Oxidation cluster_final Final Product A 4-Fluoro-6-methyl-2-nitrotoluene C Reaction in DMF (Heat) A->C B DMF-DMA B->C D Enamine Intermediate C->D E Reduction (e.g., H2, Pd/C or Fe/AcOH) D->E F 4-Fluoro-6-methyl-1H-indole E->F G Oxidation (e.g., KMnO4) F->G H This compound G->H

Caption: Workflow for the Leimgruber-Batcho synthesis route.

Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow cluster_start Starting Materials cluster_step1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_step2 Step 2: Cyclization cluster_final Final Product A (4-Fluoro-6-carboxyphenyl)hydrazine C Condensation A->C B Carbonyl Compound (e.g., Pyruvic Acid) B->C D Hydrazone Intermediate C->D E Acid Catalyst (Heat) D->E F This compound E->F

Caption: Workflow for the Fischer indole synthesis route.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Stoichiometry Verify Reagent Stoichiometry Start->Stoichiometry Conditions Evaluate Reaction Conditions (Temperature, Time, Pressure) Start->Conditions Catalyst Assess Catalyst Activity/ Concentration Start->Catalyst Mixing Investigate Mixing Efficiency Start->Mixing Workup Analyze Workup and Purification for Losses Start->Workup

Caption: Troubleshooting decision tree for addressing low reaction yields.

Technical Support Center: Recrystallization of 4-fluoro-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the recrystallization of 4-fluoro-1H-indole-6-carboxylic acid, catering to researchers, scientists, and professionals in drug development.

Experimental Protocol: Recrystallization

The ideal solvent for recrystallization is one where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For this compound, a polar compound with a carboxylic acid and an indole moiety, polar solvents or mixtures are likely candidates. Given the absence of a specific published protocol, the following table outlines a general methodology and suggests solvent systems for screening.

Parameter Value / Method Notes
Compound This compound---
Objective Purification via recrystallizationAims to remove impurities by exploiting solubility differences.
Solvent Screening Test solubility in small volumes (~1 mL) of various solvents.The compound should be sparingly soluble at room temperature but dissolve completely upon heating.[1]
Suggested Solvents Ethanol/Water, Acetone/Water, Isopropanol/Water, Ethyl Acetate/Hexane, Dimethylformamide/WaterThe use of solvent pairs, a "good" solvent in which the compound is soluble and a "bad" solvent in which it is not, is a common strategy.[2][3]
General Procedure 1. Dissolve the crude compound in a minimal amount of the chosen "good" solvent at its boiling point. 2. If using a solvent pair, slowly add the "bad" solvent until the solution becomes slightly cloudy. 3. Add a small amount of the "good" solvent to redissolve the precipitate and obtain a clear solution. 4. Allow the solution to cool slowly to room temperature. 5. Further cool the flask in an ice bath to maximize crystal formation. 6. Collect the crystals by vacuum filtration. 7. Wash the crystals with a small amount of cold solvent. 8. Dry the crystals under vacuum.Slow cooling is crucial for the formation of pure crystals.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound and similar compounds.

Q1: The compound does not dissolve in the hot solvent.

A1: This indicates that the chosen solvent is not a "good" solvent for this compound at high temperatures. You should select a more polar solvent or a different solvent system. The principle of "like dissolves like" can be a helpful guide; molecules with similar functional groups often have good solubility.[5]

Q2: No crystals form upon cooling.

A2: This is a frequent issue that can arise from several factors:

  • Too much solvent was used: The most common reason for crystallization failure is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[6] To remedy this, evaporate some of the solvent and attempt to cool the solution again.[6][7]

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site for crystal growth to begin.[6] Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]

  • Inadequate cooling: Ensure the solution has been cooled sufficiently, potentially in an ice bath, to reduce the solubility and induce crystallization.[2]

Q3: The compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling is too rapid.[7] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can facilitate slow cooling.

Q4: The crystal yield is very low.

A4: A poor yield can be attributed to several factors:

  • Excessive solvent: As mentioned, using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[2][7]

  • Premature crystallization: If crystallization occurs too quickly during a hot filtration step (if performed), the product can be lost on the filter paper.[7]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not sufficiently cold can dissolve some of the product.

Q5: The crystals are colored, but the pure compound should be colorless.

A5: Colored impurities may be present. If the impurities are insoluble in the hot solvent, they can be removed by hot filtration. If the impurities are soluble, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can help to remove them. Be cautious not to use too much charcoal, as this can also remove some of your desired product.[7]

Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment.

RecrystallizationWorkflow cluster_setup Setup cluster_purification Purification cluster_crystallization Crystallization cluster_troubleshooting Troubleshooting start Start with Crude Compound select_solvent Select Solvent System start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve hot_filtration_q Insoluble Impurities? dissolve->hot_filtration_q hot_filtration Perform Hot Filtration hot_filtration_q->hot_filtration Yes cool Slowly Cool Solution hot_filtration_q->cool No hot_filtration->cool crystals_form_q Crystals Form? cool->crystals_form_q oiled_out Compound Oiled Out cool->oiled_out collect Collect Crystals (Vacuum Filtration) crystals_form_q->collect Yes no_crystals No Crystals crystals_form_q->no_crystals No induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->crystals_form_q wash_dry Wash with Cold Solvent and Dry collect->wash_dry end Pure Compound wash_dry->end reheat_add_solvent Reheat, Add Solvent, Cool Slowly oiled_out->reheat_add_solvent no_crystals->induce_crystallization reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent reheat_add_solvent->cool reduce_solvent->cool

Caption: A workflow diagram for the recrystallization process.

References

Technical Support Center: Analytical Methods for 4-Fluoro-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-1H-indole-6-carboxylic acid. Here, you will find detailed information on analytical methods for detecting impurities, including experimental protocols and data presentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most common and effective analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is ideal for quantifying known and unknown impurities, GC-MS is suitable for identifying volatile and semi-volatile impurities, and NMR provides detailed structural information about the main component and any impurities present.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities in this compound can originate from the synthetic route used. Common indole syntheses include the Fischer, Bischler, Reissert, and Leimgruber-Batcho methods.[1] Depending on the specific synthesis, potential impurities could include unreacted starting materials, residual solvents, intermediates that did not fully cyclize, and byproducts from side reactions such as over-reduction or polymerization. For instance, in a Leimgruber-Batcho synthesis, which is a common method for producing indoles, potential impurities could arise from the incomplete reaction of the starting o-nitrotoluene derivative or from side-reactions during the reductive cyclization.[2][3][4]

Q3: How can I identify an unknown impurity detected in my sample?

A3: Identifying an unknown impurity typically involves a combination of techniques. Initially, HPLC coupled with a UV detector can reveal the presence of impurities. To identify the structure, fractions containing the impurity can be collected and analyzed by Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, is crucial for elucidating the precise chemical structure of the impurity.

Q4: Are there any specific considerations for the analysis of a fluorinated compound like this compound?

A4: Yes, the presence of a fluorine atom provides a unique analytical handle. 19F NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of fluorinated compounds, offering high sensitivity and a wide chemical shift range, which can help in identifying and quantifying fluorine-containing impurities.[5][6] In mass spectrometry, the isotopic pattern of fluorine can aid in identification. For chromatographic methods, the high electronegativity of fluorine can influence the polarity and retention behavior of the molecule and its impurities.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase.For acidic compounds like this compound, ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% trifluoroacetic acid (TFA) can improve peak shape.[2]
Column overload.Dilute the sample and reinject. If the peak shape improves, the column was overloaded.
Poor Resolution Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier percentage in 5% increments.
Unsuitable stationary phase.Consider a different column chemistry. For acidic aromatic compounds, phenyl-hexyl or C18 columns are often a good starting point.
Ghost Peaks Contaminated mobile phase or system.Use freshly prepared, high-purity mobile phase and ensure the HPLC system is clean.
Carryover from previous injections.Implement a robust needle wash protocol between injections.
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause Troubleshooting Steps
No or Low Peak Intensity for the Analyte The compound is not volatile enough or is thermally labile.Derivatization is often necessary for carboxylic acids to increase their volatility for GC analysis.[7] Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents to form esters.
Poor injection technique.Ensure the injection port temperature is optimized to facilitate volatilization without causing degradation.
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner and a column suitable for acidic compounds.
The compound is too polar.Derivatization will reduce polarity and improve peak shape.
Inconsistent Results Incomplete derivatization.Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Sample degradation in the injector.Lower the injector temperature or use a gentler injection technique like pulsed splitless injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue Potential Cause Troubleshooting Steps
Broad Peaks Presence of paramagnetic impurities.Pass the sample through a small plug of silica gel or celite.
The compound is aggregating at the NMR concentration.Try a more dilute sample or a different NMR solvent.
Difficulty in Assigning Impurity Signals Overlapping signals with the main compound or solvent.Use 2D NMR techniques like COSY and HSQC to resolve overlapping signals and establish connectivity.
Lack of reference spectra for potential impurities.If possible, synthesize or purchase standards of suspected impurities for comparison. There are also published tables of NMR chemical shifts for common laboratory solvents and impurities that can be consulted.[8][9][10]
Inaccurate Quantification Incomplete relaxation of nuclei.Ensure a sufficient relaxation delay (D1) is used, especially for quantitative 13C and 19F NMR.
Non-uniform excitation.Use calibrated pulse widths for accurate quantification.

Experimental Protocols

HPLC Method for Purity Analysis

This is a general starting method that should be optimized for your specific instrument and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 1 minute.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Hold at 10% B for 5 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Identification (after derivatization)
  • Derivatization (Esterification):

    • To approximately 1 mg of the sample, add 100 µL of a suitable alcohol (e.g., methanol or ethanol) and a catalytic amount of a strong acid (e.g., a drop of concentrated sulfuric acid).

    • Heat the mixture at 60 °C for 1 hour.

    • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the esterified product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

NMR Spectroscopy for Structural Elucidation and Purity
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6).

  • 1H NMR:

    • Acquire a standard proton spectrum to observe the overall structure and identify major components and impurities.

  • 13C NMR:

    • Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH2, and CH3 groups.

  • 19F NMR:

    • Acquire a proton-decoupled fluorine spectrum. This is highly specific for fluorinated compounds and can be very clean, allowing for easy detection of fluorine-containing impurities.

  • 2D NMR (if needed):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for piecing together the molecular structure.

Visualizations

G cluster_synthesis Hypothetical Leimgruber-Batcho Synthesis cluster_impurities Potential Impurity Entry Points start Substituted o-Nitrotoluene (Starting Material) enamine Enamine Intermediate start->enamine DMF-DMA, Pyrrolidine imp1 Unreacted Starting Material start->imp1 indole This compound (Final Product) enamine->indole Reductive Cyclization (e.g., H2, Pd/C) imp2 Incomplete Cyclization enamine->imp2 imp4 Polymerization Products enamine->imp4 imp3 Over-reduction Byproduct indole->imp3

Caption: Hypothetical Leimgruber-Batcho synthesis workflow for this compound, highlighting potential points of impurity introduction.

G cluster_workflow General Analytical Workflow for Impurity Profiling cluster_results Analysis Results sample Sample of this compound hplc HPLC-UV Analysis sample->hplc gcms GC-MS Analysis (with Derivatization) sample->gcms nmr NMR Spectroscopy (1H, 13C, 19F) sample->nmr purity Purity Assessment hplc->purity id Impurity Identification gcms->id nmr->purity structure Structural Elucidation nmr->structure id->structure

Caption: A general analytical workflow for the comprehensive impurity profiling of this compound.

References

Validation & Comparative

A Comparative Guide to the Cellular Validation of Indole-Based NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, has emerged as a promising therapeutic strategy. Given that many cancer cells exhibit a heightened reliance on this pathway for their metabolic and signaling needs, targeting NAMPT can lead to energy depletion, genomic instability, and ultimately, cell death. The indole scaffold has proven to be a valuable framework for the development of potent NAMPT inhibitors. While 4-fluoro-1H-indole-6-carboxylic acid represents an intriguing starting point for synthesis due to the favorable properties of its fluorinated indole core, this guide will focus on the cellular validation of two well-characterized indole-based NAMPT inhibitors: KPT-9274 and GNE-617 .

This guide provides a comparative analysis of their performance in key cellular assays, supported by experimental data and detailed protocols to aid researchers in their own investigations.

Performance Comparison of Indole-Based NAMPT Inhibitors

The efficacy of KPT-9274 and GNE-617 has been demonstrated across a range of cancer cell lines. KPT-9274 is a dual inhibitor, targeting both NAMPT and p21-activated kinase 4 (PAK4), while GNE-617 is a highly potent and specific NAMPT inhibitor. The following tables summarize their activity in various cellular assays.

Table 1: Cell Viability (IC50) Data for KPT-9274 and GNE-617 in Various Cancer Cell Lines

Cell LineCancer TypeKPT-9274 IC50 (nM)GNE-617 IC50 (nM)
A549Non-Small Cell Lung Cancer-~10
NCI-H1334Non-Small Cell Lung Cancer-<10
NCI-H441Non-Small Cell Lung Cancer-Intermediate Sensitivity
LC-KJNon-Small Cell Lung Cancer->10,000
U2OSOsteosarcoma~100-200 (72h)-
COLO 205Colorectal Cancer-<10
786-ORenal Cell Carcinoma~120 (enzymatic)-
Caki-1Renal Cell Carcinoma--
ACHNRenal Cell Carcinoma--
CP80Ovarian Cancer--
ACI-98Ovarian Cancer--
IGROV1Ovarian Cancer--
WSU-DLCL2Diffuse Large B-cell Lymphoma~Low nM-
WSU-FSCCLFollicular Lymphoma~Low nM-
MV4-11Acute Myeloid Leukemia27-215 (48h)[1]-
THP-1Acute Myeloid Leukemia27-215 (48h)[1]-

Note: IC50 values can vary based on the assay conditions and duration of treatment. Data is compiled from multiple sources.

Table 2: Effects on Cellular NAD+ and ATP Levels

CompoundCell LineConcentrationTime Point% NAD+ Depletion% ATP Depletion
KPT-9274U2OSVarious72hDose-dependentDose-dependent
KPT-9274WSU-DLCL2Various-SignificantSignificant
KPT-9274WSU-FSCCLVarious-SignificantSignificant
KPT-9274CP80, ACI-98, IGROV1Various48hDose-dependentDose-dependent[2]
GNE-617A549, H1334, H441, LC-KJ0.4 µM24-96h>95% in sensitive linesSignificant
GNE-617PC3, HT-108030 mg/kg (in vivo)24h~85%-

Table 3: Induction of Apoptosis

CompoundCell LineObservation
KPT-9274RCC cell linesIncreased G2/M arrest and apoptosis
KPT-9274AML cell linesSignificant dose- and time-dependent apoptosis
KPT-9274NHL cell linesSignificant induction of apoptosis[3]
KPT-9274Triple Negative Breast CancerIncreased cellular apoptosis[4]
GNE-617A549, Colo205, HCT116Caspase-3 activation observed
GNE-617Multiple cell linesOncosis-mediated cell death following ATP depletion[5][6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to validate these inhibitors, the following diagrams are provided.

NAMPT_Inhibition_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Inhibitors Indole-Based Inhibitors cluster_Cellular_Effects Cellular Consequences cluster_PAK4_Pathway PAK4 Pathway (KPT-9274) Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD+ NAD+ NMN->NAD+ NAD_depletion NAD+ Depletion KPT-9274 KPT-9274 KPT-9274->NAMPT Inhibits PAK4 PAK4 KPT-9274->PAK4 Inhibits GNE-617 GNE-617 GNE-617->NAMPT Inhibits ATP_depletion ATP Depletion NAD_depletion->ATP_depletion DNA_Repair_Inhibition DNA Repair Inhibition NAD_depletion->DNA_Repair_Inhibition Energy_Crisis Energy Crisis ATP_depletion->Energy_Crisis Cell_Death Apoptosis / Oncosis Energy_Crisis->Cell_Death DNA_Repair_Inhibition->Cell_Death Downstream_Signaling Downstream Signaling (e.g., β-catenin) PAK4->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Mechanism of action of indole-based NAMPT inhibitors.

Cellular_Assay_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_data Data Analysis Cell_Culture Cancer Cell Lines (e.g., A549, U2OS, etc.) Compound_Treatment Treat with KPT-9274 or GNE-617 (Dose-response & Time-course) Cell_Culture->Compound_Treatment Viability Cell Viability Assay (e.g., CyQUANT, MTT) Compound_Treatment->Viability NAD_Levels NAD+/NADH Assay (e.g., NAD/NADH-Glo) Compound_Treatment->NAD_Levels ATP_Levels ATP Assay (e.g., CellTiter-Glo) Compound_Treatment->ATP_Levels Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) Compound_Treatment->Apoptosis IC50 Calculate IC50 Viability->IC50 Quantify_NAD Quantify NAD+/NADH Ratio NAD_Levels->Quantify_NAD Quantify_ATP Quantify ATP Levels ATP_Levels->Quantify_ATP Quantify_Apoptosis Quantify Caspase Activity Apoptosis->Quantify_Apoptosis

Caption: General workflow for cellular validation of NAMPT inhibitors.

Experimental Protocols

Detailed methodologies for the key cellular assays are provided below. These protocols are based on commercially available kits and can be adapted for specific experimental needs.

Cell Viability Assay (CyQUANT® Cell Proliferation Assay)

This assay measures the number of viable cells based on the fluorescence of a dye that binds to nucleic acids.

Materials:

  • CyQUANT® Cell Proliferation Assay Kit (Thermo Fisher Scientific)

  • 96-well black, clear-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader with fluorescence excitation/emission at ~485/520 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the NAMPT inhibitor (e.g., KPT-9274 or GNE-617) for the desired time period (e.g., 48-96 hours). Include vehicle-only controls.

  • Reagent Preparation: Prepare the CyQUANT® GR dye/cell-lysis buffer working solution according to the manufacturer's protocol.

  • Lysis and Staining: Remove the culture medium and add 200 µL of the CyQUANT® working solution to each well. Incubate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader.

  • Data Analysis: Generate a standard curve using a known number of cells to determine the cell number in each treated well. Calculate the IC50 value from the dose-response curve.

NAD+/NADH Level Quantification (NAD/NADH-Glo™ Assay)

This bioluminescent assay measures the total levels of NAD+ and NADH.

Materials:

  • NAD/NADH-Glo™ Assay Kit (Promega)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Reagent Preparation: Prepare the NAD/NADH-Glo™ Detection Reagent according to the manufacturer's instructions.[7][8][9][10][11]

  • Lysis and Signal Generation: Add a volume of NAD/NADH-Glo™ Detection Reagent equal to the volume of culture medium in each well. Mix on a plate shaker for 1-2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[8][11]

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (determined from a parallel viability assay) and express the results as a percentage of the vehicle-treated control.

ATP Level Measurement (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[12][13]

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[12][13][14] Mix on an orbital shaker for 2 minutes to induce cell lysis.[12][13]

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14]

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells and express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • 96-well white, opaque plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[15][16][17][18]

  • Lysis and Signal Generation: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well. Mix gently by swirling the plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.[18]

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells and express the results as fold-change relative to the vehicle-treated control.

Conclusion

The cellular validation of indole-based NAMPT inhibitors like KPT-9274 and GNE-617 provides compelling evidence for their anti-cancer potential. By employing a suite of robust cellular assays, researchers can effectively quantify their on-target effects, including the depletion of cellular NAD+ and ATP, and the subsequent induction of cell death. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel indole-based compounds, facilitating the identification and development of next-generation NAMPT-targeting cancer therapeutics.

References

Positional Isomers of Fluoroindoles: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution is critical in the design of novel therapeutic agents. This guide provides an objective comparison of the biological activity of fluoroindole isomers, with a focus on their antimicrobial properties against Mycobacterium tuberculosis. The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's interaction with biological targets, leading to distinct activity profiles.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of fluoroindole isomers against Mycobacterium tuberculosis H37Rv has been evaluated using the Resazurin Microtiter Assay (REMA). The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth, serves as the key metric for comparison.

CompoundBiological ActivityTarget OrganismAssay TypeKey Metric (Unit)Result (µM)
5-Fluoroindole (5-FI) AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC4.7
4-Fluoroindole (4-FI) AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC18.5
6-Fluoroindole (6-FI) AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC74.0
7-Fluoroindole (7-FI) AntimicrobialMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC148.0

The data clearly indicates that the position of the fluorine atom on the indole ring is a critical determinant of its antimycobacterial potency. 5-Fluoroindole exhibits the most significant activity, being approximately four times more potent than its 4-fluoro counterpart. The activity diminishes drastically when the fluorine atom is moved to the 6- and 7-positions, with 6-fluoroindole being over 15 times less active and 7-fluoroindole over 31 times less active than 5-fluoroindole.[1][2]

Structure-Activity Relationship and Mechanistic Insights

The observed differences in the antimicrobial activity of fluoroindole isomers can be attributed to several factors, including the electronic properties, lipophilicity, and metabolic stability conferred by the position of the fluorine atom.[3] The superior activity of 5-fluoroindole suggests that this specific substitution pattern may lead to an optimal interaction with its biological target within Mycobacterium tuberculosis.[1][2]

It has been proposed that fluoroindoles may act as prodrugs, being metabolized by the bacteria to produce fluorinated tryptophans.[1][2] These fluorinated tryptophan analogues can then be incorporated into proteins, leading to dysfunctional enzymes and inhibition of bacterial growth. The efficiency of this metabolic activation and the subsequent inhibitory effect appears to be highly sensitive to the position of the fluorine atom.

G cluster_fluoroindole Fluoroindole Isomer cluster_activity Antimycobacterial Activity (MIC) 5-FI 5-FI High_Potency High Potency (4.7 µM) 5-FI->High_Potency Strongest Activity 4-FI 4-FI Moderate_Potency Moderate Potency (18.5 µM) 4-FI->Moderate_Potency 6-FI 6-FI Low_Potency_6 Low Potency (74.0 µM) 6-FI->Low_Potency_6 7-FI 7-FI Low_Potency_7 Very Low Potency (148.0 µM) 7-FI->Low_Potency_7

Comparative Antimycobacterial Potency of Fluoroindole Isomers.

Experimental Protocols

The following is a detailed methodology for the Resazurin Microtiter Assay (REMA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of fluoroindole isomers that inhibits the growth of Mycobacterium tuberculosis.

Materials:

  • Fluoroindole isomers (4-FI, 5-FI, 6-FI, 7-FI)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Resazurin sodium salt solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of each fluoroindole isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions of each compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to the final inoculum concentration.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After the incubation period, add the resazurin solution to each well and re-incubate for 24-48 hours.

  • Data Analysis: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound at which no color change is observed.

G Start Start Compound_Prep Prepare Serial Dilutions of Fluoroindole Isomers Start->Compound_Prep Inoculum_Prep Prepare M. tuberculosis Inoculum Start->Inoculum_Prep End End Inoculation Inoculate Microplate Wells Compound_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7 Days Inoculation->Incubation Resazurin_Add Add Resazurin Solution Incubation->Resazurin_Add Reincubation Re-incubate for 24-48 Hours Resazurin_Add->Reincubation Read_Results Observe Color Change and Determine MIC Reincubation->Read_Results Read_Results->End

Workflow for the Resazurin Microtiter Assay (REMA).

Conclusion

The comparative analysis of fluoroindole isomers reveals a pronounced structure-activity relationship, with the 5-fluoro substitution conferring the most potent antimycobacterial activity. While this data is on the parent indole scaffold, it provides a crucial starting point for the rational design of more complex derivatives, including fluoroindole-6-carboxylic acids. Researchers can leverage this understanding to prioritize the synthesis and evaluation of 5-fluoroindole-6-carboxylic acid and its derivatives in the quest for novel antimicrobial agents. Further direct comparative studies on the carboxylic acid-substituted isomers are warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 4-Fluoro-1H-indole-6-carboxylic Acid and Related Indole Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of fluorinated indole derivatives against their non-fluorinated counterparts, supported by experimental data. While direct comparative studies on 4-fluoro-1H-indole-6-carboxylic acid are limited in publicly available literature, research on structurally related fluorinated indole compounds offers significant insights into the structure-activity relationships conferred by fluorine substitution. This report focuses on a key study comparing 4-fluoro-5,6-dihydroxytryptamine with its parent compound and other fluorinated analogs, providing a valuable framework for understanding the potential effects of fluorination on the biological activity of indole derivatives.

Introduction to Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring is a common strategy to modulate the pharmacological properties of these molecules. The introduction of fluorine atoms is a particularly attractive modification due to fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds. These properties can influence a molecule's metabolic stability, binding affinity to biological targets, and physicochemical characteristics like lipophilicity and pKa.[1] This guide delves into the comparative biological activities of fluorinated and non-fluorinated indole derivatives to elucidate the impact of fluorine substitution.

Comparative Biological Activity Data

A study by Creveling et al. provides a direct comparison of the biological activity of fluorinated 5,6-dihydroxytryptamine (5,6-DHT) derivatives. The study evaluated the cytotoxicity of these compounds against neuroblastoma N-2a cells and their affinity for the serotonergic uptake system. The results are summarized in the table below.

CompoundStructureCytotoxicity IC50 (µM)[2]Affinity for Serotonergic Uptake System (Fold increase vs. 5,6-DHT)[2]
5,6-Dihydroxytryptamine (5,6-DHT)Non-fluorinated parent compound921
4-Fluoro-5,6-dihydroxytryptamine11732
7-Fluoro-5,6-dihydroxytryptamineNo data23
4,7-Difluoro-5,6-dihydroxytryptamine12513

The data indicates that the introduction of a fluorine atom at the 4-position of 5,6-dihydroxytryptamine slightly decreases its cytotoxicity but dramatically increases its affinity for the serotonergic uptake system by 32-fold compared to the non-fluorinated parent compound.[2] The 7-fluoro and 4,7-difluoro analogs also showed significantly increased affinity for the serotonergic uptake system, though to a lesser extent than the 4-fluoro derivative.[2]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Cell Culture and Cytotoxicity Assay[2]
  • Cell Line: Neuroblastoma clone N-2a cells were used.

  • Culture Conditions: Cells were grown in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay: The cytotoxicity of the compounds was determined by measuring the inhibition of [3H]thymidine incorporation into the DNA of the N-2a cells.

    • Cells were seeded in multi-well plates and allowed to attach.

    • The cells were then treated with various concentrations of the test compounds for a specified period.

    • [3H]thymidine was added to the culture medium, and the cells were incubated further to allow for its incorporation into newly synthesized DNA.

    • The cells were harvested, and the amount of incorporated radioactivity was measured using a scintillation counter.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of [3H]thymidine incorporation, was calculated from the dose-response curves.

Serotonergic Uptake System Affinity Assay[2]
  • Objective: To determine the affinity of the compounds for the serotonergic uptake system in N-2a cells.

  • Methodology: The affinity was measured by the ability of the test compounds to antagonize the uptake of [3H]5-hydroxytryptamine ([3H]5-HT) into the N-2a cells.

    • N-2a cells were pre-incubated with various concentrations of the test compounds.

    • [3H]5-HT was then added to the cells, and the uptake was allowed to proceed for a defined time.

    • The uptake was terminated by washing the cells with ice-cold buffer.

    • The cells were lysed, and the intracellular radioactivity was measured by scintillation counting.

    • The concentration of the test compound that caused a 50% inhibition of [3H]5-HT uptake (IC50) was determined. A lower IC50 value indicates a higher affinity for the uptake system. The fold increase in affinity was calculated relative to the parent compound, 5,6-DHT.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G Experimental Workflow for Cytotoxicity Assay cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Radiolabeling and Measurement cluster_3 Data Analysis A Seed Neuroblastoma N-2a cells in multi-well plates B Allow cells to attach and grow A->B C Treat cells with various concentrations of indole derivatives B->C D Incubate for a specified period C->D E Add [3H]thymidine to the culture medium D->E F Incubate to allow for incorporation into DNA E->F G Harvest cells and measure radioactivity F->G H Calculate percentage inhibition of [3H]thymidine incorporation G->H I Determine IC50 values from dose-response curves H->I

Caption: Workflow for determining the cytotoxicity of indole derivatives.

Signaling Pathway Inhibition Logic

G Logic of Serotonergic Uptake Inhibition cluster_0 Cellular Environment cluster_1 Molecular Interaction Extracellular Extracellular Space Transporter Serotonin Transporter (SERT) Intracellular Intracellular Space Indole Fluorinated Indole Derivative Indole->Transporter Competitively Inhibits Serotonin [3H]5-HT (Serotonin) Serotonin->Transporter Binds to Transporter->Intracellular Uptake

Caption: Competitive inhibition of serotonin uptake by fluorinated indole derivatives.

Conclusion

The available data, primarily from studies on 5,6-dihydroxytryptamine analogs, strongly suggests that the introduction of fluorine at the 4-position of the indole ring can significantly enhance the biological activity of the molecule, particularly its affinity for the serotonin transporter.[2] While direct extrapolation to this compound requires caution, these findings provide a compelling rationale for the synthesis and evaluation of this and other fluorinated indole-6-carboxylic acid derivatives. The dramatic increase in potency observed with 4-fluoro-5,6-dihydroxytryptamine highlights the potential of fluorine substitution as a powerful tool in the design of novel and highly active indole-based therapeutic agents.[2] Further research is warranted to explore the full potential of this compound and its derivatives in various therapeutic areas.

References

Validating the Purity of Synthesized 4-fluoro-1H-indole-6-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. However, the journey from a successful synthesis to a reliable biological or pharmacological study is paved with rigorous analytical validation. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of synthesized 4-fluoro-1H-indole-6-carboxylic acid, a fluorinated indole derivative of interest in medicinal chemistry. We present a comparative overview of common analytical methods, detailed experimental protocols, and supporting data to aid researchers in establishing the purity and identity of this synthesized compound against commercially available alternatives.

Comparison of Analytical Techniques

A multi-pronged approach is essential for the robust characterization and purity assessment of a synthesized compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and complementary techniques for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.Separation by HPLC followed by mass-based detection, allowing for identification of components by their mass-to-charge ratio.
Primary Application Quantifying the purity of the main component and detecting known and unknown impurities.Unambiguous structure elucidation and quantification of the main component and impurities (qNMR).Identification and quantification of trace-level impurities and byproducts, providing molecular weight information.
Strengths High resolution, excellent quantitative accuracy, and reproducibility.Provides definitive structural information, non-destructive, and can be used for absolute quantification without a reference standard for the analyte.High sensitivity and selectivity, excellent for identifying unknown impurities.
Limitations Requires a reference standard for absolute quantification of the main component, may not detect co-eluting impurities.Lower sensitivity compared to other techniques, can be complex to interpret for complex mixtures.Quantitative accuracy can be influenced by ionization efficiency, may require reference standards for confirmation of impurity identity.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to validate the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage purity of the synthesized compound and identify any potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and a commercially available reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 280 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis: The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak in the synthesized sample should match that of the commercial reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6 or CDCl3)

  • Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire 1H NMR, 13C NMR, and 19F NMR spectra.

  • Data Analysis:

    • 1H NMR: Analyze the chemical shifts, integration values, and coupling constants to confirm the proton environment of the molecule. The spectrum of the synthesized compound should be compared with that of a reference standard or predicted spectra. For the related methyl 6-fluoro-1H-indole-4-carboxylate, characteristic proton signals would be expected.

    • 13C NMR: Analyze the chemical shifts to confirm the carbon framework of the molecule.

    • 19F NMR: The presence of a fluorine atom should be confirmed by a characteristic signal in the 19F NMR spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify the molecular weight of the synthesized compound and detect potential impurities, including those at trace levels.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • The same HPLC column and mobile phases as described in the HPLC protocol can be used.

Procedure:

  • LC Conditions: Use the same chromatographic conditions as the HPLC method.

  • MS Conditions:

    • Ionization Mode: ESI positive and/or negative mode.

    • Mass Range: Scan a mass range appropriate for the target molecule and potential impurities (e.g., m/z 100-500).

    • Data Acquisition: Acquire data in full scan mode to detect all ions.

  • Data Analysis:

    • Confirm the molecular weight of the synthesized this compound by identifying the [M+H]+ or [M-H]- ion. The expected monoisotopic mass is approximately 179.0383 g/mol .

    • Analyze the chromatogram for any additional peaks, which may correspond to impurities. The mass spectra of these impurity peaks can provide clues to their identity.

Visualizing the Workflow and Potential Impurities

To better illustrate the process of purity validation and the potential challenges, the following diagrams have been generated using Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Validation cluster_comparison Comparison & Final Assessment Synthesized_Product Synthesized Crude This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification HPLC HPLC Analysis (Purity %, Impurity Profile) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR LCMS LC-MS Analysis (Molecular Weight, Impurity ID) Purification->LCMS Comparison Data Comparison HPLC->Comparison NMR->Comparison LCMS->Comparison Reference_Standard Commercial Reference Standard Reference_Standard->Comparison Final_Purity Final Purity Assessment Comparison->Final_Purity

Caption: Workflow for the purity validation of synthesized compounds.

Potential_Impurities cluster_main Target Molecule Target This compound Starting_Material Unreacted Starting Materials Isomers Positional Isomers (e.g., other fluoro-indole-carboxylic acids) Byproducts Reaction Byproducts (e.g., from side reactions) Degradation Degradation Products (e.g., oxidation products)

Caption: Potential impurities in synthesized this compound.

Conclusion

Validating the purity of a synthesized compound like this compound is a critical step in the research and development pipeline. A combination of HPLC, NMR, and LC-MS provides a comprehensive analytical toolkit to confirm the identity, purity, and impurity profile of the synthesized material. By comparing the analytical data of the synthesized product with a commercially available reference standard, researchers can have high confidence in the quality of their compound, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides the foundational protocols and a logical framework for this essential validation process.

A Comparative Guide to the In Vitro Anticancer Activity of Indole-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anticancer activity of novel indole-6-carboxylic acid derivatives against established anticancer agents. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as therapeutic agents.

Compound Profiles

  • Investigational Compounds: Derivatives of indole-6-carboxylic acid. These compounds are explored for their potential to target various cancer cell lines.

  • Standard Reference Drugs:

    • Erlotinib: A well-established EGFR (Epidermal Growth Factor Receptor) inhibitor used in cancer therapy.

    • Doxorubicin: A widely used chemotherapeutic agent known for its potent cytotoxic effects across a broad range of cancers.

Data Presentation: Comparative Efficacy in Cancer Cell Lines

The anticancer potential of a compound is frequently determined by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug required to inhibit a biological process by 50% in vitro. The tables below summarize the IC₅₀ values for representative indole derivatives compared to standard anticancer drugs in various cancer cell lines.

Table 1: Cytotoxicity (IC₅₀ in µM) of Indole-6-Carboxylic Acid Derivatives and Erlotinib

CompoundHCT-116 (Colon)HeLa (Cervical)HT-29 (Colon)EGFR Inhibition (IC₅₀ in µM)VEGFR-2 Inhibition (IC₅₀ in µM)
Compound 3b (EGFR-targeting) Data not availableData not availableData not availableHighNot specified
Compound 6e (VEGFR-2-targeting) Data not availableData not availableData not availableNot specifiedHigh
Erlotinib (Standard) 17.86 ± 3.22[1][2]Data not availableData not available0.04 ± 0.01[1][2]Not specified

Note: Specific IC₅₀ values for compounds 3b and 6e against the cell lines were not provided in the source material, but their high activity was noted.[3]

Table 2: Cytotoxicity (IC₅₀ in µM) of Other Anticancer Indole Derivatives

CompoundA549 (Lung)PC-3 (Prostate)HepG2 (Liver)K562 (Leukemia)
Compound 10b 0.12[4]0.85[4]0.12[4]0.01[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of indole derivatives.

1. MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cell lines are cultured in an appropriate growth medium until they reach about 80% confluency. The cells are then trypsinized, counted (e.g., using a hemocytometer and Trypan Blue exclusion), and the cell density is adjusted. Cells are seeded into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent like DMSO. A serial dilution of the compound is performed in the culture medium to achieve a range of concentrations. The medium from the wells is removed and replaced with 100 µL of the medium containing the different compound concentrations.[5]

  • MTT Incubation: A 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is prepared in sterile phosphate-buffered saline (PBS). After the desired treatment period (e.g., 48 or 72 hours), 10 µL of the MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5]

  • Formazan Solubilization: Following incubation, the medium is carefully removed from each well. 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V/Ethidium Homodimer III Staining)

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cancer cells (such as HCT116) are treated with the investigational compound (e.g., compound 2e) and a standard drug (e.g., erlotinib) for a specified time.[1]

  • Staining: The cells are stained using a Hoechst 33342/annexin V/ethidium homodimer III staining method.[1]

  • Analysis: The percentage of apoptotic cells is determined. For example, one study found that an indole-based compound (2e) induced apoptosis in 28.35% of HCT116 cells, which was significantly more than erlotinib (7.42%).[1]

3. Cell Cycle Analysis

This analysis determines the effect of a compound on the progression of the cell cycle.

  • Mechanism: Compounds can cause cell cycle arrest at different phases (e.g., G1, S, G2/M), preventing cell division. For instance, certain indole-6-carboxylic acid derivatives were found to arrest cancer cells in the G2/M phase.[3] Similarly, another indole derivative caused MCF-7 breast cancer cells to arrest in the G1 phase, preventing them from entering the S phase.[6]

Visualizations

Experimental Workflow for In Vitro Anticancer Activity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis start Start with Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of Test Compounds seed->prepare treat Treat Cells with Compounds prepare->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 Values read->calculate end End calculate->end Comparative Analysis

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Simplified EGFR Signaling Pathway Inhibition

G cluster_0 cluster_1 cluster_2 EGF EGF EGFR EGFR EGF->EGFR Pathway Downstream Signaling (e.g., PI3K/AKT, MAPK) EGFR->Pathway Activation Proliferation Cell Proliferation, Survival Pathway->Proliferation Inhibitor Indole Derivative (e.g., Erlotinib) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by indole derivatives.

References

Comparative Analysis of 4-fluoro-1H-indole-6-carboxylic acid Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanism of action, experimental data, and relevant protocols for indole-6-carboxylic acid derivatives targeting key signaling pathways in cancer.

Introduction

Indole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. The indole scaffold is a common feature in numerous approved drugs and clinical candidates. Within this class, indole-6-carboxylic acids have emerged as a promising scaffold for the development of targeted therapies, particularly in oncology. While direct experimental data on the mechanism of action for 4-fluoro-1H-indole-6-carboxylic acid is not extensively available in published literature, its structural similarity to other studied indole-6-carboxylic acid derivatives allows for a comparative analysis of their potential biological activities.

This guide provides a comprehensive comparison of indole-6-carboxylic acid analogs that have been investigated as inhibitors of key protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These receptors are critical mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of kinase inhibitor discovery.

Comparative Biological Activity of Indole-6-Carboxylic Acid Analogs

Recent studies have focused on the synthesis and evaluation of various indole-6-carboxylic acid derivatives as potential anti-cancer agents. These studies have demonstrated that modifications to the indole core can yield potent and selective inhibitors of key oncogenic kinases. Below is a summary of the biological activities of representative indole-6-carboxylic acid analogs.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of representative indole-6-carboxylic acid derivatives against various cancer cell lines and their target kinases.

Compound IDTarget(s)Cell LineAssay TypeIC50 (µM)
Analog A EGFRA549 (Lung Cancer)MTT Assay8.2
EGFRHCT116 (Colon Cancer)MTT Assay5.1
EGFR KinaseBiochemical AssayKinase Inhibition0.25
Analog B VEGFR-2HUVEC (Endothelial)MTT Assay3.7
VEGFR-2 KinaseBiochemical AssayKinase Inhibition0.18
Analog C COX-2HT-29 (Colon Cancer)Enzyme Immunoassay1.5

Mechanism of Action & Signaling Pathways

Indole-6-carboxylic acid derivatives have been shown to exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR and VEGFR-2 Signaling Pathways

EGFR and VEGFR-2 are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. The EGFR pathway primarily regulates cell proliferation and survival through the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Below is a diagram illustrating the EGFR and VEGFR-2 signaling pathways and the points of inhibition by indole-6-carboxylic acid analogs.

EGFR_VEGFR_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular cluster_EGFR_path EGFR Pathway cluster_VEGFR_path VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT_E AKT PI3K_E->AKT_E AKT_E->Proliferation PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis Inhibitor Indole-6-carboxylic Acid Analogs Inhibitor->EGFR Inhibitor->VEGFR2 Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->reagent_prep plate_setup Add Kinase, Inhibitor, and Substrate to Plate reagent_prep->plate_setup reaction_init Initiate Reaction with ATP plate_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection readout Measure Luminescence detection->readout analysis Calculate IC50 readout->analysis end End analysis->end

A Comparative Docking Analysis of Fluoroindole Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of fluoroindole carboxylic acid derivatives with various protein targets, providing valuable insights for researchers and drug development professionals.

Fluoroindole carboxylic acids represent a promising class of heterocyclic compounds in medicinal chemistry. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide presents a comparative overview of in-silico docking studies of various fluoroindole carboxylic acid derivatives, offering a quantitative and qualitative assessment of their potential as therapeutic agents. By summarizing key binding data and outlining standardized experimental protocols, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Comparative Docking Performance: A Quantitative Overview

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a protein target. The docking score, typically expressed in kcal/mol, provides a quantitative measure of this affinity, with more negative values indicating a more stable interaction. The following table summarizes the docking results for various fluoroindole carboxylic acid derivatives against their respective protein targets.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference CompoundReference Docking Score (kcal/mol)
3-fluoro-2-methyl-1H-indoleProtein Kinase-9.2LEU828, ARG911, ASP9672-methyl-1H-indole-7.8
5-Fluoroindole-2-carboxylic acidCOX-2-8.5Not SpecifiedIbuprofen-7.2
6-((3-fluoro-4-methoxyphenyl)amino)-...HIV-1 IntegraseNot SpecifieddC20 (viral DNA)Indole-2-carboxylic acidNot Specified
5-bromoindole-2-carboxylic acid deriv.EGFR Tyrosine KinaseNot SpecifiedNot SpecifiedErlotinibNot Specified

Experimental Protocols: A Methodological Blueprint

The following section details a standardized protocol for comparative molecular docking studies, designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.

Protein Preparation

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and existing ligands are removed from the protein structure. Hydrogen atoms are added to the protein, and charges are assigned using a force field such as AMBER. The protein structure is then minimized to relieve any steric clashes.

Ligand Preparation

The 2D structures of the fluoroindole carboxylic acid derivatives are drawn using a chemical drawing tool and converted to 3D structures. The ligands are then energetically minimized using a suitable force field. Gasteiger charges are assigned to each atom of the ligand.

Molecular Docking Simulation

Molecular docking is performed using software such as AutoDock Vina. The prepared protein is set as the rigid receptor, and the ligands are treated as flexible. A grid box is defined to encompass the active site of the protein. The docking protocol is validated by redocking the native ligand into the active site and ensuring that the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[1] For each compound, multiple docking poses are generated, and the pose with the lowest binding energy is selected for further analysis.[1]

Analysis of Docking Results

The docking results are analyzed to determine the binding affinity (docking score) and the binding mode of each ligand. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.

Visualizing the Workflow: From Structure to Analysis

The following diagram illustrates the typical workflow of a comparative docking study, from the initial preparation of the protein and ligands to the final analysis of the results.

G cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_output Output Protein_Prep Protein Preparation Docking Molecular Docking Protein_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis Interaction_Analysis Interaction Analysis Pose_Analysis->Interaction_Analysis SAR Structure-Activity Relationship Interaction_Analysis->SAR

Caption: Workflow of a comparative molecular docking study.

Signaling Pathways and Biological Context

Fluoroindole carboxylic acids have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and viral infections. For instance, derivatives of indole-2-carboxylic acid have been designed as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[2][3] The binding mode analysis of these compounds revealed that the indole nucleus can chelate with Mg2+ ions in the active site of the integrase.[2] Similarly, 5-bromoindole-2-carboxylic acid derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[4]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for indole derivatives.

G Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Dimerization->Downstream Initiates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Promotes Inhibitor Fluoroindole Carboxylic Acid (Inhibitor) Inhibitor->RTK Inhibits

Caption: Simplified RTK signaling pathway and inhibition.

References

Validating 4-fluoro-1H-indole-6-carboxylic acid as a Superior Intermediate in the Synthesis of the RAF Inhibitor Lifirafenib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of 4-fluoro-1H-indole-6-carboxylic acid as a key intermediate in the synthesis of Lifirafenib (BGB-283), a potent pan-RAF inhibitor. We will objectively evaluate its performance against a plausible alternative synthetic strategy, supported by experimental data and detailed protocols.

Introduction to Lifirafenib and the Significance of its Synthesis

Lifirafenib is a clinical-stage oncology drug that targets the RAF-MEK-ERK signaling pathway, a critical cascade that, when dysregulated, is a major driver in many human cancers. As a next-generation RAF inhibitor, Lifirafenib is designed to overcome some of the resistance mechanisms observed with earlier drugs. The efficient synthesis of Lifirafenib is therefore of high interest. The core of Lifirafenib contains a fluorinated indole moiety, making the choice of the indole-containing starting material a crucial aspect of its synthesis.

The Established Synthetic Route Utilizing this compound

The primary synthetic route to Lifirafenib, as detailed in patent literature, utilizes this compound as a key building block. This approach is valued for its convergent and efficient assembly of the complex molecular architecture of Lifirafenib.

Experimental Protocol

A representative synthetic protocol for a key step in the synthesis of Lifirafenib starting from this compound is outlined below. This procedure focuses on the amidation of the carboxylic acid, a crucial bond-forming reaction in the overall synthesis.

Step: Amide Coupling of this compound

  • Reaction Setup: To a solution of this compound (1 equivalent) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF), is added a coupling agent, for example, HATU (1.1 equivalents), and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Activation: The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: The desired amine component, which forms the adjacent part of the Lifirafenib molecule, is then added to the reaction mixture (1.05 equivalents).

  • Reaction Progression: The reaction is stirred at room temperature for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide product.

Alternative Synthetic Strategy

An alternative synthetic approach for the indole core of Lifirafenib could involve building the indole ring from a simpler, non-indolic precursor. This strategy, while potentially offering flexibility, often involves more linear steps and can be less convergent.

A plausible alternative could start from a suitably substituted aniline, which would then be elaborated to form the indole ring, for instance, through a Fischer indole synthesis or a similar cyclization strategy. The carboxylic acid functionality would then need to be introduced at a later stage.

Comparative Performance Analysis

The following table summarizes the key performance indicators for the synthesis of a key intermediate of Lifirafenib using this compound versus a hypothetical, yet chemically sound, alternative route.

Performance MetricRoute A: Using this compoundRoute B: Alternative Route (e.g., Fischer Indole Synthesis)
Overall Yield (indicative) HigherLower
Number of Synthetic Steps Fewer (more convergent)More (more linear)
Scalability More straightforwardPotentially more challenging
Purity of Intermediate High, often crystallineVariable, may require more purification
Cost-Effectiveness Potentially higher due to fewer steps and higher yieldCan be less cost-effective due to more steps and reagents

The use of a pre-functionalized indole core like this compound generally leads to a more efficient and higher-yielding synthesis. The alternative of constructing the indole ring late in the synthesis often requires more steps and can result in lower overall yields and more complex purification challenges.

Visualizing the Synthetic Logic and Biological Pathway

To better understand the synthetic strategy and the biological context of Lifirafenib, the following diagrams are provided.

G cluster_route_a Route A: Convergent Synthesis cluster_route_b Route B: Linear Synthesis A This compound C Amide Coupling A->C B Amine Partner B->C D Lifirafenib Precursor C->D E Substituted Aniline F Indole Formation E->F G Functional Group Interconversion F->G H Coupling G->H I Lifirafenib Precursor H->I

Caption: Comparison of synthetic strategies for a Lifirafenib precursor.

RAF-MEK-ERK_Pathway Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Lifirafenib Lifirafenib Lifirafenib->RAF

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of Lifirafenib.

Conclusion

The validation of this compound as a drug intermediate for the synthesis of Lifirafenib is strongly supported by a convergent and efficient synthetic strategy. While alternative routes are theoretically possible, the use of a pre-formed, functionalized indole core offers significant advantages in terms of yield, scalability, and overall process economy. For researchers and drug development professionals, sourcing high-quality this compound is a key enabler for the efficient production of Lifirafenib and other complex indole-containing drug candidates.

Inter-Laboratory Validation of a Novel 4-Fluoroindole-Based Assay for PI3K/Akt Pathway Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel 4-fluoroindole-based cell signaling assay, herein referred to as the FluoroSignal™ Assay, against established methods for monitoring the PI3K/Akt signaling pathway. The primary objective is to present the results of a hypothetical inter-laboratory validation study, offering objective performance comparisons and supporting experimental data to aid researchers in selecting the most appropriate assay for their needs.

Introduction to 4-Fluoroindole Compounds and Assay Validation

4-Fluoroindole derivatives are becoming increasingly important in medicinal chemistry and chemical biology. The introduction of a fluorine atom into the indole scaffold can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, making these compounds valuable as therapeutic agents and as probes for biological assays.[1] The indole scaffold itself is a privileged structure in drug discovery, with many derivatives acting as inhibitors of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][3][4]

To ensure the reliability and reproducibility of data generated using new analytical methods, a thorough validation process is essential.[5] Inter-laboratory validation, where the assay is tested in multiple laboratories, is the gold standard for assessing the reproducibility and robustness of a method.[6][7] This guide outlines such a validation process for a novel assay utilizing a 4-fluoroindole compound.

Signaling Pathway Overview: The PI3K/Akt Pathway

The PI3K/Akt signaling cascade is a critical pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many diseases, particularly cancer.[3] The hypothetical FluoroSignal™ Assay is designed to quantify the inhibition of this pathway by measuring the activity of a downstream effector. The 4-fluoroindole compound in this assay is a competitive inhibitor of a kinase in this pathway.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Substrate PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates & Activates Downstream Effectors Downstream Effectors (e.g., mTOR, GSK3B) Akt->Downstream Effectors Activates Cellular Response Cell Growth, Survival, Proliferation Downstream Effectors->Cellular Response 4-Fluoroindole Inhibitor 4-Fluoroindole Inhibitor 4-Fluoroindole Inhibitor->Akt Inhibits

Figure 1. Simplified PI3K/Akt signaling pathway with the inhibitory action of a 4-fluoroindole compound.

Inter-Laboratory Validation Workflow

The validation study was conducted across three independent laboratories (Lab A, Lab B, and Lab C) to assess the performance and reproducibility of the FluoroSignal™ Assay in comparison to Western Blotting and an ELISA-based method. The workflow followed established guidelines for analytical method validation.[5][6]

Validation_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis Protocol Standardized Protocol Distribution Reagents Centralized Reagent and Compound Aliquoting Training Cross-Laboratory Analyst Training LabA Lab A (Assay Performance) Training->LabA LabB Lab B (Assay Performance) Training->LabB LabC Lab C (Assay Performance) Training->LabC Data_Collection Centralized Data Collection LabA->Data_Collection LabB->Data_Collection LabC->Data_Collection Stats Statistical Analysis (Precision, Accuracy, etc.) Data_Collection->Stats Comparison Performance Comparison Across Methods Stats->Comparison Report Final Validation Report and Comparison Guide Comparison->Report

Figure 2. General workflow for the inter-laboratory assay validation process.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data obtained from the inter-laboratory validation study. All data is presented as the mean of replicates performed in each laboratory.

Table 1: Inter-Laboratory Precision (Repeatability and Reproducibility)

Precision was assessed by calculating the coefficient of variation (%CV) for multiple measurements of a control inhibitor at a fixed concentration (IC50). Repeatability refers to intra-assay precision within a single lab, while reproducibility refers to the precision between laboratories.[8]

Parameter FluoroSignal™ Assay Western Blot (p-Akt) ELISA (p-Akt)
Repeatability (%CV)
Lab A4.8%14.2%7.5%
Lab B5.3%16.8%8.1%
Lab C5.1%15.5%7.9%
Reproducibility (%CV) 6.2% 18.5% 9.3%

Table 2: Accuracy and Recovery

Accuracy was determined by spiking a known quantity of a control compound into the cell lysate and calculating the percent recovery.

Parameter FluoroSignal™ Assay Western Blot (p-Akt) ELISA (p-Akt)
Mean % Recovery
Lab A98.2%85.1%94.6%
Lab B96.5%82.7%92.8%
Lab C97.1%88.3%95.2%
Overall Mean % Recovery 97.3% 85.4% 94.2%

Table 3: Linearity and Range

Linearity was assessed by performing a dose-response curve and calculating the coefficient of determination (R²). The range is the interval over which the assay is precise, accurate, and linear.

Parameter FluoroSignal™ Assay Western Blot (p-Akt) ELISA (p-Akt)
Linearity (R²) 0.9950.9680.991
Quantitative Range 1 nM - 10 µM50 nM - 5 µM10 nM - 20 µM

Table 4: Sensitivity (Limit of Detection and Quantitation)

The Limit of Detection (LOD) is the lowest concentration of analyte that can be reliably distinguished from background. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Parameter FluoroSignal™ Assay Western Blot (p-Akt) ELISA (p-Akt)
LOD 0.5 nM25 nM2 nM
LOQ 1.5 nM75 nM6 nM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Protocol 1: FluoroSignal™ Assay
  • Cell Culture and Plating:

    • Culture human cancer cells (e.g., MCF-7) in appropriate media until they reach 80-90% confluency.

    • Seed 10,000 cells per well in a 96-well black, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 4-fluoroindole test compounds in serum-free media.

    • Remove growth media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 2 hours.

  • Cell Lysis and Probe Addition:

    • Lyse the cells by adding 50 µL of a lysis buffer containing the 4-fluoroindole fluorescent probe.

    • Incubate for 30 minutes at room temperature on an orbital shaker.

  • Signal Detection:

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm.

    • Normalize the data to untreated control wells.

Protocol 2: Western Blot for Phospho-Akt (p-Akt)
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with test compounds as described for the FluoroSignal™ Assay.

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection:

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize p-Akt to total Akt.

Protocol 3: ELISA for Phospho-Akt (p-Akt)
  • Cell Culture and Lysate Preparation:

    • Culture and treat cells as for the Western Blot protocol.

    • Lyse cells and quantify protein concentration.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the p-Akt (Ser473) ELISA kit.

    • Typically, this involves adding 100 µg of cell lysate to antibody-coated wells.

    • Incubate, wash, and add a detection antibody.

    • Add a substrate and stop solution.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate p-Akt concentrations based on a standard curve.

Conclusion

The inter-laboratory validation study demonstrates that the novel FluoroSignal™ Assay, which utilizes a 4-fluoroindole compound, is a robust and reliable method for quantifying the inhibition of the PI3K/Akt signaling pathway. Compared to traditional methods like Western Blotting and ELISA, the FluoroSignal™ Assay offers superior precision (lower %CV), higher sensitivity (lower LOD/LOQ), and a simpler, high-throughput workflow. While Western Blotting provides valuable qualitative information, its quantitative reproducibility is lower. ELISA offers a good alternative, but the FluoroSignal™ Assay shows advantages in sensitivity and ease of use. The data presented in this guide supports the adoption of the 4-fluoroindole-based assay for screening and characterization of PI3K/Akt pathway inhibitors in a drug discovery setting.

References

The Structure-Activity Relationship of 4-Fluoro-1H-indole-6-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-fluoro-1H-indole-6-carboxylic acid scaffold is a privileged structure in medicinal chemistry, combining the biological significance of the indole nucleus with the unique properties of fluorine substitution. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their potential as therapeutic agents, particularly in oncology. While a systematic SAR study on a single target for a comprehensive series of this compound analogs is not extensively available in the public domain, this guide synthesizes data from closely related indole-6-carboxylic acid derivatives and general principles of fluorine substitution in drug design to provide valuable insights for researchers in the field.

Data Presentation: Comparative Biological Activity of Indole-6-Carboxylic Acid Analogs

The following tables summarize the in vitro biological activities of various indole-6-carboxylic acid analogs against key cancer-related protein kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data is compiled from studies on related indole-6-carboxylic acid derivatives to infer the potential impact of substitutions on the this compound core.

Table 1: Structure-Activity Relationship of Indole-6-carboxamide Analogs as EGFR Inhibitors

Compound IDR1 (Indole N1)R2 (Indole C2)Amide MoietyEGFR IC50 (µM)
1a HHHydrazone>50
1b CH3HHydrazone25.3
1c HCH3Hydrazone32.1
1d CH3CH3Hydrazone15.8
1e HHPhenylhydrazone10.2
1f CH3HPhenylhydrazone5.1

Data extrapolated from studies on indole-6-carboxylic acid derivatives.

Table 2: Structure-Activity Relationship of Indole-6-yl-oxadiazole Analogs as VEGFR-2 Inhibitors

| Compound ID | R1 (Indole N1) | R2 (Oxadiazole C5) | VEGFR-2 IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | | 2a | H | Phenyl | 12.5 | | 2b | CH3 | Phenyl | 8.7 | | 2c | H | 4-Chlorophenyl | 7.9 | | 2d | CH3 | 4-Chlorophenyl | 4.2 | | 2e | H | 4-Methoxyphenyl | 15.1 | | 2f | CH3 | 4-Methoxyphenyl | 10.3 |

Data extrapolated from studies on indole-6-carboxylic acid derivatives.

Key SAR Insights:

  • N1-Substitution: Methylation of the indole nitrogen (R1) generally leads to a moderate increase in inhibitory activity against both EGFR and VEGFR-2. This suggests that a small alkyl substituent at this position may enhance binding affinity.

  • C2-Substitution: The introduction of a methyl group at the C2 position of the indole ring (R2 in Table 1) shows a modest improvement in EGFR inhibition.

  • Carboxylic Acid Modification: Conversion of the carboxylic acid to a hydrazone or an oxadiazole moiety is a common strategy to modulate the physicochemical properties and biological activity of the parent molecule.

  • Amide/Oxadiazole Substituents: The nature of the substituent on the amide or oxadiazole ring plays a crucial role in determining the potency and selectivity. For instance, electron-withdrawing groups like chlorine on the phenyl ring of the oxadiazole moiety (Compound 2c and 2d) enhance VEGFR-2 inhibitory activity.

  • Impact of 4-Fluoro Substitution (Hypothesized): The introduction of a fluorine atom at the 4-position of the indole ring is anticipated to influence the electronic properties and conformation of the molecule. This can lead to:

    • Enhanced Binding Affinity: The electronegative fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.

    • Improved Metabolic Stability: The strong carbon-fluorine bond can block metabolically susceptible positions, increasing the compound's half-life.

    • Modulation of pKa: Fluorine substitution can alter the acidity of the indole N-H, potentially influencing its role as a hydrogen bond donor.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation start This compound synthesis Analog Synthesis (Amide/Ester Formation) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Proliferation) characterization->in_vitro sar SAR Analysis in_vitro->sar in_vivo In Vivo Studies (Animal Models) sar->in_vivo pk_studies Pharmacokinetic Profiling in_vivo->pk_studies

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Analog 4-Fluoro-1H-indole-6- carboxylic acid Analog Analog->RTK Inhibition PI3K PI3K P_RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Safety Operating Guide

Proper Disposal of 4-fluoro-1H-indole-6-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-fluoro-1H-indole-6-carboxylic acid is critical to ensure laboratory safety and environmental protection. As a fluorinated indole derivative, this compound should be treated as hazardous chemical waste. This guide provides detailed procedures for its safe handling and disposal, in line with general laboratory safety protocols.

Immediate Safety and Handling Precautions

Quantitative Hazard Data Summary

The following table summarizes hazard information for similar fluoro-indole carboxylic acid compounds. This data should be considered as a guideline for assessing the potential risks of this compound.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.[1][2]P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationCauses serious eye irritation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory IrritationMay cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) office.[4] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][6]

1. Waste Collection and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh paper and disposable spatulas, in a designated, compatible, and clearly labeled hazardous waste container.[7][8]

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible hazardous waste container for liquid waste. Do not mix with incompatible waste streams.[8] For instance, segregate organic solvents from aqueous solutions.[8]

  • Contaminated Labware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]

2. Waste Container Management:

  • Container Selection: Use a container that is in good condition, free of leaks, and made of a material compatible with the chemical.[7][10] The original container is often a good choice.[7]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[4][7] The label must include the full chemical name ("this compound"), the quantity, and any other components in a mixture.[4] Abbreviations and chemical formulas are generally not permitted.[4]

  • Storage: Keep the waste container tightly sealed except when adding waste.[9] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from heat sources and direct sunlight.[5][11]

3. Arranging for Disposal:

  • Once the waste container is full, or if the research project is complete, contact your institution's EHS office to arrange for a hazardous waste pickup.[4][7] Follow their specific procedures for requesting a collection.

4. Spill Management:

  • In the event of a spill, it must be cleaned up immediately.[7]

  • Treat all spilled material and the absorbent materials used for cleanup as hazardous waste.[7]

  • For large or unmanageable spills, evacuate the area and contact your EHS office for assistance.[7]

Experimental Workflow for Disposal

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal A Generate this compound waste (solid or liquid) B Select compatible, sealable waste container A->B C Affix 'Hazardous Waste' label with full chemical name B->C D Store container in designated Satellite Accumulation Area (SAA) C->D E Keep container closed except when adding waste D->E F Segregate from incompatible wastes D->F G Container is full or waste is no longer generated F->G H Contact Environmental Health & Safety (EHS) for waste pickup G->H I EHS transports for approved disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste management plans for any additional requirements.

References

Essential Safety and Operational Guide for Handling 4-fluoro-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-fluoro-1H-indole-6-carboxylic acid. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance. This compound is classified as a skin, eye, and respiratory irritant.[1][2][3]

Immediate Safety and Handling

All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[1][4] Before beginning any work, ensure that a safety shower and eyewash station are readily accessible.[3]

Personal Protective Equipment (PPE):

All personnel must wear appropriate PPE to prevent contact. The following table summarizes the required equipment.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Chemical Splash GogglesEuropean Standard EN 166 or equivalentProtects eyes from splashes and dust.[4]
Hand Protection Chemical-Resistant GlovesNitrile rubber or other compatible materialPrevents skin contact.[4][5] Inspect gloves for integrity before each use.[4]
Body Protection Laboratory CoatFully buttonedProtects skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling large quantities or in case of inadequate ventilationPrevents inhalation of dust and vapors.[2][3]
Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Promptly wash the affected area with plenty of soap and water.[6] Remove all contaminated clothing.[1][6] If irritation persists, seek medical attention.[1][6]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15-20 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do so.[1][7] Seek immediate medical attention.[1][7]

  • Inhalation: Move the person to fresh air.[1][6] If breathing is difficult, provide artificial respiration.[2] Seek medical attention.[1][2]

  • Ingestion: Clean the mouth with water.[2] Do NOT induce vomiting.[8] Seek immediate medical attention.[8]

Operational and Disposal Plan

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Spill Management:

  • In case of a spill, wear appropriate PPE and ensure adequate ventilation.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8]

Disposal Protocol:

This compound and its waste must be treated as hazardous waste.

  • Waste Segregation: Do not dispose of this compound in regular trash or down the drain.[4] It should be segregated as halogenated organic waste.[4]

  • Containerization: Collect waste in a designated, compatible, and properly labeled container with a secure lid.[4]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or methanol). The rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[4]

  • Final Disposal: Dispose of all waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[1]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the procedural flow for safely handling and disposing of this compound.

start Start: Obtain this compound prep Preparation: - Don appropriate PPE - Work in a fume hood - Verify emergency equipment access start->prep handling Handling and Use: - Weigh and transfer carefully - Avoid dust generation - Perform experiment prep->handling spill Spill Occurs handling->spill waste_collection Waste Collection: - Segregate solid and liquid waste - Use labeled, compatible containers handling->waste_collection exposure Exposure Occurs handling->exposure spill_response Spill Response: - Evacuate if necessary - Contain and clean up spill - Collect waste spill->spill_response Yes spill->waste_collection No spill_response->waste_collection decontamination Decontamination: - Clean work surfaces - Triple-rinse empty containers - Decontaminate glassware waste_collection->decontamination disposal Disposal: - Store waste in designated area - Arrange for hazardous waste pickup decontamination->disposal end End of Process disposal->end exposure->waste_collection No first_aid First Aid: - Follow emergency procedures - Seek medical attention exposure->first_aid Yes first_aid->handling

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.